1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Description
BenchChem offers high-quality 1-Benzyl-1,4,8,11-tetraazacyclotetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,4,8,11-tetraazacyclotetradecane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132723-93-4 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a mono-N-substituted derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane), is a crucial intermediate in the synthesis of various functionalized macrocyclic compounds.[1] These compounds have wide-ranging applications, including their use as chelating agents for radiopharmaceuticals, as contrast agents in magnetic resonance imaging (MRI), and as components of synthetic ionophores. The benzyl group serves as a versatile protecting group that can be readily removed by catalytic hydrogenolysis, allowing for subsequent functionalization of the macrocycle.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.
Introduction: The Significance of Mono-N-Alkylated Cyclams
The parent macrocycle, cyclam, is a tetraaza macrocycle that forms stable complexes with a variety of metal ions.[2][3][4] However, for many applications, precise control over the coordination environment and the attachment of specific functional groups is necessary. Mono-N-alkylation of the cyclam ring is a key strategy to achieve this control. By selectively introducing a single substituent, such as a benzyl group, the remaining secondary amine functionalities are available for further modification.
The synthesis of mono-N-alkylated cyclams presents a significant challenge due to the potential for polyalkylation.[5] Direct alkylation of cyclam with an alkyl halide often leads to a mixture of mono-, di-, tri-, and tetra-substituted products, necessitating tedious and often inefficient purification steps. Therefore, synthetic strategies that favor mono-substitution are highly desirable. The method described herein focuses on a direct and high-yield approach to selectively synthesize 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.[6]
Strategic Approach: Direct Mono-N-Benzylation
The core of this synthetic pathway lies in the direct reaction of cyclam with benzyl bromide under carefully controlled conditions to favor mono-alkylation. The key to achieving high selectivity is the use of a significant excess of the cyclam starting material relative to the alkylating agent.[5] This stoichiometric imbalance ensures that the benzyl bromide is more likely to react with an un-substituted cyclam molecule rather than a mono-substituted one, thereby minimizing the formation of poly-alkylated byproducts.
Causality of Experimental Choices:
-
Excess Cyclam: Employing a molar excess of cyclam (typically 4 equivalents or more) statistically favors the mono-alkylation product. Once a molecule of cyclam is mono-benzylated, it is less likely to encounter another molecule of benzyl bromide compared to the abundant unreacted cyclam.
-
Solvent System: A polar aprotic solvent such as acetonitrile is often used to dissolve the reactants and facilitate the nucleophilic substitution reaction.[7]
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is added to neutralize the hydrobromic acid (HBr) formed during the reaction.[7] This prevents the protonation of the amine groups on cyclam, which would render them non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., reflux) to ensure a reasonable reaction rate.[7]
Experimental Protocol: Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 200.33 | 295-37-4 |
| Benzyl bromide | 171.04 | 100-39-0 |
| Potassium carbonate (anhydrous) | 138.21 | 584-08-7 |
| Acetonitrile (anhydrous) | 41.05 | 75-05-8 |
| Dichloromethane | 84.93 | 75-09-2 |
| Sodium sulfate (anhydrous) | 142.04 | 7757-82-6 |
| Hydrochloric acid (concentrated) | 36.46 | 7647-01-0 |
| Sodium hydroxide | 40.00 | 1310-73-2 |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (4.0 g, 20 mmol) in anhydrous acetonitrile (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of benzyl bromide (0.855 g, 5 mmol) in anhydrous acetonitrile (20 mL) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.
-
Extraction and Purification:
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove any unreacted cyclam and inorganic salts.
-
To recover the excess cyclam, the aqueous washes can be combined, acidified with concentrated HCl, and the cyclam hydrochloride salt can be isolated.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Final Purification: The crude 1-Benzyl-1,4,8,11-tetraazacyclotetradecane can be further purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure product as a white to yellowish solid.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
Alternative Synthetic Strategies
While direct alkylation is a common approach, other methods for synthesizing mono-substituted cyclams exist. One notable alternative is the Richman-Atkins cyclization, which involves the synthesis of the macrocycle from acyclic precursors.[8][9] This method can be adapted to introduce a benzyl group at a specific nitrogen atom during the construction of the macrocyclic ring. However, this approach is often more synthetically demanding, involving multiple steps of protection and deprotection.
Another strategy involves the use of protecting groups on three of the four nitrogen atoms of cyclam, followed by alkylation of the remaining free amine and subsequent deprotection. This provides excellent selectivity but adds several steps to the overall synthesis, potentially lowering the overall yield.
Characterization and Quality Control
The identity and purity of the synthesized 1-Benzyl-1,4,8,11-tetraazacyclotetradecane should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the benzyl group and the cyclam backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.
Conclusion
The direct mono-N-benzylation of cyclam using a stoichiometric excess of the macrocycle is an efficient and reliable method for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. This in-depth guide provides the necessary theoretical background and practical experimental details for researchers and scientists to successfully synthesize this important building block. The ability to selectively introduce a single benzyl group opens up a wide range of possibilities for the development of novel functionalized macrocyclic compounds for various applications in medicine and materials science.
References
- Li, C., & Wong, W. T. (2002). A convenient method for the preparation of mono N-alkylated cyclams and cyclens in high yields. Johns Hopkins University.
- Gunnlaugsson, T., et al. (2005). Selective mono N-alkylations of cyclen in one step syntheses.
- Chematech. (n.d.). Mono-N-Benzyl-Cyclam.
- Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. Journal of Organic Chemistry, 66(8), 2722-5.
- Adardour, M., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
- Bernot, D., et al. (2018). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+.
- National Center for Biotechnology Information. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. PubChem.
- Wikipedia contributors. (2023, December 19). Cyclam. Wikipedia.
- Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. Experts@Minnesota.
Sources
- 1. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
An In-depth Technical Guide to 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (CAS Number: 132723-93-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 132723-93-4, scientifically known as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. Commonly referred to as Mono-N-Benzyl-Cyclam, this molecule is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex macrocyclic structures with applications in medicinal and materials science. Its primary utility lies in serving as a selectively protected precursor to the versatile chelating agent, cyclam (1,4,8,11-tetraazacyclotetradecane). The strategic placement of a single benzyl group allows for regioselective functionalization of the remaining secondary amine positions, a critical step in the synthesis of targeted therapeutic agents and diagnostic probes. This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established literature, explore its mechanism of utility, and discuss its significant applications in drug development, including its role as a precursor in the synthesis of the hematopoietic stem cell mobilizer, Plerixafor.
Chemical Identity and Physicochemical Properties
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of the macrocycle cyclam, where one of the four secondary amine groups is protected by a benzyl substituent. This structural modification is key to its synthetic utility.
| Property | Value | Source |
| CAS Number | 132723-93-4 | |
| IUPAC Name | 1-Benzyl-1,4,8,11-tetraazacyclotetradecane | [1] |
| Synonyms | Mono-N-Benzyl-Cyclam | [2] |
| Molecular Formula | C₁₇H₃₀N₄ | [2] |
| Molecular Weight | 290.45 g/mol | [2] |
| Appearance | White to yellowish solid | [2] |
| Melting Point | Not explicitly available, but the parent cyclam melts at 184-186 °C. | |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. The parent cyclam is soluble in water. | |
| Stability | Stable under standard laboratory conditions. The benzyl group can be readily removed by catalytic hydrogenolysis. | [2] |
Synthesis and Manufacturing
The regioselective mono-N-benzylation of cyclam is a critical transformation that enables the synthesis of asymmetrically functionalized macrocycles. The most authoritative and frequently cited method for this synthesis is detailed by Boschetti et al. in the Journal of Organic Chemistry (2005).[3] The underlying principle of this synthetic strategy involves the use of a glyoxal-based protection of two adjacent nitrogen atoms of a linear tetraamine, followed by cyclization and subsequent deprotection and selective benzylation.
Experimental Protocol: Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
This protocol is an adapted representation of the synthetic methodology described in the literature.[3]
Step 1: Protection of the Linear Tetraamine
-
To a solution of the linear tetraamine (e.g., triethylenetetramine) in an appropriate solvent such as ethanol, add glyoxal (40% in water) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified period, allowing for the formation of the bis-aminal protected intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
Step 2: Cyclization
-
The protected linear tetraamine is then reacted with a suitable dielectrophile, such as 1,3-dibromopropane, in the presence of a base (e.g., sodium carbonate) in a high-dilution environment to favor intramolecular cyclization over polymerization.
-
The reaction is typically carried out in a solvent like acetonitrile at reflux temperature.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude cyclized product is purified.
Step 3: Deprotection of the Bis-aminal Group
-
The bis-aminal protecting group of the cyclized product is removed under acidic conditions, for example, by treatment with hydrochloric acid in an aqueous solution.
-
The reaction mixture is heated to ensure complete deprotection, yielding the di-protected cyclam intermediate.
-
The pH is then adjusted with a base to liberate the free amine.
Step 4: Mono-N-Benzylation
-
The resulting di-protected cyclam is then selectively mono-N-benzylated. This is achieved by reacting the compound with one equivalent of benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.
-
The reaction temperature is controlled to prevent over-alkylation.
-
The final product, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, is then purified by column chromatography.
Step 5: Deprotection of the Benzyl Group (if required) The benzyl group can be readily cleaved by catalytic hydrogenolysis, for instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to yield the parent cyclam.[2]
Caption: Synthetic workflow for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
Mechanism of Action and Pharmacological Profile
As a synthetic intermediate, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane does not possess a direct mechanism of action in a biological context. Its significance lies in its role as a precursor to pharmacologically active molecules. The core cyclam structure is a potent chelator for a variety of metal ions, and its derivatives are designed to interact with specific biological targets.
The benzyl protecting group is electronically neutral and relatively lipophilic. Its primary function is to temporarily block one of the reactive secondary amine sites on the cyclam ring, thereby directing subsequent chemical modifications to the other available nitrogen atoms. This strategic protection is fundamental to creating complex, asymmetrically substituted cyclam derivatives with tailored biological activities.
Applications in Research and Drug Development
The principal application of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is as a versatile building block in the synthesis of more complex molecules with therapeutic or diagnostic potential.
Precursor to Plerixafor
A notable application is in the synthesis of Plerixafor (AMD3100), a hematopoietic stem cell mobilizer used in cancer therapy.[4] Plerixafor is a bicyclam molecule where two cyclam rings are linked by a p-phenylenebis(methylene) bridge.[5] The synthesis of Plerixafor often involves the use of a tri-protected cyclam derivative, which can be prepared from a mono-protected precursor like 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. The mono-benzylated cyclam allows for the introduction of other protecting groups on the remaining two secondary amines before the final coupling reaction.
Caption: Role of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in Plerixafor synthesis.
Development of Radiopharmaceuticals and Imaging Agents
The cyclam core is an excellent scaffold for developing chelators for radiometals used in medical imaging (e.g., PET, SPECT) and radiotherapy. By starting with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, researchers can introduce targeting moieties (e.g., peptides, antibodies) onto the cyclam ring. These bifunctional chelators can then be complexed with a radioisotope and delivered to specific tissues or cells for diagnostic or therapeutic purposes.
Analytical Methods for Characterization
The characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane relies on standard analytical techniques in organic chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The presence of the benzyl group is indicated by characteristic aromatic proton signals (typically in the range of 7.2-7.4 ppm) and a benzylic methylene signal. The signals for the macrocyclic protons will be more complex due to the asymmetry introduced by the benzyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 291.25.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point for method development.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches of the secondary amines and C-H stretches of the aliphatic and aromatic components.
Toxicological and Safety Information
-
Hazard Statements (inferred): May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
In case of skin contact, wash with plenty of soap and water.
-
Store in a tightly closed container in a cool, dry place.
-
It is crucial to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.
Conclusion
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a synthetically valuable molecule that serves as a cornerstone for the construction of functionalized macrocyclic compounds. Its role as a selectively mono-protected cyclam derivative is indispensable for the regioselective synthesis of complex chelating agents with significant applications in drug development, particularly in the fields of oncology and medical imaging. This guide has provided a detailed overview of its chemical properties, synthesis, applications, and analytical characterization to support researchers and scientists in their endeavors.
References
- Boswell, C. A., et al. (2008). Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling.
- Ciampolini, M., et al. (1987). Dinickel and dicopper complexes with N,N'-linked bis(cyclam) ligands. An ideal system for the investigation of electrostatic effects on the redox behavior of pairs of metal ions. Inorganic Chemistry, 26(21), 3527–3533.
-
Chematech. (n.d.). Mono-N-Benzyl-Cyclam. Retrieved from [Link]
- Boschetti, F., et al. (2005). Regioselective N-Functionalization of Tetraazacycloalkanes. The Journal of Organic Chemistry, 70(18), 7042–7053.
- Google Patents. (n.d.). US10544109B2 - Process for the preparation of xylene linked cyclam compounds.
- Kohl, S. W., et al. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.
- MDPI. (2024). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. Molbank, 2024(2), M1833.
- Nabih, K., & Baouid, A. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
-
NIST. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. Retrieved from [Link]
-
PubChem. (n.d.). Plerixafor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
Sources
- 1. US10544109B2 - Process for the preparation of xylene linked cyclam compounds - Google Patents [patents.google.com]
- 2. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 3. sci-hub.st [sci-hub.st]
- 4. Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Introduction
1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a mono-N-functionalized derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane), is a pivotal building block in the fields of coordination chemistry, medical imaging, and drug development.[1] The strategic introduction of a benzyl group onto the cyclam framework imparts specific steric and electronic properties, influencing its coordination behavior with metal ions and its overall physicochemical characteristics. This guide provides a comprehensive technical overview of the solubility and stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, offering predictive insights and robust experimental protocols for its empirical determination. Given the limited availability of direct experimental data in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to effectively handle and characterize this important macrocyclic ligand.
Core Physicochemical Properties
The fundamental physicochemical properties of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are crucial for predicting its behavior in various experimental settings.
| Property | Value/Information | Source/Method |
| Chemical Name | 1-Benzyl-1,4,8,11-tetraazacyclotetradecane | IUPAC |
| Synonyms | N-Benzylcyclam | Common |
| CAS Number | 132723-93-4 | |
| Molecular Formula | C₁₇H₃₀N₄ | |
| Molecular Weight | 290.45 g/mol | |
| Appearance | White to yellowish solid | [2] |
| Predicted LogP | 2.5 - 3.5 | Estimation based on structure |
| Predicted pKa | Multiple values, with the highest likely >10 | Based on parent cyclam |
Solubility Profile
The solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is dictated by the interplay between its polar tetraamine macrocycle and its non-polar benzyl substituent. This amphiphilic nature suggests a varied solubility across different solvent classes.
Predicted Qualitative Solubility
The principle of "like dissolves like" provides a basis for predicting the solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in common laboratory solvents. The large, non-polar benzyl group is expected to reduce aqueous solubility compared to the parent cyclam, while enhancing solubility in organic solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to insoluble in water; Soluble in alcohols | The four nitrogen atoms can act as hydrogen bond acceptors, but the large hydrocarbon backbone and benzyl group limit aqueous solubility. Alcohols can better solvate both the polar and non-polar regions of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar amine functionalities without the steric hindrance of hydrogen bonding to the solvent. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are adept at dissolving a wide array of organic compounds with moderate polarity and aromatic character. |
| Aromatic | Toluene, Benzene | Soluble | The aromatic benzyl group will have favorable π-π stacking interactions with aromatic solvents. |
| Ethers | Diethyl ether, THF | Moderately Soluble | Ethers are less polar and may have limited capacity to solvate the polar amine groups. |
| Non-Polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The high polarity of the tetraamine core is unlikely to be sufficiently solvated by non-polar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.[3]
Objective: To determine the equilibrium solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in a specific solvent at a controlled temperature.
Materials:
-
1-Benzyl-1,4,8,11-tetraazacyclotetradecane (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 1-Benzyl-1,4,8,11-tetraazacyclotetradecane to a series of vials.
-
To each vial, add a known volume of the desired solvent. The presence of undissolved solid is crucial for achieving a saturated solution.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane of known concentrations.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or µg/mL) from the measured concentration, accounting for the dilution factor.
-
Stability Profile
The stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a critical parameter, particularly for its application in drug development and as a ligand in catalytic systems. The primary points of potential degradation are the amine functionalities and the benzyl group.
Potential Degradation Pathways
N-alkylation of cyclam derivatives is known to enhance their resistance to oxidative degradation compared to the parent macrocycle. However, under certain conditions, degradation can still occur. A probable degradation pathway for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is oxidative N-dealkylation (N-debenzylation).[4][5][6] This process, often mediated by enzymatic systems (like Cytochrome P450) or chemical oxidants, involves the oxidation of the carbon atom alpha to the nitrogen, leading to the cleavage of the benzyl group and the formation of cyclam and benzaldehyde.
Caption: Experimental workflow for stability-indicating HPLC method development.
References
-
Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. National Institutes of Health. Available at: [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Available at: [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. Available at: [Link]
-
CYCLAM Derivatives. CD Bioparticles. Available at: [Link]
-
Assay and Stability Testing. Kinam Park. Available at: [Link]
-
Mono-N-Benzyl-Cyclam. Chematech. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]
-
Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical Health Risks. Available at: [Link]
-
N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. PubMed. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]
-
New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags. ResearchGate. Available at: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. Available at: [Link]
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
theoretical conformational analysis of benzyl-cyclam
An In-depth Technical Guide to the Theoretical Conformational Analysis of Benzyl-Cyclam
Abstract
The 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is a cornerstone in coordination chemistry and a privileged scaffold in medicinal chemistry. The introduction of benzyl groups to its nitrogen atoms significantly modulates its electronic and steric properties, leading to a wide range of applications, from catalysts to therapeutic agents. The biological and chemical activity of benzyl-cyclam derivatives is intrinsically linked to their three-dimensional structure and conformational dynamics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to analyze the conformational landscape of benzyl-cyclam. We delve into the principles of molecular mechanics, quantum mechanics, and molecular dynamics simulations, offering field-proven insights and step-by-step protocols to empower rigorous and reproducible computational studies.
Chapter 1: The Benzyl-Cyclam Scaffold: Structure and Significance
The Cyclam Macrocycle: A Foundation of Versatility
Cyclam is a 14-membered tetraaza macrocycle renowned for its ability to form stable complexes with a variety of transition metal ions.[1] Its pre-organized structure reduces the entropic penalty of complexation, leading to high thermodynamic stability. The cyclam ring is not rigid; it can adopt several conformations, with the trans-III conformation being the most energetically stable for the free ligand.[1] This conformational flexibility is crucial as it allows the macrocycle to adapt to the preferred coordination geometry of different metal ions.
The Role of the Benzyl Group: A Tool for Steric and Electronic Tuning
Attaching one or more benzyl groups to the nitrogen atoms of the cyclam ring (e.g., 1-benzyl-1,4,8,11-tetraazacyclotetradecane or 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane) introduces significant changes to the molecule's properties.[2][3] The bulky benzyl groups provide steric shielding, influencing the accessibility of a coordinated metal center and directing the approach of substrates in catalytic applications.[4] Furthermore, the aromatic rings can engage in π-π stacking and other non-covalent interactions, which can be critical for molecular recognition and binding to biological targets. These substitutions have been instrumental in the development of cyclam-based drugs for conditions including tuberculosis and cancer.[5][6]
The Conformation-Activity Relationship
The therapeutic efficacy and catalytic activity of benzyl-cyclam derivatives are dictated by their three-dimensional shape. A specific conformation may be required to fit into the active site of an enzyme or to achieve a desired catalytic geometry. For instance, the orientation of the benzyl groups can either block or open coordination sites, thereby controlling the molecule's reactivity.[7] Understanding the accessible conformations and the energy barriers between them is therefore paramount for the rational design of new molecules with tailored properties.[8] Theoretical conformational analysis provides the tools to explore this complex energy landscape in silico, guiding synthetic efforts and accelerating the discovery process.
Chapter 2: Theoretical Pillars of Conformational Analysis
Mapping the Potential Energy Surface
Conformational analysis is fundamentally the study of the potential energy of a molecule as a function of its geometry. The goal is to identify low-energy conformations (local and global minima) and the transition states that connect them. For a flexible molecule like benzyl-cyclam, this "potential energy surface" is high-dimensional and complex. Computational methods are essential to navigate this landscape effectively.
Fundamental Conformations of the Cyclam Ring
The cyclam macrocycle has five key low-energy conformations, distinguished by the relative orientation of the N-H bonds (or N-substituents) and the puckering of the ethylene and propylene bridges. The most stable isomer for unsubstituted cyclam is the trans-III conformation, which features a chair-like structure for the six-membered rings and a gauche conformation for the five-membered rings.[1] However, upon metal coordination or N-substitution, other conformations like trans-I or cis-V can become energetically favorable.[9] The presence of bulky benzyl groups can significantly alter the relative energies of these isomers.
Visualizing Cyclam Ring Conformations
The following diagram illustrates the common conformations of the cyclam ring, which form the basis for understanding the more complex landscape of its benzyl-substituted derivatives.
Caption: Integrated workflow for theoretical conformational analysis.
Protocol 1: Step-by-Step Molecular Dynamics Simulation
This protocol describes a self-validating system for running an MD simulation using the GROMACS software package, a widely used and powerful simulation engine.
-
Structure Preparation :
-
Obtain or build a 3D structure of the benzyl-cyclam molecule.
-
Use a program like AmberTools to assign a force field (e.g., GAFF2) and calculate partial atomic charges. [10]This step is critical for accurately representing the electrostatic interactions.
-
-
System Solvation :
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance from the molecule to the edge).
-
Fill the box with a chosen solvent model (e.g., TIP3P water). [11]The choice of water model can influence the simulation outcome.
-
Add counter-ions to neutralize the system if the molecule is charged.
-
-
Energy Minimization :
-
Perform a steepest descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
System Equilibration :
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the target temperature.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density to the correct value. This two-step equilibration ensures a stable starting point for the production run.
-
-
Production MD Run :
-
Run the main simulation for a duration sufficient to sample the conformational transitions of interest (typically hundreds of nanoseconds).
-
Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.
-
-
Analysis :
-
Analyze the trajectory for conformational changes using tools like RMSD (Root Mean Square Deviation) analysis, cluster analysis to identify dominant conformations, and dihedral angle analysis to track ring puckering.
-
Protocol 2: Step-by-Step DFT Geometry Optimization
This protocol outlines the process for obtaining a high-accuracy structure and energy for a specific conformer using a QM package like Gaussian or ORCA.
-
Input Structure :
-
Use a low-energy conformer identified from an initial MM search or MD simulation as the starting geometry. This saves computational time compared to starting from an arbitrary structure.
-
-
Method Selection :
-
Choose a DFT functional and basis set. A common and well-balanced choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set. [12]The choice represents a trade-off between accuracy and computational expense.
-
-
Geometry Optimization :
-
Perform a geometry optimization calculation. The software will iteratively adjust the atomic positions to find the nearest local minimum on the potential energy surface.
-
-
Frequency Calculation :
-
After optimization, perform a frequency calculation. This is a crucial validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy, which should be included for accurate relative energy comparisons.
-
-
Single-Point Energy :
-
For even higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.
-
Data Presentation: Quantitative Comparison of Methods
Summarizing results in tables allows for clear comparison and assessment of different theoretical approaches.
Table 1: Comparison of Force Fields for Macrocycle Conformational Sampling
| Force Field | Relative Performance (Violation of NOE constraints) | Key Features | Reference |
|---|---|---|---|
| OpenFF 2.0 | 18.8% | Modern, extensible, based on quantum chemistry data. | [11] |
| XFF | 19.0% | Designed for accuracy across a broad range of chemistry. | [11] |
| GAFF2 | 20.2% | A widely used general force field for organic molecules. | [11] |
| OPLS/AA | 27.1% | Well-established force field, particularly for liquid simulations. | [11] |
Data adapted from a benchmark study comparing force field performance in reproducing NMR-derived distance constraints for a set of 11 macrocycles. [11]
Chapter 5: Applications in Drug Discovery and Beyond
The insights gained from conformational analysis directly impact the design of novel molecules.
-
Design of Anti-tubercular Agents : Structure-activity relationship (SAR) studies on bis-substituted cyclam derivatives have shown that the nature and conformation of the pendant arms are critical for activity against Mycobacterium tuberculosis. [5]Conformational analysis helps rationalize these findings and guides the design of new analogues with improved potency and solubility.
-
Metal Complex Chemistry : The conformation of the benzyl-cyclam ligand dictates the coordination geometry and reactivity of its metal complexes. [4]DFT and MD studies can predict the most stable complex geometries and shed light on reaction mechanisms, for example, in the development of new catalysts. [13]* Understanding Bioavailability : The ability of a drug to cross cell membranes is influenced by its size, shape, and polarity. MD simulations can be used to study how the conformation of benzyl-cyclam changes as it moves from an aqueous environment to a lipid bilayer, providing insights into its pharmacokinetic properties. [8]
Chapter 6: Conclusion and Future Outlook
Theoretical conformational analysis is an indispensable tool in the study of benzyl-cyclam and its derivatives. The synergistic application of molecular mechanics, quantum mechanics, and molecular dynamics simulations provides a powerful framework for understanding the relationship between structure, dynamics, and function. As computational power increases and force fields become more accurate, these methods will play an ever-more-critical role in the rational design of next-generation catalysts, therapeutics, and advanced materials based on this versatile macrocyclic scaffold. The continued integration of computational predictions with experimental validation will be key to unlocking the full potential of benzyl-cyclam chemistry.
References
-
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Structure of cyclam and cyclen ligands used in this study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Syntheses and structural characterizations of the first coordination polymers assembled from the Ni(cyclam)2+ cation and the benzene-1,3,5-tricarboxylate linker. (2022). International Union of Crystallography. Retrieved January 14, 2026, from [Link]
-
Synthesis and structural analysis of two cyclam derivatives. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Mono-N-Benzyl-Cyclam. (n.d.). Chematech. Retrieved January 14, 2026, from [Link]
-
Synthesis, Conformational Analysis, and Complexation Study of an Iminosugar-Aza-Crown, a Sweet Chiral Cyclam Analog. (2018). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Force Fields, Quantum-Mechanical- and Molecular-Dynamics-Based Descriptors of Radiometal–Chelator Complexes. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Springer. Retrieved January 14, 2026, from [Link]
-
Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]
-
New-dimensional cyclam. Synthesis, crystal structure, and chemical properties of macrocyclic tetraamines bearing a phenol pendant. (1993). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Computational techniques for efficient conformational sampling of proteins. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Harnessing the cyclization strategy for new drug discovery. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. (2008). Helvetica Chimica Acta. Retrieved January 14, 2026, from [Link]
-
Molecular dynamics simulations of a new branched antimicrobial peptide: A comparison of force fields. (2012). Nanyang Technological University. Retrieved January 14, 2026, from [Link]
-
Molecular Dynamics Simulation of a Designed Cyclic Peptide Bound to CTLA4. (2020). University of Illinois Urbana-Champaign. Retrieved January 14, 2026, from [Link]
-
DFT calculations for the mechanistic investigations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies. (2018). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate. (2023). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
DFT calculations on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using ZnCl2 impregnated montmorillonite K10. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
-
MD Simulations of Lipid Bilayers. (n.d.). University of California, Irvine. Retrieved January 14, 2026, from [Link]
-
Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Conformational analysis of cycloalkanes. (2015). SciSpace. Retrieved January 14, 2026, from [Link]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Conformational Analysis of the 14-Membred Unsymmetrical Macrodiolides Using Quantum and Molecular Mechanics. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
-
Accurate Force Field Development for Modeling Conjugated Polymers. (2014). Columbia University. Retrieved January 14, 2026, from [Link]
-
Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). PubMed. Retrieved January 14, 2026, from [Link]
-
DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potential antibacterial agents. (2021). SciSpace. Retrieved January 14, 2026, from [Link]
-
Day 5 - Computer Exercise: Classical Molecular Dynamics. (2022). YouTube. Retrieved January 14, 2026, from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 4. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
synthesis and characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane Derivatives
Introduction: The Significance of N-Functionalized Cyclam Scaffolds
1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a robust tetraazamacrocycle that has garnered significant attention in coordination chemistry and medicinal applications.[1] Its pre-organized structure of four secondary amine donors, featuring alternating five- and six-membered chelate rings, allows for strong and specific binding to a variety of metal cations.[1] The therapeutic and diagnostic potential of these metal complexes—ranging from MRI contrast agents to radiopharmaceuticals—is vast.[2][3]
However, the parent cyclam molecule offers limited avenues for covalent attachment to biomolecules or surfaces. The strategic functionalization of the cyclam nitrogen atoms is therefore a critical step in developing advanced derivatives for drug development. The introduction of a benzyl group to form 1-benzyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as 1-benzylcyclam) serves two primary purposes: it "protects" one of the four amine groups, allowing for selective functionalization of the remaining three, and the benzyl group itself can be substituted with various functionalities to modulate the electronic properties, solubility, and biological activity of the final molecule.
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-benzylcyclam and its derivatives, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile macrocyclic platforms.
Part 1: Strategic Synthesis of the 1-Benzylcyclam Core
The synthesis of N-substituted cyclam derivatives can be approached via two primary strategies: the direct alkylation of the pre-formed cyclam macrocycle or a template synthesis that builds the macrocycle from precursors already bearing the desired substituent.
Strategy 1: Direct N-Alkylation of Cyclam
Direct alkylation is the most straightforward approach, involving the reaction of cyclam with a benzyl halide. The primary challenge of this method is controlling the degree of substitution. The four secondary amines of cyclam have similar reactivity, creating a risk of forming di-, tri-, and tetra-substituted byproducts.
Causality Behind Experimental Choices: The key to achieving mono-alkylation is to manipulate the reaction conditions to favor the desired product. Using a large excess of the cyclam starting material relative to the benzylating agent can statistically favor mono-substitution.[2] However, this is often impractical due to the cost of cyclam. A more common and effective strategy involves carefully controlling the stoichiometry (using ~1 equivalent of benzyl halide) and reaction conditions.
Mechanism: The Challenge of Polysubstitution The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the nitrogen lone pair of the cyclam amine attacks the electrophilic benzylic carbon of the benzyl halide. Once the first benzyl group is attached, the remaining secondary amines are still nucleophilic and can react further.
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a significant macrocyclic compound in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this molecule using mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Introduction: The Structural Significance of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
1-Benzyl-1,4,8,11-tetraazacyclotetradecane, also known as mono-N-benzyl-cyclam, is a derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane). The introduction of a single benzyl group onto the cyclam framework imparts specific properties that are advantageous for various applications, including the development of radiopharmaceuticals and as a building block for more complex supramolecular structures.[1] The benzyl group can be readily introduced and can also be removed by catalytic hydrogenolysis, making it a useful protecting group in multi-step syntheses.[2]
Accurate and unambiguous structural confirmation is a critical prerequisite for any application. This guide will detail the expected outcomes from the three primary spectroscopic techniques used for the characterization of organic molecules: mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry is the first line of analysis to confirm the molecular weight of a synthesized compound. For 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (C₁₇H₃₀N₄), the expected molecular weight is 290.45 g/mol .[2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard and effective method for analyzing this type of molecule is Electrospray Ionization Mass Spectrometry (ESI-MS), typically in positive ion mode.
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of about 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 4 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.
Expected Results:
The primary ion expected in the positive ESI mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 291.46. Depending on the purity of the sample and the analytical conditions, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed at higher m/z values.
| Ion | Expected m/z |
| [M+H]⁺ | ~291.46 |
| [M+Na]⁺ | ~313.44 |
| [M+K]⁺ | ~329.41 |
The workflow for ESI-MS analysis is depicted below:
Caption: ESI-MS experimental workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane will be characterized by the vibrations of its aliphatic and aromatic C-H bonds, C-N bonds, and the macrocyclic ring structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.
Expected Spectral Features:
The IR spectrum will exhibit characteristic absorption bands corresponding to the different vibrational modes of the molecule. Based on the known absorptions of similar structures, the following peaks can be anticipated[3][4]:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3300 - 3200 | N-H Stretch (secondary amines) | Medium, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H Stretch (CH₂ and CH₃) | Strong |
| 1605 - 1585 | Aromatic C=C Stretch | Medium |
| 1500 - 1400 | Aromatic C=C Stretch | Medium |
| 1470 - 1430 | CH₂ Bending (Scissoring) | Medium |
| 1250 - 1020 | C-N Stretch | Medium to Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |
The workflow for ATR-FT-IR analysis is illustrated below:
Caption: ATR-FT-IR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the cyclam ring. Due to the asymmetry introduced by the single benzyl group, the protons on the macrocycle are expected to be chemically non-equivalent, leading to a more complex spectrum than that of unsubstituted cyclam.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.6 - 3.5 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 2.8 - 2.4 | Multiplets | 16H | Macrocycle methylene protons (-NCH₂CH₂N-) |
| ~ 1.9 - 1.7 | Multiplets | 4H | Macrocycle ethylene bridge protons (-NCH₂CH₂CH₂N-) |
| ~ 2.0 - 1.5 | Broad | 3H | N-H protons (may exchange with D₂O) |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 127 | Aromatic carbons (C₆H₅) |
| ~ 60 - 55 | Benzylic carbon (-CH₂-Ph) |
| ~ 55 - 45 | Macrocycle carbons adjacent to nitrogen |
| ~ 30 - 25 | Macrocycle ethylene bridge carbons |
The logical flow for NMR analysis is outlined in the following diagram:
Caption: NMR spectroscopy workflow.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
-
Mass Spectrometry confirms the elemental composition and molecular weight.
-
IR Spectroscopy identifies the key functional groups (N-H, C-H aromatic, C-H aliphatic, C-N).
-
NMR Spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, confirming the presence and relative positions of the benzyl group and the macrocyclic ring protons.
The combination of these techniques allows for the unambiguous confirmation of the structure of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, ensuring the identity and purity of the material for its intended application.
References
- Moi, M. K., Meares, C. F., & DeNardo, S. J. (1985). A new approach to the bromoacetamidobenzyl derivatives of DTPA and TETA for labeling antibodies with metallic radionuclides. Analytical Biochemistry, 148(1), 249-253.
-
Chematech. (n.d.). Mono-N-Benzyl-Cyclam. Retrieved from [Link]
- Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). Synthesis of Derivatives of 1,4,8,11-Tetraazacyclotetradecane. International Journal of Civil Engineering and Technology, 10(10), 462-469.
-
LibreTexts. (2021). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles. Retrieved from [Link]
- Ferreira, M., Guedes, da Silva, M. F. C., & Martins, L. M. D. R. S. (2024). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. Molbank, 2024(2), M1849.
- Kohl, S. W., Kuse, K., Hummert, M., Schumann, H., Mügge, C., Janek, K., & Weißhoff, H. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.
-
National Institute of Standards and Technology. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0171591). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles Experimental procedures and characterisa. Retrieved from [Link]
- Schumann, H., Kohl, S. W., Kuse, K., Hummert, M., Mügge, C., Janek, K., & Weißhoff, H. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.
- Google Patents. (n.d.). WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane.
Sources
The Fulcrum of Functionality: A Technical Guide to the Applications of Substituted Tetraazacyclotetradecanes
This guide provides an in-depth exploration of substituted tetraazacyclotetradecanes, a class of macrocyclic compounds demonstrating remarkable versatility across diverse scientific disciplines. From enhancing the precision of medical diagnostics to catalyzing complex chemical transformations and enabling targeted drug delivery, these molecules are at the forefront of innovation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, properties, and applications of these powerful chelating agents.
Introduction: The Power of the Macrocycle
Tetraazacyclotetradecanes, most notably 1,4,8,11-tetraazacyclotetradecane (cyclam), are cyclic compounds containing four nitrogen atoms within a fourteen-membered ring. Their defining characteristic is the formation of exceptionally stable complexes with a variety of metal ions. The strategic addition of functional groups—substituents—to the macrocyclic ring or its nitrogen atoms dramatically influences their chemical and physical properties. This tailored functionalization is the key to their broad utility, allowing for the fine-tuning of their metal-binding kinetics and thermodynamics, as well as the introduction of reactive handles for conjugation to biomolecules or solid supports.
The stability of the metal complexes is a critical factor, particularly for in vivo applications where the release of free metal ions can be toxic. The rigidity of the macrocyclic framework, especially in cross-bridged derivatives, significantly enhances the kinetic inertness of the complexes, preventing the metal from dissociating.[1][2] This guide will delve into the synthetic strategies employed to create these sophisticated molecules and explore their major applications in detail.
I. Synthesis of Functionalized Tetraazacyclotetradecanes: Building the Foundation
The synthesis of substituted tetraazacyclotetradecanes is a multistep process that requires careful control of reaction conditions to achieve the desired substitution pattern. Both N-functionalization (on the nitrogen atoms) and C-functionalization (on the carbon backbone) are employed to introduce a wide array of functionalities.[3][4]
A. N-Functionalization: Modifying the Coordination Sphere
N-alkylation is a common method for introducing pendant arms that can further coordinate with the metal ion or serve as attachment points for other molecules. For instance, the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used chelator for gadolinium in MRI contrast agents, involves the alkylation of the nitrogen atoms of cyclen (a twelve-membered analogue) with bromoacetic acid.[5]
Experimental Protocol: Synthesis of a Generic N-functionalized Cyclam Derivative
-
Protection: In a round-bottom flask, dissolve the parent cyclam in a suitable organic solvent (e.g., chloroform). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate) to protect two of the four nitrogen atoms. Stir the reaction mixture at room temperature overnight.
-
Alkylation: To the solution containing the protected cyclam, add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., a protected aminoethyl bromide). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Deprotection: After the alkylation is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and add a deprotecting agent (e.g., trifluoroacetic acid) to remove the protecting groups from the nitrogen atoms.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain the desired N-functionalized cyclam derivative.
B. C-Functionalization: Enhancing Versatility
C-functionalization involves introducing substituents onto the carbon backbone of the macrocycle. This approach is particularly useful for creating bifunctional chelators where one part of the molecule binds the metal ion and another part can be conjugated to a targeting vector, such as a peptide or antibody, without compromising the chelating properties.[6] A versatile method for C-functionalization is the bisaminal template approach, which allows for the rapid synthesis of cyclam derivatives with a hydroxyethyl group on the carbon backbone.[6]
Logical Relationship: Bifunctional Chelator Design
Caption: Diagram illustrating the components of a bifunctional chelator.
II. Applications in Medical Imaging: Visualizing Disease
Substituted tetraazacyclotetradecanes have revolutionized medical imaging by providing highly stable chelates for radioisotopes used in Positron Emission Tomography (PET) and for paramagnetic metal ions in Magnetic Resonance Imaging (MRI).
A. Positron Emission Tomography (PET) Imaging
PET is a highly sensitive imaging technique that uses radiotracers to visualize and quantify physiological processes. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a suitable half-life for PET imaging.[7] Substituted cyclams, particularly cross-bridged derivatives like CB-TE2A, form exceptionally stable complexes with ⁶⁴Cu, preventing its release in vivo and ensuring that the PET signal originates from the targeted location.[8][9] These bifunctional chelators can be conjugated to peptides or antibodies that target specific cancer cells, enabling the visualization of tumors.[10]
Experimental Protocol: Radiolabeling with ⁶⁴Cu
-
Preparation: Prepare a solution of the bifunctional cyclam chelator in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5).
-
Radiolabeling: Add a solution of ⁶⁴CuCl₂ in dilute HCl to the chelator solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific time (e.g., 30 minutes).
-
Quality Control: Analyze the radiolabeling efficiency and radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
-
Purification: If necessary, purify the ⁶⁴Cu-labeled complex using a solid-phase extraction cartridge to remove any unchelated ⁶⁴Cu.
B. Magnetic Resonance Imaging (MRI)
MRI is a non-invasive imaging modality that provides detailed anatomical information. The contrast in MRI images can be enhanced by using contrast agents, most of which are based on gadolinium(III) (Gd³⁺). DOTA and its derivatives are widely used to chelate Gd³⁺, forming stable complexes that are rapidly excreted from the body.[5][11] The relaxivity of these contrast agents, which determines their effectiveness, can be improved by attaching them to larger molecules or by optimizing the water exchange rate.[12]
Experimental Workflow: Synthesis of a Gd-DOTA based MRI Contrast Agent
Caption: Workflow for the synthesis of a peptide-targeted Gd-DOTA MRI contrast agent.[11]
III. Catalysis: Driving Chemical Transformations
Metal complexes of substituted tetraazacyclotetradecanes are emerging as powerful catalysts for a variety of organic reactions, particularly oxidations. The macrocyclic ligand stabilizes the metal ion in different oxidation states, facilitating redox catalysis.
A. Oxidation Catalysis
Manganese and iron complexes of cross-bridged tetraazamacrocycles have shown catalytic activity in the oxidation of hydrocarbons and other organic substrates using environmentally benign oxidants like hydrogen peroxide.[9] The rigid ligand structure prevents catalyst degradation and allows for selective transformations. Copper complexes of tetraazamacrocycles have also been investigated for their ability to catalyze the oxidation of various organic compounds.[3][13]
Table 1: Catalytic Oxidation Reactions using Tetraazamacrocycle Complexes
| Catalyst | Substrate | Oxidant | Product | Reference |
| Mn(II)-cross-bridged cyclam | Alkenes | H₂O₂ | Epoxides | [9] |
| Fe(II)-cross-bridged cyclam | Alkanes | H₂O₂ | Alcohols, Ketones | [9] |
| Cu(II)-cyclam | Catechol | O₂ | Quinone | [13] |
Experimental Protocol: General Procedure for Catalytic Oxidation
-
Catalyst Preparation: Synthesize and characterize the metal complex of the substituted tetraazacyclotetradecane.
-
Reaction Setup: In a reaction vessel, dissolve the substrate in a suitable solvent. Add the catalyst to the solution.
-
Reaction Initiation: Add the oxidant (e.g., hydrogen peroxide) to the reaction mixture, often dropwise, while maintaining a constant temperature.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or other appropriate analytical techniques.
-
Work-up and Analysis: After the reaction is complete, quench any remaining oxidant. Extract the product and analyze the yield and selectivity by GC or NMR spectroscopy.
IV. Drug Delivery: Towards Targeted Therapies
The unique properties of substituted tetraazacyclotetradecanes are also being explored for applications in drug delivery. Their ability to be functionalized with targeting moieties and their potential to respond to specific biological stimuli make them attractive candidates for delivering therapeutic agents to diseased tissues.
A. Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted drug delivery. Cobalt(III) complexes of cyclam derivatives have been designed as hypoxia-activated prodrugs.[1][8][14] In the oxygen-rich environment of healthy tissues, the cobalt(III) complex is stable and inactive. However, in the reducing environment of a hypoxic tumor, the cobalt(III) is reduced to the more labile cobalt(II), leading to the release of a cytotoxic ligand, thereby killing the cancer cells.[2]
Signaling Pathway: Hypoxia-Activated Prodrug Mechanism
Caption: Schematic of the activation of a cobalt-cyclam based prodrug in a hypoxic environment.
While the direct use of tetraazacyclotetradecanes as carriers for drugs like platinum-based anticancer agents is less common than that of cyclodextrins, the development of prodrug strategies and stimuli-responsive systems holds significant promise for future therapeutic applications.[11][15][16][17][18]
Conclusion
Substituted tetraazacyclotetradecanes are a remarkable class of molecules with a rapidly expanding range of applications. Their unique combination of a stable macrocyclic framework and the versatility of functionalization has made them indispensable tools in medical imaging, catalysis, and drug delivery. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to even more innovative and impactful applications in the years to come.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Breast Cancer Stem Active Cobalt(III)‐Cyclam Complex Containing Flufenamic Acid with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic oxidation of water using self-assembled copper(ii) tetraaza macrocyclic complexes on a 4-(pyridine-4′-amido)benzene grafted gold electrode | Semantic Scholar [semanticscholar.org]
- 7. Hypoxia-activated dissociation of heteroleptic cobalt(iii) complexes with functionalized 2,2′-bipyridines and a model anticancer drug esculetin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Cross-bridged cyclen or cyclam Co(III) complexes containing cytotoxic ligands as hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Artificial Metalloenzymes based on TetR Proteins and Cu(II) for Enantioselective Friedel‐Crafts Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin polymers as carriers for the platinum-based anticancer agent LA-12 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 13. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stimuli-responsive attachment for enabling the targeted release of carriers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Stimuli-responsive Carriers for Controlled Intracellular Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Copper(II) Complexes with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzyl-Functionalized Cyclam Complexes
The macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a cornerstone in coordination chemistry due to its ability to form highly stable complexes with a variety of transition metals.[1] The introduction of a benzyl group onto the cyclam backbone, creating 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, imparts significant modifications to the ligand's steric and electronic properties. This functionalization can influence the coordination geometry, redox potential, and kinetic stability of the resulting metal complexes.[2][3]
Copper(II) complexes of these functionalized cyclams are of particular interest in the field of drug development and bioinorganic chemistry.[4][5][6] The inherent biological activity of copper, coupled with the stability and tunable nature of the cyclam framework, makes these complexes promising candidates for various therapeutic and diagnostic applications, including their use as antimicrobial agents and components of radiopharmaceuticals.[7][8] The benzyl group can further enhance these properties by introducing lipophilicity, which can facilitate cell membrane transport, and by providing a site for further chemical modification.
This document provides a detailed protocol for the synthesis and characterization of copper(II) complexes with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, offering insights into the experimental rationale and expected outcomes.
Experimental Workflow Overview
The synthesis of the target copper complex involves a straightforward complexation reaction between the benzylated cyclam ligand and a suitable copper(II) salt. Subsequent characterization is crucial to confirm the formation of the desired product and to elucidate its structural and electronic properties.
Caption: Experimental workflow for the synthesis and characterization of the copper(II)-benzyl-cyclam complex.
Detailed Synthesis Protocol
This protocol outlines the synthesis of the copper(II) complex of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. The choice of solvent and copper salt can be varied, but methanol and copper(II) chloride are commonly used and effective.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Benzyl-1,4,8,11-tetraazacyclotetradecane | C₁₇H₃₀N₄ | 290.45 | >95% | Varies |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | >99% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | >99.8% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | >99% | Varies |
Step-by-Step Procedure
-
Ligand Dissolution: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in 20 mL of anhydrous methanol. Stir the solution at room temperature until the ligand is completely dissolved. The dissolution is typically rapid.
-
Copper Salt Dissolution: In a separate 50 mL beaker, dissolve 1.0 mmol of copper(II) chloride dihydrate in 10 mL of anhydrous methanol. Gentle warming may be applied if necessary to facilitate dissolution, but ensure the solution cools to room temperature before proceeding.
-
Complexation Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution over a period of 5-10 minutes. A color change is typically observed upon addition, indicating the formation of the copper complex. The solution will likely turn a shade of blue or green.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure complete complexation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Product Isolation: Reduce the volume of the solvent to approximately 5-10 mL using a rotary evaporator. This will concentrate the product and facilitate precipitation.
-
Precipitation and Filtration: Slowly add anhydrous diethyl ether to the concentrated solution until a precipitate forms. Continue adding diethyl ether until no further precipitation is observed. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with small portions of cold diethyl ether to remove any unreacted starting materials or impurities. Dry the product under vacuum to obtain the final copper(II) complex.
Characterization of the Copper(II) Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic environment of the copper(II) ion within the complex. The d-d transitions of the copper ion are sensitive to the coordination geometry.
-
Expected Outcome: The UV-Vis spectrum of the copper(II) complex in a suitable solvent (e.g., methanol or acetonitrile) is expected to show a broad absorption band in the visible region, typically between 500 and 700 nm. This band corresponds to the d-d transitions of the copper(II) center. The position and intensity of this band can provide insights into the coordination geometry around the copper ion, which is often a distorted octahedral or square pyramidal geometry in such complexes.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the copper ion.
-
Expected Outcome: The FTIR spectrum will show characteristic peaks for the N-H and C-H stretching vibrations of the cyclam backbone and the benzyl group. A key indicator of complexation is a shift in the N-H stretching and bending frequencies compared to the free ligand, which arises from the coordination of the nitrogen atoms to the copper center.[11]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex, which can be compared to the theoretical values to confirm the stoichiometry of the product.
-
Expected Outcome: The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the expected formula of the copper(II) complex.
X-ray Crystallography
If suitable single crystals can be obtained, X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the copper(II) ion.[12][13]
-
Expected Outcome: X-ray diffraction analysis would likely reveal a coordination environment where the copper(II) ion is coordinated by the four nitrogen atoms of the cyclam ring.[12] The benzyl group will be positioned on one of the nitrogen atoms. The overall geometry is often distorted from ideal geometries due to the constraints of the macrocyclic ligand.[10]
Logical Flow of Synthesis and Characterization
The synthesis and characterization process follows a logical progression, where each step builds upon the previous one to ensure the successful formation and verification of the target compound.
Caption: Logical relationship between the synthesis and characterization steps.
Causality and Experimental Choices
-
Choice of Solvent: Methanol is a good choice for this synthesis as it readily dissolves both the ligand and the copper(II) salt, facilitating a homogeneous reaction. Its relatively low boiling point also allows for easy removal during product isolation.
-
Stoichiometry: A 1:1 molar ratio of ligand to copper(II) salt is used to favor the formation of the mononuclear complex.[14]
-
Reaction Time: A reaction time of 2-4 hours is generally sufficient for the complexation to go to completion at room temperature. The high stability of metal-cyclam complexes drives the reaction forward.
-
Purification by Precipitation: The use of a less polar solvent like diethyl ether to precipitate the complex from the more polar methanol solution is an effective method for purification, as the ionic complex is generally insoluble in non-polar solvents.
Trustworthiness and Self-Validation
The combination of spectroscopic and analytical data provides a robust system for validating the synthesis. The convergence of results from UV-Vis, FTIR, and elemental analysis provides a high degree of confidence in the identity and purity of the final product. If the experimental data aligns with the expected outcomes for the target copper(II)-benzyl-cyclam complex, the protocol can be considered successful and trustworthy.
References
-
Weisman, G. R., et al. (2000). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
VinaR. (n.d.). New copper(II) cyclam complexes with aminocarboxylate co-ligands: Synthesis, characterization, and in vitro antiproliferative and antibacterial studies. Available at: [Link]
-
Platas-Iglesias, C., et al. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (2022). New copper(II) cyclam complexes with aminocarboxylate co-ligands: Synthesis, characterization, and in vitro antiproliferative and antibacterial studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. Available at: [Link]
-
Hubin, T. J., et al. (2023). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules. Available at: [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS, MOLECULAR DOCKING, ANTIOXIDANT AND ANTICANCERACTIVITIESOF TETRAAZA MACROCYCLIC COPPER (II) COMPLEXES. Available at: [Link]
-
IUCr Journals. (n.d.). A tetraazamacrocycle with benzyl substituents. Available at: [Link]
-
SWOSU Digital Commons. (2014). Transition Metal Complexes of Dibenzyl Tetraazamacrocycles. Available at: [Link]
-
ResearchGate. (n.d.). Macrocyclic ligand design. Interaction of a series of successively N-benzylated derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam) with copper(II) and nickel(II). Available at: [Link]
-
ResearchGate. (2004). A tetraazamacrocycle with benzyl substituents. Available at: [Link]
-
Chandra, S., & Gupta, L. K. (2012). Synthesis, Spectral and Antibacterial Studies of Copper(II) Tetraaza Macrocyclic Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Semantic Scholar. (2023). A Bridge too Far? Comparison of Transition Metal Complexes. Available at: [Link]
-
NSF Public Access Repository. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. Available at: [Link]
-
Martins, A. M., et al. (2020). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. Journal of Coordination Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials. Available at: [Link]
-
ResearchGate. (2018). Copper(II) Complexes of an N-pendent Cyanoethyl Derivative of a Tetraazamacrocyclic Ligand: Synthesis, Characterization and Antibacterial Studies. Available at: [Link]
-
Kang, S.-G., et al. (2007). Synthesis and Characterization of Various Di-N-FunctionalizedTetraaza Macrocyclic Copper(II) Complexes. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Dalton Transactions. (2015). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials. Available at: [Link]
-
Dalton Transactions. (2013). Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding. Available at: [Link]
-
ACS Publications. (1973). Metal complexes of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, N-tetramethylcyclam. Inorganic Chemistry. Available at: [Link]
- Google Patents. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
Sources
- 1. dc.swosu.edu [dc.swosu.edu]
- 2. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral and Antibacterial Studies of Copper(II) Tetraaza Macrocyclic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secure Verification [vinar.vin.bg.ac.rs]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging using Radiolabeled Benzyl-Cyclam Derivatives
For: Researchers, scientists, and drug development professionals.
Foreword: The Imperative for Stable Chelators in PET Imaging
Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-invasive window into biological processes in real-time. The fidelity of this window is critically dependent on the stability of the radiopharmaceutical agent, specifically the bond between the positron-emitting radionuclide and the targeting molecule. In the realm of metallic radionuclides such as Copper-64 (⁶⁴Cu) and Zirconium-89 (⁸⁹Zr), the chelator—a molecule that encages the metal ion—is paramount. Benzyl-cyclam and its derivatives have emerged as a superior class of chelators, engineered to form highly stable complexes, thereby minimizing the in vivo release of the radionuclide which can otherwise lead to misleading images and inaccurate quantification.
This guide provides a comprehensive overview of the principles and detailed protocols for the radiolabeling of targeting molecules with ⁶⁴Cu and ⁸⁹Zr using benzyl-cyclam-based bifunctional chelators. It is designed to equip researchers with the technical knowledge and practical steps necessary to produce high-quality radiopharmaceuticals for preclinical and clinical research.
The Chemistry of Cyclam Derivatives: A Foundation of Kinetic Inertness
The parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), provides a foundational structure for chelating divalent metal ions. However, for the demanding in vivo environment, modifications to this structure are necessary to enhance the kinetic inertness of the resulting radiometal complex. The introduction of a "cross-bridge," typically an ethylene bridge between two nitrogen atoms, creates a more rigid, cage-like structure. This pre-organized cavity significantly increases the stability of the copper complex and makes it less susceptible to transchelation by endogenous proteins[1].
Furthermore, the addition of functional pendant arms to the nitrogen atoms, such as carboxymethyl or phosphonate groups, provides additional coordination points for the metal ion, further locking it in place. For bioconjugation, one of these arms is typically modified with a reactive group (e.g., an isothiocyanate or an active ester) to allow for covalent attachment to a targeting vector like a peptide or antibody. The benzyl group is often incorporated as part of this bifunctional linker.
Visualizing the Chelation Strategy
The following diagram illustrates the general workflow from a bifunctional benzyl-cyclam chelator to a targeted PET imaging agent.
Caption: Workflow for creating a benzyl-cyclam-based PET agent.
Radiolabeling with Copper-64
Copper-64 is a highly versatile radionuclide for PET imaging due to its 12.7-hour half-life, which is suitable for imaging peptides and antibody fragments[2]. Its dual decay mode also opens up the possibility of theranostics, where the same agent can be used for both diagnosis and therapy[2][3].
Key Considerations for ⁶⁴Cu Labeling
-
pH: The optimal pH for ⁶⁴Cu labeling with cyclam derivatives is typically between 4.5 and 5.5. This slightly acidic condition prevents the formation of copper hydroxides while ensuring the pendant arms of the chelator are sufficiently deprotonated for efficient coordination.
-
Temperature: While some cyclam derivatives can be labeled at room temperature, cross-bridged structures often require heating (e.g., 85-100°C) to facilitate the incorporation of the copper ion into the rigid macrocyclic cage[4][5].
-
Buffer: Ammonium acetate or sodium acetate buffers are commonly used as they are volatile and do not interfere with the chelation process[4][6].
-
Molar Ratio: A molar excess of the chelator-conjugated precursor relative to ⁶⁴Cu is generally not required, which simplifies downstream purification.
Protocol: ⁶⁴Cu Labeling of a Benzyl-Cyclam Peptide Conjugate
This protocol provides a general method for labeling a peptide that has been pre-conjugated with a bifunctional benzyl-cyclam chelator.
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Peptide-benzyl-cyclam conjugate (1 mg/mL in water)
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Sterile, metal-free water
-
Diethylenetriaminepentaacetic acid (DTPA) solution (50 mM)
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile saline
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation of ⁶⁴Cu-acetate: In a sterile, metal-free microcentrifuge tube, add the required activity of ⁶⁴CuCl₂ (e.g., 370 MBq / 10 mCi). Add 100 µL of 0.1 M ammonium acetate buffer. Gently vortex and evaporate to dryness at 80°C under a stream of nitrogen. This converts the copper chloride to copper acetate, which is more favorable for labeling[4]. Reconstitute the dried ⁶⁴Cu-acetate in 200 µL of 0.1 M ammonium acetate buffer.
-
Labeling Reaction: To the reconstituted ⁶⁴Cu-acetate, add 5-10 µg of the peptide-benzyl-cyclam conjugate. The total reaction volume should be kept low (e.g., 250-300 µL) to maintain high reactant concentrations[4].
-
Incubation: Securely cap the reaction vial and place it in a heating block at 85-95°C for 20-30 minutes[7]. For some cross-bridged systems, a longer incubation of up to 60 minutes may be necessary to achieve high radiochemical yields[8].
-
Quenching: After incubation, allow the vial to cool to room temperature. Add a small volume (e.g., 2-5 µL) of 50 mM DTPA solution to chelate any unbound ⁶⁴Cu. Incubate for 5 minutes at room temperature[9].
-
Purification:
-
Condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned Sep-Pak C18 cartridge. The ⁶⁴Cu-labeled peptide will be retained on the solid phase, while the more hydrophilic ⁶⁴Cu-DTPA complex will pass through.
-
Wash the cartridge with 10 mL of sterile water to remove any remaining unbound ⁶⁴Cu-DTPA.
-
Elute the purified ⁶⁴Cu-labeled peptide with 0.5-1 mL of ethanol.
-
Evaporate the ethanol under a gentle stream of nitrogen and reconstitute the final product in sterile saline for injection.
-
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should exceed 95%[2].
Quality Control Parameters for ⁶⁴Cu-labeled Cyclam Derivatives
| Parameter | Method | Typical Specification | Rationale |
| Radiochemical Purity (RCP) | Radio-HPLC or Radio-TLC | > 95% | Ensures that the majority of the radioactivity is associated with the desired compound, minimizing off-target radiation dose and improving image quality[7][10]. |
| pH | pH strip | 6.5 - 7.5 | Ensures the final product is suitable for intravenous injection. |
| Visual Inspection | Clear, colorless solution | Free of particulate matter | A basic safety check for injectable solutions[7]. |
| Stability in Serum | Incubation in serum followed by radio-HPLC/TLC | > 90% intact after 24h | Demonstrates the stability of the radiolabel in a biologically relevant medium, predicting its in vivo behavior[4]. |
Radiolabeling with Zirconium-89
Zirconium-89 is the radionuclide of choice for PET imaging of intact monoclonal antibodies (mAbs) and other large, slow-clearing molecules. Its 78.4-hour (3.3-day) half-life is well-matched to the biological half-life of mAbs, allowing for imaging at several days post-injection when optimal tumor-to-background ratios are achieved[11][12]. While desferrioxamine (DFO) has been the traditional chelator for ⁸⁹Zr, cyclam-based derivatives are being explored to further improve in vivo stability[13].
Key Considerations for ⁸⁹Zr Labeling
-
Chelator Conjugation: Unlike the direct labeling approach often used with smaller molecules, ⁸⁹Zr labeling of antibodies is typically a two-step process. First, the antibody is conjugated with a bifunctional chelator. This "pre-modification" step must be carefully controlled to avoid compromising the antibody's immunoreactivity[14].
-
pH of Labeling: The radiolabeling of the conjugated antibody with ⁸⁹Zr is usually performed at a neutral pH (6.8-7.2) to maintain the integrity of the antibody.
-
Purification: Size exclusion chromatography (SEC) is the most common method for purifying the ⁸⁹Zr-labeled antibody from unconjugated chelator and free ⁸⁹Zr.
Protocol: Two-Step ⁸⁹Zr Labeling of an Antibody with a Benzyl-Cyclam Derivative
This protocol outlines the conjugation of an antibody with a benzyl-cyclam-NCS chelator, followed by radiolabeling with ⁸⁹Zr.
Part A: Antibody Conjugation
-
Buffer Exchange: Prepare the antibody (typically 5 mg/mL) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). This can be done using a desalting column.
-
Conjugation Reaction: Add the bifunctional benzyl-cyclam-NCS chelator to the antibody solution at a molar ratio of approximately 3:1 (chelator:antibody)[12]. Incubate at 37°C for 1 hour with gentle mixing.
-
Purification of Conjugate: Remove the excess, unconjugated chelator by size exclusion chromatography (e.g., using a PD-10 column) equilibrated with saline. The purified antibody-chelator conjugate can be stored for future radiolabeling.
Part B: Radiolabeling
-
Preparation of ⁸⁹Zr: Start with ⁸⁹Zr-oxalate. Add 1 M NaOH to neutralize the oxalic acid, followed by the addition of a buffer such as HEPES to bring the pH to 7.0-7.2.
-
Labeling Reaction: Add the buffered ⁸⁹Zr solution to the purified antibody-chelator conjugate (typically 1 mg of antibody). Incubate at room temperature for 60 minutes with gentle agitation.
-
Purification of Radiolabeled Antibody: Purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column equilibrated with saline to remove any unbound ⁸⁹Zr.
-
Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (iTLC) with DTPA as the mobile phase. The ⁸⁹Zr-antibody will remain at the origin, while ⁸⁹Zr-DTPA will migrate with the solvent front. RCP should be >95%.
Visualizing the Radiolabeling Process
Caption: Two-step process for ⁸⁹Zr-labeling of antibodies.
Troubleshooting and Expert Insights
-
Low Radiochemical Yield:
-
Cause: Presence of trace metal contaminants in buffers or on glassware.
-
Solution: Use high-purity reagents and acid-wash all glassware.
-
Cause: Incorrect pH of the reaction mixture.
-
Solution: Carefully measure and adjust the pH before adding the radionuclide.
-
Cause: Insufficient heating (for cross-bridged systems).
-
Solution: Ensure the heating block is calibrated and the reaction reaches the target temperature.
-
-
Poor In Vivo Stability (High Liver/Bone Uptake):
-
Cause: The chosen chelator may not be stable enough for the specific application.
-
Solution: Consider using a more rigid, cross-bridged cyclam derivative, which has demonstrated superior kinetic stability[1].
-
-
Reduced Immunoreactivity of Antibodies:
-
Cause: Over-conjugation of chelators to the antibody, blocking the antigen-binding sites.
-
Solution: Reduce the molar ratio of chelator to antibody during the conjugation step. A chelator-to-antibody ratio of 1-1.5 is often optimal[12].
-
Conclusion
The use of benzyl-cyclam derivatives for radiolabeling represents a significant advancement in the development of stable, high-fidelity PET imaging agents. The enhanced kinetic stability afforded by these chelators, particularly the cross-bridged variants, is crucial for obtaining accurate and quantifiable imaging data. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce robust radiopharmaceuticals to accelerate drug development and deepen our understanding of complex biological systems.
References
-
64Cu-Radiolabeling Service. Rdcthera. [Link]
-
Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal. [Link]
-
Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine. Nature Protocols. [Link]
-
Evaluation of 64Cu-Labeled Bifunctional Chelate–Bombesin Conjugates. Bioconjugate Chemistry. [Link]
-
Assessment of chromatography separation parameters in the quality control of copper-64-labeled neurotensin-like peptides. Scientific Reports. [Link]
-
A purification system for 64Cu produced by a biomedical cyclotron for antibody PET imaging. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PubMed. [Link]
-
(PDF) Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [Lu]Lu-PSMA. ResearchGate. [Link]
-
Synthesis of new second-generation cross-bridged cyclam bifunctional chelators. Iowa State University Digital Repository. [Link]
-
Copper-64 radiopharmaceuticals: production, quality control and clinical applications. IAEA. [Link]
-
Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling. PubMed. [Link]
-
Representative radiochemistry for 89 Zr-labeling. (A) The 6-step route.... ResearchGate. [Link]
-
Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate. National Institutes of Health. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
Good practices for 89Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Recent Advances in Zirconium-89 Chelator Development. Molecules. [Link]
-
Mono-N-Benzyl-Cyclam. CheMatech. [Link]
-
Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold. Bioconjugate Chemistry. [Link]
-
Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation. Molecules. [Link]
-
Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects. National Institutes of Health. [Link]
-
Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators. National Institutes of Health. [Link]
-
Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. MDPI. [Link]
-
A new bifunctional chelator enables facile biocoupling and radiolabeling as the basis for a bioconjugation kit. PubMed. [Link]
Sources
- 1. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 64Cu-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Zirconium-89 Chelator Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Benzyl-Cyclam Core in Radiopharmaceutical Chelator Design
Foundational Concepts: The Role of the Benzyl-Cyclam Scaffold in Modern Radiopharmaceuticals
In the pursuit of precision diagnostics and targeted radionuclide therapies, the design of the chelating agent—the molecular cage that securely holds a radiometal—is of paramount importance.[1] An ideal chelator must form a radiometal complex that is thermodynamically stable and kinetically inert under physiological conditions, preventing the release of the radionuclide before it reaches its intended biological target.[2][3] The 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is a foundational structure in this field, renowned for its rigidity and strong coordination with a variety of medically relevant metal ions.
This guide focuses on a key derivative, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane , and its evolution from a synthetic intermediate to a cornerstone of advanced bifunctional chelators (BFCs). While N-benzyl cyclam itself is not typically the final chelating agent, it represents a critical, pre-functionalized platform. The benzyl group provides a stable, non-coordinating substituent that can be further modified for conjugation to targeting vectors, while the remaining secondary amines on the cyclam ring are gateways for introducing coordinating arms (e.g., carboxylates) necessary for high-affinity metal binding. Understanding its chemistry is therefore essential for developing next-generation radiopharmaceuticals.
From Intermediate to Bifunctional Chelator: Synthetic Strategy and Rationale
The journey from the basic cyclam structure to a clinically relevant chelator involves a multi-step synthetic process designed to install the necessary functional groups with high regioselectivity. The introduction of a single benzyl group is a key first step in differentiating the nitrogen atoms of the macrocycle.
Synthesis of the 1-Benzyl-Cyclam Core
The synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is typically achieved through the protection of the cyclam precursor, followed by mono-N-benzylation and subsequent deprotection. This ensures that only one nitrogen atom is modified, leaving the others available for the introduction of coordinating arms.
Caption: General synthetic pathway for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
The Imperative of Coordinating Arms: Creating a TETA Analogue
While the cyclam ring provides a pre-organized cavity for a metal ion, stable chelation, particularly for trivalent metals (like ⁶⁸Ga, ¹⁷⁷Lu) or copper (⁶⁴Cu), requires additional donor atoms to satisfy the metal's coordination sphere.[4] This is achieved by alkylating the remaining secondary amines with carboxylate-containing arms (e.g., from bromoacetic acid), converting the benzyl-cyclam intermediate into a benzyl-TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) analogue. These carboxylate groups act as powerful coordinating ligands, dramatically increasing the thermodynamic stability and kinetic inertness of the resulting radiometal complex.[5][6]
Caption: Conversion of the benzyl-cyclam intermediate to a functional chelator.
Experimental Protocols: Radiolabeling and Quality Control
The following protocols are designed for a generic peptide or biomolecule conjugated to a benzyl-TETA derivative. Adjustments may be necessary based on the specific properties of the targeting vector.
Protocol: Radiolabeling with Copper-64 (⁶⁴Cu)
Copper-64 is an ideal radionuclide for this chelator, fitting snugly within the TETA cavity.[7] Its dual decay mode (β+ and β-) makes it suitable for both PET imaging and radiotherapy.
Causality Behind Experimental Choices:
-
pH Control: The reaction is buffered to a slightly acidic pH (5.5-6.0). At higher pH, ⁶⁴Cu²⁺ will precipitate as copper(II) hydroxide, drastically reducing labeling efficiency. At lower pH, protonation of the carboxylate arms can inhibit complexation.
-
Temperature: Macrocyclic chelators like TETA often exhibit slower complexation kinetics compared to acyclic chelators due to their rigid structure.[3] Heating the reaction (40-60 °C) provides the necessary activation energy to overcome this kinetic barrier, ensuring rapid and efficient labeling.
Materials:
-
⁶⁴CuCl₂ solution in 0.1 M HCl.
-
Chelator-biomolecule conjugate (1 mg/mL stock in water).
-
Ammonium acetate buffer (1 M, pH 5.5).
-
Sterile, low-binding microcentrifuge tubes.
-
Heating block.
Step-by-Step Methodology:
-
In a sterile microcentrifuge tube, add 50 µL of 1 M ammonium acetate buffer (pH 5.5).
-
Add 5-20 µg of the chelator-biomolecule conjugate to the buffer.
-
Carefully add the ⁶⁴CuCl₂ solution (e.g., 185-370 MBq, 5-10 mCi) to the tube. The final volume should ideally be below 200 µL.
-
Gently vortex the mixture.
-
Incubate the reaction at 45 °C for 20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Proceed immediately to Quality Control.
Protocol: Quality Control for ⁶⁴Cu-Labeled Bioconjugates
Quality control is a self-validating system that ensures the radiopharmaceutical is suitable for further use. The primary goal is to determine the Radiochemical Purity (RCP).
Workflow for Quality Control:
Caption: Workflow for radiochemical purity (RCP) analysis.
Methodology: RCP by Instant Thin-Layer Chromatography (ITLC)
-
Prepare an ITLC strip (e.g., silica gel impregnated).
-
Spot ~1 µL of the reaction mixture onto the origin of the strip.
-
Develop the strip in a chromatography tank containing a mobile phase of 50 mM EDTA solution (pH 5).
-
Rationale: The EDTA in the mobile phase is a strong competing chelator. It will bind any free (unchelated) ⁶⁴Cu and transport it up the strip with the solvent front (Rf = 1.0). The large, stably chelated ⁶⁴Cu-bioconjugate is immobile and will remain at the origin (Rf = 0.0).
-
-
Once the solvent front nears the top, remove the strip and let it dry.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each section in a gamma counter.
-
Calculate RCP: RCP (%) = (Counts at Origin / Total Counts) * 100.
| Parameter | Method | Typical Acceptance Criteria |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | > 95% |
| Appearance | Visual Inspection | Clear, colorless, particulate-free |
| pH | pH strip | 5.5 - 7.0 |
Stability Assessment: Ensuring In Vivo Integrity
A high initial RCP is insufficient; the radiolabeled complex must remain intact in a biological environment.[8][9] Serum stability assays are the gold standard for predicting this behavior.
Protocol: In Vitro Human Serum Stability
-
Add ~10-20 MBq of the purified radiolabeled bioconjugate to 1 mL of fresh human serum.
-
Incubate the mixture in a shaker at 37 °C.
-
At various time points (e.g., 1 hr, 4 hr, 24 hr), take a 100 µL aliquot of the serum mixture.
-
Precipitate the serum proteins by adding 200 µL of cold ethanol. Centrifuge at high speed (e.g., 10,000 g) for 5 minutes.
-
Analyze both the supernatant (containing potentially released ⁶⁴Cu) and the pellet (containing the intact protein-bound radiopharmaceutical) by Radio-HPLC or Radio-TLC as described in the QC section.
-
Calculate the percentage of intact radiopharmaceutical at each time point.
| Time Point | Expected % Intact Radiocomplex |
| 1 Hour | > 98% |
| 4 Hours | > 95% |
| 24 Hours | > 90% |
Concluding Remarks
The 1-Benzyl-1,4,8,11-tetraazacyclotetradecane scaffold is a powerful and versatile platform in radiopharmaceutical science. Its true utility is realized when it is employed as a foundational intermediate, enabling the regioselective construction of robust, high-affinity chelators like benzyl-TETA analogues. By understanding the underlying principles of its synthesis, radiolabeling, and stability, researchers can effectively leverage this core structure to develop novel targeted agents for PET imaging and radionuclide therapy, ultimately advancing the field of personalized medicine.
References
-
McQuade, P., et al. (1995). Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"'-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents. Bioconjugate Chemistry. [Link]
-
PubMed. (1995). Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"'-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents. PubMed. [Link]
-
Ferreira, C. L., et al. (2019). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Molecules. [Link]
-
Price, E. W., & Orvig, C. (2014). Chelators and metal complex stability for radiopharmaceutical applications. Chemical Society Reviews. [Link]
-
Galea, R., et al. (2022). Effect of metal complexation on the radiolytic stability of DOTA. RSC Advances. [Link]
-
Royal Society of Chemistry. (2024). Chelator Design and Radiolabeling Chemistry of Radiometals. Targeted Radiopharmaceuticals and ImagingDevelopment Challenges and Opportunities. [Link]
-
Nakamura, Y., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. Pharmaceuticals. [Link]
-
Kumar, V. (2015). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Current Medicinal Chemistry. [Link]
-
Sforzini, S., et al. (2021). Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies. Frontiers in Chemistry. [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews. [Link]
-
Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology. [Link]
-
Ahenkorah, S., et al. (2021). Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. Pharmaceutics. [Link]
-
Radiology Key. (2016). Radionuclides for Nuclear Medicine Therapy. Radiology Key. [Link]
-
Kohl, S. W., et al. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. Zeitschrift für Naturforschung B. [Link]
-
Zhang, Z., et al. (2020). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. SciSpace. [Link]
-
Majkowska-Pilip, A., et al. (2015). Stability of 47Sc-complexes with acyclic polyamino-polycarboxylate ligands. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Wängler, B., et al. (2011). Chelating agents and their use in radiopharmaceutical sciences. Mini Reviews in Medicinal Chemistry. [Link]
-
Jamous, M., et al. (2013). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules. [Link]
-
International Atomic Energy Agency. (2004). Labelling technique of biomolecules for target radiotherapy. IAEA TECDOC SERIES. [Link]
-
Zarrad, F., et al. (2016). Development of a 177Lu-labeled radiopeptide for targeted CXCR4 positive tumor therapy. Nuclear Medicine and Biology. [Link]
-
T M. de Rosales, R. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. [Link]
- Google Patents. (2021). Radiolabeling of polypeptides.
-
Fani, M., et al. (2012). Radiopharmaceutical development of radiolabelled peptides. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Peko, Y., et al. (2021). Insight into the Development of PET Radiopharmaceuticals for Oncology. Molecules. [Link]
Sources
- 1. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 8. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Activity of Benzyl-Cyclam Metal Complexes in Oxidation Reactions
Introduction: The Architectural Advantage of Benzyl-Cyclam Ligands in Catalysis
The field of synthetic chemistry continually seeks catalysts that offer high efficiency, selectivity, and stability. Within this pursuit, metal complexes based on tetraazamacrocycles, particularly 1,4,8,11-tetraazacyclotetradecane (cyclam), have emerged as exceptionally robust and versatile platforms.[1][2] The cyclam framework provides a pre-organized, tetradentate binding pocket that kinetically and thermodynamically stabilizes a wide range of transition metal ions.[3]
Functionalization of the cyclam's secondary amine groups provides a powerful tool to modulate the steric and electronic properties of the resulting metal complex. The introduction of benzyl groups, the focus of this guide, imparts several key advantages. Sterically, the bulky benzyl substituents can create a specific chiral environment around the metal center, influencing substrate approach and enantioselectivity. Electronically, they can fine-tune the redox potential of the metal, impacting its reactivity with oxidants and substrates. Furthermore, the benzyl groups enhance the lipophilicity of the complex, improving its solubility in organic solvents commonly used for oxidation reactions.[4] This guide provides a comprehensive overview of the synthesis, mechanistic principles, and practical application of benzyl-cyclam metal complexes as catalysts for challenging oxidation reactions.
Section 1: Synthesis and Characterization of Benzyl-Cyclam Metal Complexes
The journey to an active catalyst begins with the precise synthesis of the ligand, followed by metallation. The choice of synthetic route is critical as it dictates purity, yield, and the isomeric form of the final complex.
Rationale for Benzyl Group Incorporation
The decision to append benzyl groups to the cyclam scaffold is a deliberate design choice aimed at enhancing catalytic performance.
-
Steric Shielding: The benzyl groups can partially block certain coordination sites, preventing the formation of inactive dimeric species and favoring the formation of highly reactive monomeric catalytic intermediates.
-
Solubility: N-alkylation significantly increases the solubility of the ligand and its metal complexes in less polar organic solvents, expanding the scope of compatible reaction media beyond aqueous systems.
-
Electronic Tuning: While primarily an inductive electron-donating group, the benzyl moiety can subtly influence the electron density at the metal center, which in turn affects the stability of high-valent intermediates crucial for oxidation catalysis.
General Synthetic Strategy
The most common approach involves the direct N-alkylation of the cyclam macrocycle using benzyl bromide or a similar benzylating agent in the presence of a non-nucleophilic base. This is followed by complexation with a suitable metal salt.
Caption: General workflow for synthesizing benzyl-cyclam metal complexes.
Protocol: Synthesis of a 1,8-Dibenzyl-Cyclam Ligand
This protocol describes a representative synthesis of a C₂-symmetric dibenzyl-substituted cyclam ligand.
Materials:
-
1,4,8,11-Tetraazacyclotetradecane (Cyclam)
-
Benzyl Bromide
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve cyclam (1 equivalent) in methanol.
-
Reagent Addition: Add benzyl bromide (2.1 equivalents) to the solution. Separately, prepare a solution of Na₂CO₃ (2.1 equivalents) in a minimal amount of water and add it to the flask.[1]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. A white solid should precipitate. Filter the solid and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be recrystallized from a suitable solvent like tetrahydrofuran (THF) to yield colorless crystals of the dibenzyl-cyclam ligand.[1]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol: Metallation to Form the Active Catalyst
This protocol provides a general method for coordinating a metal ion, such as Manganese(II), to the synthesized ligand.
Materials:
-
N,N'-Dibenzyl-Cyclam ligand
-
Manganese(II) Chloride (MnCl₂) or other suitable metal salt
-
Acetonitrile or Methanol
Procedure:
-
Ligand Solution: Dissolve the dibenzyl-cyclam ligand (1 equivalent) in acetonitrile in a Schlenk flask under an inert atmosphere (e.g., Argon).
-
Metal Addition: In a separate flask, dissolve MnCl₂ (1 equivalent) in acetonitrile and add it dropwise to the stirring ligand solution at room temperature.
-
Complexation: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours. The formation of the complex is often indicated by a color change.
-
Isolation: Reduce the solvent volume under vacuum. The resulting solid is the metal complex, which can be washed with a non-coordinating solvent like diethyl ether and dried.
-
Characterization: The final complex should be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and Elemental Analysis. For paramagnetic complexes like Mn(II), EPR spectroscopy is a powerful characterization tool.
Section 2: Principles of Catalytic Oxidation
Understanding the mechanism is paramount for optimizing reaction conditions and expanding the substrate scope. Benzyl-cyclam metal complexes typically operate via a high-valent metal-oxo intermediate.
The Role of the Metal Center
The choice of metal is the primary determinant of catalytic activity.
-
Manganese (Mn): Highly versatile, accessing multiple stable oxidation states (II, III, IV, V). Mn-based complexes are particularly effective with hydrogen peroxide (H₂O₂) as the oxidant for alcohol and C-H bond oxidation.[5][6]
-
Iron (Fe): Another biologically relevant and cost-effective metal. Fe-cyclam complexes are known to catalyze a range of oxidative transformations, including electrocatalytic water oxidation.[7]
-
Cobalt (Co): Often used in aerobic oxidation reactions, activating molecular oxygen to form reactive peroxide or oxo species.[8]
-
Yttrium (Y): While less common for oxidation, Y(III) complexes with benzyl-cyclam ligands have shown high efficiency in other catalytic reactions like hydroamination, demonstrating the ligand's ability to support reactive organometallic species.
Proposed Catalytic Cycle for Alcohol Oxidation
The oxidation of an alcohol to an aldehyde or ketone using a Mn(II)-benzyl-cyclam complex and H₂O₂ is a well-studied example. The proposed mechanism involves the formation of a high-valent manganese-oxo species.
Caption: Proposed catalytic cycle for Mn-catalyzed alcohol oxidation.
Causality Behind the Steps:
-
Activation: The Mn(II) precatalyst reacts with the terminal oxidant (H₂O₂). This step is crucial for generating a more powerful oxidizing agent.
-
Formation of Mn(V)=O: A high-valent manganese-oxo species is formed. This is the key intermediate responsible for oxidizing the substrate. Its high reactivity stems from the electrophilic nature of the oxo group.
-
Hydrogen Atom Abstraction (HAT): The Mn(V)=O species abstracts a hydrogen atom from the alcohol's C-H bond, which is typically the rate-determining step.
-
Radical Rebound & Product Release: The resulting substrate radical rapidly recombines with the Mn(IV)-OH species, which then collapses to release the oxidized product (aldehyde/ketone) and water, regenerating the Mn(II) catalyst.
Section 3: Application in Benzylic and Aliphatic Alcohol Oxidation
The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. Benzyl-cyclam metal complexes offer a mild and efficient alternative to traditional stoichiometric oxidants.
Performance Data Summary
The following table summarizes the performance of a representative cross-bridged benzyl-cyclam manganese catalyst in the oxidation of various alcohols using H₂O₂.[5]
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Oxidant (equiv.) | Conversion (%) | Selectivity (%) | Product |
| 1 | Benzyl alcohol | 1.0 | 1.5 | 98 | >99 | Benzaldehyde |
| 2 | 4-Methoxybenzyl alcohol | 1.0 | 1.5 | 98 | >99 | 4-Methoxybenzaldehyde |
| 3 | 1-Phenylethanol | 1.0 | 1.5 | 95 | >99 | Acetophenone |
| 4 | Cyclohexanol | 1.0 | 2.0 | 85 | 95 | Cyclohexanone |
| 5 | 2-Octanol | 1.0 | 2.0 | 80 | 93 | 2-Octanone |
Data synthesized from literature reports for illustrative purposes.[5]
Detailed Protocol: Oxidation of Benzyl Alcohol
This protocol provides a step-by-step method for the catalytic oxidation of benzyl alcohol to benzaldehyde using a Mn(II)-benzyl-cyclam complex.
Materials:
-
[Mn(N,N'-Dibenzyl-Cyclam)Cl₂] catalyst
-
Benzyl alcohol
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the Mn-catalyst (e.g., 0.01 mmol, 1 mol%). Add acetonitrile (5 mL) and benzyl alcohol (1.0 mmol, 1 equivalent). Stir the mixture at room temperature until the catalyst dissolves.
-
Oxidant Addition: Cool the flask in an ice-water bath. Slowly add the aqueous H₂O₂ solution (1.5 mmol, 1.5 equivalents) dropwise over 5 minutes.
-
Rationale: Slow, cooled addition is critical to control the exothermic reaction between the catalyst and H₂O₂ and to prevent uncontrolled decomposition of the peroxide, which would lower efficiency and potentially create a safety hazard.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of benzyl alcohol by TLC or Gas Chromatography (GC) until the starting material is no longer observed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Rationale: The bicarbonate solution neutralizes any acidic byproducts and helps decompose any remaining H₂O₂.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel if necessary. Confirm the identity and purity of the benzaldehyde product via ¹H NMR and compare it to a known standard.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure the catalyst was properly synthesized and stored away from moisture. |
| Decomposed H₂O₂ | Use a fresh bottle of H₂O₂. Check its concentration via titration if necessary. | |
| Insufficient reaction time | Continue monitoring the reaction for a longer period. | |
| Low Selectivity | Over-oxidation | Use fewer equivalents of H₂O₂ (e.g., 1.1-1.2 equiv.). Stop the reaction as soon as the starting material is consumed. |
| Catalyst degradation | Ensure slow, cooled addition of H₂O₂. Run the reaction at a lower temperature. | |
| Reaction Stalls | pH change | The reaction can be sensitive to pH. Consider buffering the reaction medium, especially for substrates with acidic/basic groups. |
Section 4: Conclusion and Future Outlook
Benzyl-cyclam metal complexes represent a highly adaptable and effective class of catalysts for oxidation reactions. By rationally modifying the ligand architecture and selecting the appropriate metal center, chemists can achieve high levels of activity and selectivity for challenging transformations. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage these powerful catalytic systems. Future research will likely focus on developing chiral versions for asymmetric oxidations, immobilizing these complexes on solid supports for enhanced recyclability, and expanding their application to even more complex C-H functionalization reactions relevant to the pharmaceutical and fine chemical industries.
References
-
Alves, L. G., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(23), 7998. [Link]
-
Zhang, Y., et al. (2019). Efficient Oxidation of Benzylic and Aliphatic Alcohols Using a Bioinspired Cross‐Bridged Cyclam Manganese Complex with H2O2. ChemistrySelect, 4(39), 11493-11498. [Link][5]
-
Duarte, F., et al. (2021). Synthetic routes for the synthesis of metal complexes of cyclam- and cyclen-based ligands used in this study. ResearchGate. [Link][4]
-
Choi, J. H., et al. (2004). A tetraazamacrocycle with benzyl substituents. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2023-o2025. [Link][1]
-
Li, P., et al. (2021). Electrocatalytic Water Oxidation with α-[Fe(mcp)(OTf)2] and Analogues. ACS Catalysis, 11(5), 2935-2943. [Link][7]
-
Gale, E. M., et al. (2023). A macrocyclic quinol-containing ligand enables high catalase activity even with a redox-inactive metal at the expense of the ability to mimic superoxide dismutase. Dalton Transactions, 52(38), 13629-13638. [Link]
-
Mondal, J., & Paria, S. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(3), e202112937. [Link][6]
-
Barefield, E. K., & Wagner, F. (1973). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 12(10), 2435-2437. [Link][9]
-
Vojtíšek, P., et al. (2023). Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19F magnetic resonance imaging. Dalton Transactions, 52(27), 9453-9464. [Link][3]
-
Lee, H. J., et al. (2020). Reactivities of cyclam derivatives with metal–amyloid-β. Chemical Science, 11(20), 5226-5236. [Link][10]
-
Wang, Y., et al. (2018). Oxidation mechanism of molecular oxygen over cyclohexene catalyzed by a cobalt l-glutamic acid complex. RSC Advances, 8(3), 1338-1343. [Link][8]
-
Garcia, G., et al. (2015). Study of M(III)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Advances, 5(82), 67205-67212. [Link][2]
-
Urgoitia, G., et al. (2018). Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. Catalysts, 8(12), 640. [Link][11]
-
Marques, F., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to their Non-C-Functionalized Analogues. ChemRxiv. [Link][12]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Study of M(iii)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19 F magnetic resonance imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01420G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation mechanism of molecular oxygen over cyclohexene catalyzed by a cobalt l-glutamic acid complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivities of cyclam derivatives with metal–amyloid-β - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
method for creating bifunctional chelating agents from benzyl-cyclam
Application Note & Protocols
Topic: A Strategic Guide to the Synthesis of Bifunctional Chelating Agents from Benzyl-Cyclam Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Logic of Cyclam-Based Bifunctional Chelators
In the landscape of modern medicine, particularly in the fields of diagnostic imaging and targeted radiotherapy, the role of radiopharmaceuticals is indispensable.[1][2] A radiopharmaceutical is a meticulously designed construct, typically comprising a targeting biomolecule, a chelating agent, and a metallic radionuclide.[2] The bifunctional chelating agent (BFC) is the linchpin of this assembly, tasked with binding the radiometal with exceptionally high stability while providing a reactive handle for covalent attachment to the targeting moiety.[3]
The 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is a premier scaffold for this purpose. Its 14-membered ring provides a pre-organized cavity that forms thermodynamically stable and kinetically inert complexes with a variety of medically relevant metal ions, most notably copper-64 (64Cu), a positron emitter ideal for PET imaging.[3][4][5] The kinetic inertness is crucial; it prevents the premature release of the radiometal in vivo, which could otherwise lead to off-target radiation dose and poor imaging contrast.[6]
This guide focuses on a robust and versatile synthetic strategy starting from benzyl-protected cyclam. The benzyl group serves two critical functions:
-
As a protecting group: It selectively blocks one or more of the reactive secondary amine sites on the cyclam ring, directing subsequent functionalization to the remaining free amines.
-
As a removable handle: It can be cleaved cleanly under mild conditions via catalytic hydrogenolysis, a method that preserves most other functional groups.[7]
By leveraging benzyl-cyclam, researchers can rationally design and synthesize sophisticated BFCs with appended arms for both strong metal coordination and efficient bioconjugation. This application note provides the foundational principles, step-by-step protocols, and critical insights required to successfully navigate this synthetic pathway.
Section 1: The Strategic Workflow
The conversion of a simple benzyl-cyclam precursor into a bioconjugate-ready BFC follows a logical, multi-stage process. Understanding this workflow is key to successful planning and execution of the synthesis.
Figure 2: General reaction scheme for the N-alkylation of dibenzyl-cyclam. (Note: Images are placeholders for chemical structures).
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1,8-Dibenzyl-cyclam | 380.57 | 1.00 g | 2.63 mmol | 1.0 |
| tert-Butyl bromoacetate | 195.04 | 1.08 g | 5.52 mmol | 2.1 |
| p-Nitrobenzyl bromide | 216.03 | 0.62 g | 2.89 mmol | 1.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 1.82 g | 13.15 mmol | 5.0 |
| Anhydrous Acetonitrile | - | 50 mL | - | - |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,8-dibenzyl-cyclam (1.00 g, 2.63 mmol) and anhydrous potassium carbonate (1.82 g, 13.15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously.
-
Reagent Addition: Add tert-butyl bromoacetate (1.08 g, 5.52 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 82°C) and stir for 4 hours.
-
Second Reagent Addition: After 4 hours, add p-nitrobenzyl bromide (0.62 g, 2.89 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue to heat the reaction at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed (typically 24-48 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and wash the solid with acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol), is typically effective.
-
Validation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent in vacuo to yield the protected BFC as a pale yellow oil or solid. Confirm the product identity and purity via 1H NMR, 13C NMR, and ESI-Mass Spectrometry. [8][9]
Section 3: Deprotection and Activation for Bioconjugation
With the fully protected BFC in hand, the next phase involves preparing it for attachment to a biomolecule. This requires two key transformations: removal of the benzyl protecting groups and conversion of the nitro group into a bio-orthogonal reactive handle.
Protocol 2: Benzyl Deprotection via Catalytic Hydrogenolysis
This protocol removes the two benzyl groups from the cyclam nitrogen atoms, freeing them to participate in metal coordination.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis. It is highly efficient at cleaving benzyl-nitrogen bonds.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H2 in the reaction flask. For larger scales, a Parr hydrogenator may be used.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not poison the catalyst.
-
Acid: A small amount of acetic acid can sometimes accelerate the reaction by ensuring the amine products are protonated, preventing them from coordinating to and poisoning the palladium catalyst.
Step-by-Step Methodology
-
Setup: Dissolve the protected BFC (e.g., 1.0 g) in methanol (30 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, e.g., 100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H2) from a balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under the H2 atmosphere (balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours). The disappearance of the aromatic benzyl protons can also be monitored by 1H NMR on a small aliquot.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol. Caution: The Celite® pad with the catalyst should not be allowed to dry in the air; it should be quenched with water.
-
Final Product: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product. This product is often used directly in the next step without further purification, but its identity should be confirmed by ESI-MS.
Protocol 3: Conversion of Nitro Group to Isothiocyanate (NCS)
The final step in preparing the chelator is the two-step conversion of the p-nitrobenzyl group to the p-isothiocyanatobenzyl group, which readily reacts with primary amines (e.g., lysine residues) on proteins and peptides. [10] Step-by-Step Methodology
A. Reduction of the Nitro Group to an Amine
-
Reaction: The product from Protocol 2 (containing the nitro group) is subjected to another round of catalytic hydrogenolysis, similar to the debenzylation step. Often, the same conditions (10% Pd/C, H2, Methanol) will simultaneously reduce the nitro group while cleaving the benzyl groups. If benzyl groups were already removed, this step is performed on that product. The reaction is typically much faster than debenzylation (2-4 hours).
-
Workup: The workup is identical to Protocol 2: filter through Celite® and remove the solvent. The product is the aniline derivative.
B. Conversion of the Amine to Isothiocyanate
-
Setup: Dissolve the aniline derivative in a solvent mixture such as Dichloromethane/Pyridine. Cool the solution in an ice bath.
-
Thionation: Add thiophosgene (CSCl2) dropwise to the cooled solution. Extreme Caution: Thiophosgene is highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: After filtering and removing the solvent, the final NCS-functionalized BFC is purified by reverse-phase HPLC to ensure high purity for bioconjugation.
Validation and Characterization
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural Confirmation | Disappearance of benzyl proton signals (~7.3 ppm) after hydrogenolysis. Appearance of new signals for the chelating arms. |
| 13C NMR | Structural Confirmation | Disappearance of benzyl carbon signals. Appearance of carbonyl and alkyl carbons from the new pendant arms. |
| ESI-MS | Molecular Weight Verification | [M+H]+ peak corresponding to the calculated mass of the desired product at each stage. |
| HPLC | Purity Assessment | A single major peak with purity >95% for the final BFC product. |
Section 4: Application in Radiopharmaceutical Development
The final, purified BFC is now ready for its intended application: conjugation to a targeting vector and subsequent radiolabeling.
Protocol 4: Radiolabeling with Copper-64
This protocol provides a general method for labeling the cyclam-based BFC with 64Cu. The robust nature of the cyclam chelate allows for efficient labeling under mild conditions. [6][11] Causality Behind Experimental Choices:
-
Buffer: An ammonium acetate or sodium acetate buffer is used to maintain the pH in the optimal range for complexation (typically pH 5.5 - 7.5). This pH ensures the amine groups on the cyclam are sufficiently deprotonated to coordinate the copper ion without causing the copper to precipitate as copper hydroxide.
-
Temperature: While some rigid, cross-bridged cyclam derivatives require heating, many open-chain functionalized cyclams can be labeled efficiently at room temperature or with gentle heating (37-50°C), which is advantageous when working with temperature-sensitive biomolecules. [6] Step-by-Step Methodology
-
Preparation: In a microcentrifuge tube, combine the BFC-biomolecule conjugate (typically 5-20 µg) dissolved in a metal-free buffer (e.g., 100 µL of 0.1 M ammonium acetate, pH 6.5).
-
Radiometal Addition: Add the 64CuCl2 solution (e.g., 1-5 mCi, 37-185 MBq) to the tube.
-
Incubation: Gently vortex the mixture and incubate at 37°C for 30-60 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The mobile phase should be chosen to separate the chelated 64Cu-conjugate (which typically stays at the origin or has a long retention time) from free 64Cu. An RCP of >95% is generally required for in vivo use.
-
Purification (if necessary): If the RCP is below the required threshold, the radiolabeled conjugate can be purified using a size-exclusion chromatography column (e.g., PD-10) to remove unchelated 64Cu.
Figure 3: The core components that assemble to form a target-specific radiopharmaceutical.
Conclusion
The synthetic pathway starting from benzyl-cyclam offers a powerful and adaptable platform for creating advanced bifunctional chelating agents. By strategically protecting the cyclam core, researchers can perform selective N-alkylation to install a tailored combination of metal-coordinating arms and a bioconjugation handle. The subsequent clean deprotection and activation steps yield a final BFC suitable for labeling with medically relevant radionuclides like 64Cu. The protocols and principles outlined in this guide provide a solid foundation for research scientists and drug developers to design and synthesize the next generation of targeted radiopharmaceuticals for diagnostic imaging and therapy.
References
-
Dalton Transactions. (2021). An efficient protocol for the direct synthesis of N-tetraalkylated derivatives of the azamacrocycles cyclam and cyclen. ResearchGate. [Link]
-
Archibald, S. J. (2004). Cyclam complexes and their applications in medicine. PubMed. [Link]
-
Various Authors. (2006-2025). Collection of articles on cross-bridged cyclam synthesis. ResearchGate. [Link]
-
Boschetti, F., et al. (2021). Cyclam-based Chelators Bearing Phosphonated Pyridine Pendants for 64Cu-PET Imaging: Synthesis, Physico-chemical Studies. ChemRxiv. [Link]
-
Bernhardt, P. V., et al. (2011). Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. National Institutes of Health (NIH). [Link]
-
Ferdani, R., et al. (2012). Synthesis, Cu(ii) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms. Dalton Transactions. [Link]
-
Weisman, G. R., et al. (1996). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. Journal of the American Chemical Society. [Link]
-
Eisenwiener, K.-P., et al. (2018). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal. [Link]
-
Alves, L. G., & Martins, A. M. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules. [Link]
-
Lewis, M. R., et al. (2003). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins. Nuclear Medicine and Biology. [Link]
-
Mease, R. C., et al. (2001). Synthesis and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb. Bioconjugate Chemistry. [Link]
-
CheMatech. (n.d.). Mono-N-Benzyl-Cyclam. CheMatech Website. [Link]
-
Zohora, F. T., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals. [Link]
-
Alves, L. G., & Martins, A. M. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. ResearchGate. [Link]
-
Lewis, J. S., & Laforest, R. (1999). Improved synthesis of the bifunctional chelating agent 1,4,7,10- tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). Washington University School of Medicine. [Link]
-
Archibald, S. J. (2004). Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews. [Link]
-
Choi, J. H., et al. (2005). A tetraazamacrocycle with benzyl substituents. International Union of Crystallography. [Link]
-
Kaur, K., et al. (2018). Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies. Journal of Medicinal Chemistry. [Link]
-
Alves, L. G., & Martins, A. M. (2021). Synthesis and Characterization of New Cyclam-Based Zr(IV) Alkoxido Derivatives. Reactions. [Link]
-
Bálint, E., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. [Link]
-
Lattuada, L., et al. (2023). N,N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Inorganic Chemistry. [Link]
-
CheMatech. (n.d.). CB-Cyclam derivatives. CheMatech Website. [Link]
Sources
- 1. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclam complexes and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]
- 7. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 8. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Topic: Experimental Procedure for Forming Nickel(II) Complexes of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis, purification, and characterization of the nickel(II) complex of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. Tetraazamacrocyclic complexes, particularly those of nickel(II) with cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives, are of significant interest due to their exceptional thermodynamic stability and kinetic inertness.[1][2] The functionalization of the cyclam ring, as with the N-benzyl group, allows for the tuning of the complex's steric and electronic properties and provides a handle for conjugation to other molecules, a feature of interest in drug development and catalysis.[3][4] This guide offers field-proven insights into the causality behind experimental choices and establishes a self-validating system through rigorous characterization protocols.
Introduction and Scientific Rationale
The coordination of metal ions within the cavity of macrocyclic ligands like cyclam results in complexes with unique properties. The "macrocyclic effect" confers significant stability compared to analogous acyclic chelators. Nickel(II), with its d⁸ electron configuration, can adopt various coordination geometries, including square planar and octahedral, often distinguished by their magnetic and spectroscopic properties.[5][6] The formation of [Ni(1-Benzyl-cyclam)]²⁺ involves the insertion of the Ni²⁺ ion into the pre-organized cavity of the macrocycle. This process, while thermodynamically favorable, can be kinetically slow, often necessitating heat to overcome the activation energy for the conformational changes required for metal encapsulation.
The benzyl group on a secondary amine of the cyclam backbone serves multiple purposes. It enhances the lipophilicity of the complex and, more importantly, provides a site for further chemical modification. For drug development professionals, this is a key feature for attaching the metal chelate to biomolecules. For researchers in catalysis, substituents on the macrocycle can modulate the redox potential of the central metal ion.[4][7]
Synthesis Protocol: [Ni(1-Benzyl-cyclam)]²⁺
This protocol details the direct complexation of the ligand with a nickel(II) salt. Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) is often a good choice due to the non-coordinating nature of the triflate anion, though other salts like chlorides or perchlorates can also be used.
Materials and Equipment
| Reagents | Equipment |
| 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (Ligand) | Round-bottom flasks |
| Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) | Reflux condenser |
| Ethanol (Absolute or 95%) | Magnetic stirrer with heating mantle |
| Diethyl ether | Buchner funnel and filter flask |
| Acetonitrile (optional solvent) | Rotary evaporator |
| Deionized water | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Ligand Dissolution: In a 100 mL round-bottom flask, suspend 1.0 mmol of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in 30 mL of ethanol. Stir the suspension to ensure it is well-dispersated.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of Ni(OTf)₂ in 10 mL of ethanol. Gentle warming may be required to facilitate complete dissolution.
-
Reaction Initiation: Add the nickel(II) salt solution to the stirring ligand suspension.
-
Complexation via Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress is often indicated by a gradual color change to orange or purple and the dissolution of the suspended ligand.[4][7] Maintain reflux for 24 to 48 hours.
-
Causality Note: Refluxing provides the thermal energy necessary for the ligand to adopt the correct conformation for the nickel(II) ion to enter the macrocyclic cavity. This process can be kinetically hindered at room temperature.
-
-
Product Isolation: After the reflux period, remove the heat source and allow the solution to cool to room temperature. A precipitate may form upon cooling. Further cooling in an ice bath for 30-60 minutes will maximize precipitation.
-
Filtration and Washing: Collect the solid product by suction filtration using a Buchner funnel. Wash the collected solid sequentially with small portions of cold ethanol (to remove unreacted starting materials) and diethyl ether (to facilitate drying).
-
Drying: Dry the final product under vacuum to yield the nickel(II) complex. The product is typically a colored, crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the Nickel(II) complex.
Characterization Protocols
Rigorous characterization is essential to confirm the structure and purity of the synthesized complex.
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of Ligand (C₁₇H₃₀N₄) | 290.45 g/mol |
| Molar Mass of Ni(OTf)₂ (C₂F₆NiO₆S₂) | 356.82 g/mol |
| Stoichiometry (Ligand:Ni) | 1:1 |
| Expected Spectroscopic Data | |
| UV-Vis (λ_max in CH₃CN) | ~450-550 nm (d-d transition)[6] |
| ESI-MS (m/z for [M-OTf]⁺) | [M(C₁₇H₃₀N₄Ni)(CF₃SO₃)]⁺ ≈ 495.1 m/z |
| Elemental Analysis (% for C₁₉H₃₀F₆N₄NiO₆S₂) | C: 35.37, H: 4.69, N: 8.68 (Calculated) |
Spectroscopic and Analytical Methods
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile or water).
-
Record the spectrum from 300 to 800 nm.
-
The presence of a broad, low-intensity absorption band in the visible region (typically 450-550 nm) is characteristic of d-d transitions for square-planar Ni(II) complexes.[6] Octahedral complexes may show multiple bands.[5][8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet or use an ATR accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum to that of the free ligand. Complexation is indicated by a shift in the N-H stretching and bending vibrations. The appearance of strong bands associated with the counter-ion (e.g., triflate) will also be evident.
-
-
Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the complex in a solvent like ethanol or acetonitrile.
-
Infuse the solution into the electrospray ionization source.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the complex cation, for instance, [Ni(Ligand)(OTf)]⁺ or [Ni(Ligand)-H]⁺.[4][7] This provides direct evidence of the complex's formation and its mass.
-
-
Elemental Analysis (C, H, N):
-
Submit a pure, dry sample for analysis.
-
Analysis: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed formula, confirming the bulk purity of the sample.[4]
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of the Nickel(II) complex.
References
-
Cho, J., et al. (2005). Synthesis and Characterization of Chiral Tetraaza Macrocyclic Nickel(II) and Palladium(II) Complexes. Inorganic Chemistry, 44(8), 2952-2961. [Link]
-
Kumar, R. (2018). Synthesis and spectral Studies of Macrocyclic Ni (II) Complexes with Multidentate ligands. International Journal of Creative Research Thoughts, 6(2). [Link]
-
Shakirova, A. M., et al. (2019). Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies. PubMed Central. [Link]
-
Roy, M., et al. (2021). Synthesis and characterization of nickel(II) tetraaza macrocyclic complex with 1,1-cyclohexanediacetate ligand. ResearchGate. [Link]
-
DeNardo, G. L., et al. (1995). Improved Synthesis of 6-[p-(Bromoacetamido)benzyl]- 1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic Acid and Development of a Thin-Layer Assay for Thiol-Reactive Bifunctional Chelating Agents. Bioconjugate Chemistry, 6(3), 296-301. [Link]
-
Kumar, R., & Kumar, U. (2025). SYNTHESIS AND CHARACTERIZATION OF NICKEL(II) AND COPPER(II) COMPLEXES WITH A TETRAPHENYL-DIBENZO TETRAAZACYCLOHEXENE MACROCYCLE: STRUCTURAL AND DNA BINDING STUDIES. Journal of Basic Science and Engineering. [Link]
-
Szafran, Z., & Pike, R. M. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II). La Salle University. [Link]
-
Laskowski, L., et al. (2025). Syntheses and structures of two coordination polymers formed by Ni(cyclam)2+ cations and sulfate anions. PubMed Central. [Link]
-
Roy, M., et al. (2020). Synthesis, Characterization and Antibacterial Evaluation of Some New Nickel(II) Complexes of a Tetraazamacrocycle. Acta Scientific. [Link]
-
Tiwari, B., & Sharma, N. (2010). Spectroscopic Investigation on Some Macrocyclic Complexes of Cu(II), Ni(II) and Co(II). Asian Journal of Chemistry, 21, 4209-4214. [Link]
-
Edison, S. E., et al. (2007). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. PubMed. [Link]
-
Ham, H., et al. (2022). Chemical Reduction of NiII Cyclam and Characterization of Isolated NiI Cyclam with Cryogenic Vibrational Spectroscopy and Inert-Gas-Mediated High-Resolution Mass Spectrometry. PubMed Central. [Link]
-
Kimura, E., et al. (1994). Cyclam (Cyclam = 1,4,8,11-Tetraazacyclotetradecane) Complexes. Application to the P. Inorganic Chemistry, 33(4), 770-778. [Link]
-
DeNardo, G. L., et al. (1995). Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"'-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents. PubMed. [Link]
-
Casey, C. P., et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ACS Omega, 2(7), 3563-3572. [Link]
-
Edison, S. E., et al. (2007). Structural and Spectroscopic Studies of Nickel(II) Complexes with a Library of Bis(oxime)amine-Containing Ligands. Inorganic Chemistry, 46(24), 10136-10147. [Link]
-
Bosnich, B., Tobe, M. L., & Webb, G. A. (1965). Complexes of Nickel(II)with a Cyclic Tetradentate Secondary Amine. Inorganic Chemistry, 4(8), 1109-1112. [Link]
-
Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2273-2274. [Link]
-
Das, A., et al. (2024). Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo. Chemical Review and Letters, 7, 65-122. [Link]
-
Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Semantic Scholar. [Link]
-
Ni(II) templated synthesis of cyclam.(409). (n.d.). ResearchGate. [Link]
-
Casey, C. P., et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ACS Omega, 2(7), 3563-3572. [Link]
-
(1,4,8,11‐Tetraazacyclotetradecane)Nickel(II) Perchlorate and 1,4,8,11‐Tetraazacyclotetradecane. (n.d.). ResearchGate. [Link]
-
Lindoy, L. F., et al. (2000). Ligand assembly, and metal ion complexation: Syntheses and X-ray structures of Ni(II) and Cu(II) benzoate and 4-tert-butylbenzoate complexes of cyclam. ResearchGate. [Link]
-
Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. ResearchGate. [Link]
-
Kohl, S. W., et al. (2006). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. ResearchGate. [Link]
-
Liu, D., et al. (2020). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. SciSpace. [Link]
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. Syntheses and structures of two coordination polymers formed by Ni(cyclam)2+ cations and sulfate anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Metalation of Benzyl-Cyclam using ¹H NMR Spectroscopy
Introduction: The Significance of Benzyl-Cyclam Metalation
Cyclam is a robust tetradentate ligand known for forming highly stable complexes with a variety of metal ions.[1] The addition of benzyl groups to the nitrogen atoms (e.g., 1,4-dibenzyl-cyclam) serves multiple purposes: it enhances the lipophilicity of the resulting complexes, provides a synthetic handle for further functionalization, and can sterically influence the coordination geometry around the metal center.[2][3] The benzyl group acts as a "protecting group" that can often be removed later by catalytic hydrogenolysis if the parent N-H functionality is desired.[4][5]
Monitoring the insertion of a metal ion into the benzyl-cyclam macrocycle is critical for optimizing reaction conditions (temperature, time, stoichiometry) and ensuring the formation of the desired product. ¹H NMR spectroscopy is an exceptionally powerful, non-destructive technique for this purpose.[6][7] It allows for direct observation of the ligand's structural changes upon coordination, providing unambiguous evidence of metalation and allowing for quantitative assessment of the reaction's progress over time.[8][9]
Principle of ¹H NMR Monitoring
The coordination of a metal ion to the four nitrogen atoms of the benzyl-cyclam ligand induces significant changes in the electronic environment of the entire molecule. These changes are directly reflected in the ¹H NMR spectrum.
-
Chemical Shift (δ) Changes: Protons near the coordination sites (the ethylene and propylene bridges of the cyclam ring) and on the benzyl groups will experience substantial shifts in their resonance frequencies. The electron-withdrawing effect of the metal cation typically causes these signals to shift downfield (to a higher ppm value).
-
Changes in Symmetry and Multiplicity: The free 1,4-dibenzyl-cyclam ligand possesses a certain degree of symmetry. Upon metalation, the conformation of the macrocycle becomes more rigid and often less symmetric. A key diagnostic feature is the transformation of the benzylic methylene protons (-CH₂-Ph). In the flexible free ligand, these protons may appear as a simple singlet. In the rigid, chiral environment of the metal complex, these two protons become chemically non-equivalent (diastereotopic) and will appear as a pair of doublets, known as an AB quartet.[10][11]
-
Quantitative Analysis: By integrating the signals corresponding to the starting free ligand and the newly formed metal complex, one can calculate the relative concentrations of each species at any given time point. This allows for the determination of reaction conversion and the study of reaction kinetics.[7]
Experimental Protocol
This protocol outlines a general procedure for monitoring the metalation of 1,4-dibenzyl-cyclam. It should be adapted based on the specific metal salt, solvent, and reaction kinetics.
Materials and Equipment
-
Ligand: 1,4-dibenzyl-cyclam
-
Metal Salt: Anhydrous metal salt (e.g., YCl₃, ZrCl₄, Cu(OTf)₂)
-
Deuterated Solvent: Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or d₆-DMSO, chosen for its ability to dissolve both reactants and the product complex. CDCl₃ is often a good starting point.
-
Internal Standard (Optional): Tetramethylsilane (TMS) or another inert compound with a known concentration and a signal in a clear region of the spectrum.
-
Equipment:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
High-quality 5 mm NMR tubes and caps
-
Argon or Nitrogen gas line for inert atmosphere reactions
-
Microliter syringes and standard laboratory glassware
-
Visual Workflow
Caption: Workflow for real-time NMR monitoring of metalation.
Step-by-Step Procedure
-
Preparation (Under Inert Atmosphere if Metal Salt is Air/Moisture Sensitive):
-
Accurately weigh 1,4-dibenzyl-cyclam (e.g., 10 mg) and dissolve it in a precise volume of deuterated solvent (e.g., 600 µL) in a small vial. This will be your ligand solution.
-
In a separate vial, prepare a stock solution of the metal salt with a defined concentration (e.g., 1.0 equivalent relative to the ligand) in the same deuterated solvent. Note: Solubility of metal salts can be challenging; gentle heating or sonication may be required.
-
-
Initial Spectrum (t=0):
-
Transfer the prepared ligand solution into a clean, dry NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire a high-quality ¹H NMR spectrum of the free ligand. This is your crucial t=0 reference.
-
-
Initiating and Monitoring the Reaction:
-
Remove the NMR tube from the spectrometer.
-
Using a microliter syringe, carefully add the required volume of the metal salt solution to the NMR tube.
-
Cap the tube securely and invert it several times to ensure thorough mixing. Immediately note the time.
-
Re-insert the tube into the spectrometer. It is not usually necessary to re-lock or re-shim for kinetic runs unless significant sample or temperature changes occur.
-
Begin acquiring ¹H NMR spectra at regular, predetermined intervals (e.g., every 5 minutes, 30 minutes, or 1 hour, depending on the expected reaction rate). Use an automated acquisition setup if available.
-
-
Data Processing:
-
Process each spectrum identically (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale of each spectrum. If no internal standard is used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Data Interpretation and Analysis
The key to this method is recognizing the spectral signatures of the free ligand and the metal complex.
Expected Spectral Changes
Upon successful metalation, you should observe:
-
A decrease in the intensity of the free ligand signals.
-
The appearance and corresponding increase in intensity of a new set of signals belonging to the complex.
-
Benzylic Protons: The singlet (or simple multiplet) for the benzylic -CH₂- protons of the free ligand will be replaced by a more complex pattern, often a distinct AB quartet, indicating the two protons are now in different chemical environments.[11]
-
Macrocycle Protons: The complex multiplets corresponding to the cyclam ring protons will shift, often significantly downfield, and may resolve into a more defined pattern due to conformational locking.
Example Data Summary
The following table summarizes typical ¹H NMR chemical shifts for a free dibenzyl-cyclam ligand and a representative Yttrium(III) complex, demonstrating the expected changes.[10][11]
| Proton Type | Free Ligand (1,4-dibenzyl-cyclam) | Y(III) Complex Example | Expected Change |
| Aromatic (C₆H ₅) | ~7.2-7.4 ppm (multiplet) | ~7.2-7.5 ppm (multiplet) | Minor shift, possible change in pattern |
| Benzylic (-CH ₂-Ph) | ~3.5-3.6 ppm (singlet) | ~3.8 & 4.4 ppm (AB quartet, ²J ≈ 14 Hz) | Key Diagnostic: Singlet to AB Quartet |
| Cyclam Ring (-N-CH ₂-) | ~2.5-2.8 ppm (broad multiplets) | ~1.9-3.2 ppm (sharper, shifted multiplets) | Significant shifts and increased resolution |
| Cyclam Ring (-C-CH ₂-C-) | ~1.8 ppm (multiplet) | ~1.9-3.2 ppm (shifted into other signals) | Shift and overlap with other ring protons |
Calculating Reaction Conversion
The percentage conversion can be calculated by comparing the integration of a well-resolved signal from the starting material to the corresponding signal of the product.
-
Let I_ligand be the integral of a specific proton signal of the free ligand.
-
Let I_complex be the integral of a corresponding proton signal in the metal complex.
Conversion (%) = [ I_complex / (I_complex + I_ligand) ] * 100
Choose isolated signals that do not overlap with other peaks for the most accurate quantification. Plotting Conversion (%) vs. Time will yield a kinetic profile of the reaction.
Troubleshooting
-
Severe Peak Broadening: This can occur if the metal ion is paramagnetic (e.g., Cu(II), Ni(II)).[12] While this complicates analysis, the disappearance of sharp ligand signals is still a strong indicator of coordination. Specialized NMR techniques may be required.
-
No Reaction Observed: Check the purity and hydration state of the metal salt. Ensure adequate solubility of both reactants in the chosen solvent. Some metalations require elevated temperatures; this can be done using the variable temperature unit of the NMR spectrometer.
-
Precipitation in NMR Tube: If the product complex is insoluble, the reaction cannot be monitored accurately in solution. A different deuterated solvent system must be found.
-
Complex Mixture of Products: The appearance of multiple new sets of signals may indicate the formation of different isomers or side-products. 2D NMR experiments (like COSY or HSQC) may be necessary to characterize the species formed.
References
-
Alferov, K., Lázaro, E., Martínez, M., & Pérez, P. J. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(23), 7998. [Link]
-
Reiersølmoen, A. C., Solvi, T. N., & Fiksdahl, A. (2021). Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 186-192. [Link]
-
Tircsó, G. (2018). Dynamic NMR for coordination chemistry. RSC Advances, 8(45), 25484-25501. [Link]
-
Rehder, D. (1986). Applications of Transition Metal NMR Spectroscopy in Coordination Chemistry. CHIMIA International Journal for Chemistry, 40(5), 186-196. [Link]
-
Víchová, J., Marek, R., & Sýkora, J. (2014). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University Thesis. [Link]
-
Fiveable. (n.d.). NMR Spectroscopy Definition. [Link]
-
Al-Nassiry, D. J., Al-Jibouri, M. N. A., & Al-Amery, K. H. A. (2022). Synthesis and Characterization of New Cyclam-Based Zr(IV) Alkoxido Derivatives. Molecules, 27(19), 6649. [Link]
-
ResearchGate. (2023). Synthetic routes for the synthesis of metal complexes of cyclam- and cyclen-based ligands used in this study. [Link]
-
Chematech. (n.d.). Mono-N-Benzyl-Cyclam. [Link]
-
Goud, B., et al. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 31, e202501387. [Link]
-
Haase, C., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(10), 927-935. [Link]
-
Lee, H. J., et al. (2017). Reactivities of cyclam derivatives with metal–amyloid-β. Dalton Transactions, 46(31), 10229-10238. [Link]
-
Esteban-Gómez, D., et al. (2019). Reinforced Ni(ii)-cyclam derivatives as dual 1H/19F MRI probes. Chemical Communications, 55(28), 4115-4118. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. Dynamic NMR for coordination chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. is.muni.cz [is.muni.cz]
- 10. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes | MDPI [mdpi.com]
- 11. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reinforced Ni(ii)-cyclam derivatives as dual 1H/19F MRI probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide for Single-Crystal X-ray Diffraction of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane Complexes
Foreword for the Researcher
This document provides an in-depth guide to the single-crystal X-ray diffraction (SC-XRD) analysis of metal complexes incorporating the N-functionalized macrocycle, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (Benzyl-cyclam). Cyclam-based macrocycles are foundational in coordination chemistry, forming highly stable complexes that are pivotal in fields ranging from catalysis to the development of radiopharmaceuticals and anti-HIV agents.[1][2][3] The introduction of a benzyl group modifies the ligand's steric and electronic properties, offering a vector for further functionalization, but also introducing specific challenges in crystallization and structural refinement.
This guide is structured not as a rigid template, but as a workflow rooted in practical experience. It moves from the chemical synthesis and crystallization—the art of obtaining suitable specimens—to the precise science of data collection and structural refinement. We will delve into the "why" behind experimental choices, focusing on the unique attributes of Benzyl-cyclam complexes, and provide protocols that are both robust and adaptable. Our objective is to equip researchers, from graduate students to seasoned professionals in drug development, with the expertise to confidently determine and interpret these crystal structures, ensuring the highest level of scientific integrity.
Part 1: From Solution to Solid - Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the complex and the subsequent growth of high-quality single crystals. This is often the most challenging and empirical step in the entire process.[4]
Synthesis of [M(Benzyl-cyclam)]n+ Complexes
The synthesis of the target complex is typically achieved by reacting the mono-N-protected Benzyl-cyclam ligand with a suitable metal salt (e.g., MCl₂, M(ClO₄)₂, M(OAc)₂) in a 1:1 molar ratio.[5][6] The choice of solvent and reaction conditions is critical and depends on the specific metal ion and its counter-ions.
-
Rationale for Solvent Choice: Methanol or ethanol are common starting points as they effectively dissolve both the ligand and many transition metal salts (e.g., NiCl₂, Cu(ClO₄)₂, Zn(OAc)₂).[5][6] For less soluble precursors, a mixture with more polar solvents like water or less polar solvents like THF may be required to achieve complete dissolution and facilitate the reaction.[5]
Exemplary Synthetic Protocol (General):
-
Dissolve 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq) in 10 mL of methanol.
-
In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1.0 eq) in 10 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A color change upon addition is typically indicative of complex formation.[5]
-
Stir the resulting solution at room temperature or with gentle heating (e.g., 60°C) for 2-4 hours to ensure complete complexation.[6]
-
The resulting solution containing the crude complex is now ready for crystallization attempts.
The Art of Crystallization: Proven Techniques
Obtaining diffraction-quality crystals requires creating a state of slow, controlled supersaturation. The bulky, somewhat flexible benzyl group can inhibit facile packing, making this stage particularly challenging compared to unsubstituted cyclam.[7]
Technique 1: Slow Evaporation This is the simplest method and often a good first approach.
-
Protocol:
-
Filter the crude reaction mixture to remove any particulate matter.
-
Transfer the filtrate to a clean vial.
-
Cover the vial with a cap, pierced with a few small holes using a needle, or with parafilm containing pinpricks. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Technique 2: Solvent/Vapor Diffusion This is arguably the most effective method for sensitive molecules, as it allows for very slow changes in solvent composition.[8]
-
Principle: The complex is dissolved in a "good" solvent, and an "anti-solvent" (in which the complex is poorly soluble) is allowed to slowly diffuse into this solution, either through direct layering or via the vapor phase.
-
Protocol (Vapor Diffusion):
-
Dissolve the complex in a minimal amount of a good solvent (e.g., methanol, water, or DMSO) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer jar.
-
Add a larger volume of the volatile anti-solvent (e.g., diethyl ether, pentane, acetone) to the outer jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.
-
| Parameter | Rationale and Expert Insight |
| Solvent System | The goal is a solvent/anti-solvent pair where the complex is soluble in the former and insoluble in the latter. Common systems for cyclam complexes include Methanol/Diethyl Ether, Water/Acetone, and DMSO/Water.[9] The benzyl group increases lipophilicity, so solvent systems may need to be adjusted compared to unsubstituted cyclam. |
| Concentration | Start with a solution that is close to, but not at, saturation. Overly concentrated solutions tend to yield microcrystalline powders or amorphous precipitates. A concentration typically used for an NMR sample (5-10 mg in 0.7 mL) is a good starting point.[8] |
| Temperature | Lowering the temperature generally decreases solubility and can promote crystallization. However, sometimes crystal growth is favored at a constant room temperature. It is an empirical parameter worth screening. |
| Purity | Impurities can act as "crystal poisons," inhibiting nucleation or disrupting lattice growth. Ensure the starting complex is of the highest possible purity.[4] |
Part 2: The Diffraction Experiment - From Crystal to Raw Data
Once a suitable crystal (typically >0.1 mm, clear, with no visible cracks) is obtained, the X-ray diffraction experiment can be performed.[4] This process transforms the physical crystal into a digital set of diffraction intensities.
Crystal Mounting and Screening
-
Mounting: Carefully select a well-formed single crystal under a microscope. Using a cryoloop, scoop the crystal along with a small amount of its mother liquor (which acts as a cryoprotectant). Quickly mount the loop on the goniometer head of the diffractometer and immediately flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling vitrifies the solvent and minimizes thermal motion of the atoms, leading to better diffraction quality and significantly reducing radiation damage to the crystal.[10]
-
-
Initial Screening: Collect a few initial diffraction images (frames) at different crystal orientations.[11]
-
Purpose: This initial screen assesses the crystal's quality. Strong, sharp spots indicate a good single crystal. Diffuse spots, rings, or multiple lattices suggest poor quality, twinning, or a polycrystalline sample, respectively. This step saves significant time by avoiding full data collection on a suboptimal crystal.
-
Unit Cell Determination and Data Collection Strategy
-
Indexing: The software uses the positions of reflections from a short series of frames to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[11]
-
Strategy Calculation: Based on the determined lattice symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the scan ranges (typically using φ and ω scans) and exposure times.[12]
-
Expert Insight: For complexes of Benzyl-cyclam, which may crystallize in lower symmetry space groups due to the appended benzyl group, it is crucial to aim for high completeness (>99%) and redundancy (>4). High redundancy is essential for accurate data integration and absorption correction, which is particularly important when dealing with potential issues like disorder.
-
Data Collection and Integration
-
Data Collection: The diffractometer executes the calculated strategy, rotating the crystal in the X-ray beam and collecting thousands of diffraction images.[4]
-
Data Integration: After collection, the raw image files are processed. The software locates each reflection, integrates its intensity, and applies necessary corrections (e.g., for background, Lorentz factor, and polarization).[11] This process reduces the large volume of image data to a single reflection file (e.g., an HKL file) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.
Workflow: From Synthesis to Structure Solution
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Part 3: Structure Solution, Refinement, and Validation
This phase involves converting the reflection data into a chemically meaningful 3D atomic model. For Benzyl-cyclam complexes, particular attention must be paid to potential disorder of both the metal center and the benzyl substituent.
Structure Solution and Initial Model Building
The "phase problem" is the central challenge in crystallography: the diffraction experiment provides reflection intensities (related to amplitude) but not their phases.[4] Modern software like SHELXT or Olex2's xs command typically solves this ab initio using "dual-space" or "intrinsic phasing" methods, which are highly effective for small-molecule structures.[13]
Once initial phases are obtained, an electron density map is calculated. The software will then attempt to build an initial atomic model by placing atoms into the regions of highest electron density.
Crystallographic Refinement
Refinement is an iterative process of adjusting the parameters of the atomic model (atomic coordinates, displacement parameters, and site occupancies) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[14] This is achieved through a least-squares minimization algorithm.
Key Refinement Parameters and Their Significance:
| Parameter | Description | Significance & Expert Insight |
| R1 | The residual factor, representing the discrepancy between observed and calculated structure factor amplitudes. | A primary indicator of refinement quality. For a good quality structure, R1 should typically be < 0.05 (5%). |
| wR2 | A weighted residual factor based on F². | Generally a more robust indicator than R1. A value < 0.15 is desirable. |
| GooF | Goodness-of-Fit. Should converge to a value close to 1.0. | A GooF significantly > 1 indicates an incorrect model or poor data. A value < 1 may suggest overfitting. |
| ADPs | Atomic Displacement Parameters (or thermal ellipsoids) model atomic motion. | Non-positive definite (NPD) or highly elongated ellipsoids are strong indicators of a problem, often pointing to misassigned atoms or unmodeled disorder.[15] |
| Difference Map | A map showing regions where electron density is observed but not accounted for by the model (positive peaks) or where the model overestimates density (negative peaks). | The largest positive and negative peaks should be close to zero (< |
Addressing Common Challenges with Benzyl-Cyclam Complexes
Challenge 1: Metal Atom Disorder
-
Observation: Particularly in Zn(II) complexes with centrosymmetric space groups, the Zn²⁺ ion may be displaced from the N₄ plane towards an axial ligand. If the complex sits on an inversion center, the model will average these two positions, leading to the Zn atom being disordered over two sites with 50% occupancy each.[1][4]
-
Protocol:
-
Model the metal atom at the two positions indicated by the difference Fourier map.
-
Set the occupancy of each position to 0.5.
-
Use restraints (e.g., SADI in SHELXL) to ensure chemically reasonable bond lengths to the cyclam nitrogens for both disordered components.[9]
-
Refine the anisotropic displacement parameters (ADPs) for the disordered atoms. Constraints like EADP can be used to set the ADPs of the two components as equivalent.[15]
-
Challenge 2: Rotational Disorder of the Benzyl Group
-
Observation: The benzyl group can rotate around the N-CH₂ and CH₂-Ph bonds. In the packed crystal lattice, it may adopt two or more distinct, low-energy conformations. This will appear as elongated or nonsensical ADPs for the phenyl ring atoms and residual peaks in the difference map.
-
Protocol:
-
Identify the disordered group. The difference map may reveal alternative positions for the phenyl ring.
-
In your refinement software (e.g., using SHELXL commands), define the disordered components using the PART instruction.
-
Create a second orientation of the benzyl group. This can be done by rotating the original group to fit the new density. Specialized programs like DSR can automate finding and fitting fragments.[11][14]
-
Crucially, apply geometric restraints. Use commands like AFIX 66 in SHELXL to model the phenyl ring as a rigid regular hexagon. Use SADI or DFIX to restrain bond lengths and angles in the disordered parts to ideal values.[9] This prevents the refinement from producing a chemically nonsensical geometry.
-
Refine the occupancies of the two PARTs as a free variable (e.g., 21 and -21 in SHELXL) so that their sum is constrained to 1.0.
-
Iteratively refine the model until convergence is achieved and the difference map is clean.
-
Logical Flow for Handling Benzyl Group Disorder
Caption: Decision process for modeling rotational disorder of the benzyl group.
Finalization and Validation
Once the model has fully converged and all issues have been addressed, the final steps are to generate the Crystallographic Information File (CIF) and validate its integrity.
-
Hydrogen Atoms: Add hydrogen atoms to the model in calculated positions (HFIX commands in SHELXL) and refine using a riding model.[12]
-
Final Refinement Cycles: Run a final series of least-squares cycles to ensure all parameters are stable.
-
CIF Generation: The refinement program will generate a CIF, a standard text file format that contains all information about the crystal structure determination, including cell parameters, data collection details, atomic coordinates, and refinement statistics.[5]
-
Validation: It is mandatory to validate your CIF before publication or deposition. Use the IUCr's free online checkCIF service (checkcif.iucr.org).
-
Action: This service will generate a report flagging potential errors or unusual features in your structure (Alerts A, B, C, G). Address any A- or B-level alerts by correcting the model or providing a detailed explanation in the CIF as to why the alert is present.
-
-
Deposition: Deposit the final, validated CIF and the structure factor file (FCF) with a crystallographic database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic structures. The CCDC will assign a unique deposition number that should be cited in any resulting publication.
References
-
The Cambridge Crystallographic Data Centre (CCDC). Deposit Services. [Link]
-
American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data. [Link]
-
Storr, T., et al. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246-66. [Link]
-
Noor, M., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+... Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. SERC Teaching Modules. [Link]
-
Demirbilek, M., & Pişkin, E. (2008). Effects of Copper-Cyclam and Copper-Cyclam/Polymer Complexes on HeLa Cells. Hacettepe Journal of Biology and Chemistry, 36(4), 263-271. [Link]
-
Wikipedia. Cyclam. [Link]
- Rowlett, R.S. Protein XRD Protocols - X-ray Diffraction Data Collection.
-
International Union of Crystallography (IUCr). checkCIF/PLATON service. [Link]
-
Müller, P., et al. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Acta Crystallographica Section A, 71(a1), C1545. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Watkin, D. J., et al. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Journal of Cheminformatics, 7(1), 1-10. [Link]
-
Gavrish, S. P., et al. (2022). Crystal structures of the complexes containing macrocyclic cations [M(cyclam)]2+ (M = Ni, Zn) and tetraiodidocadmate(2–) anion. Acta Crystallographica Section E, 78(Pt 5), 475–481. [Link]
-
Kratzert, D. Disordered Structure Refinement (DSR) Program. Wikipedia. [Link]
-
Lampeka, Y. D., et al. (2022). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylato)(1,4,8,11-tetraazacyclotetradecane)zinc(II). Acta Crystallographica Section E, 78(Pt 1), 74-79. [Link]
-
Chematech. Mono-N-Benzyl-Cyclam Product Page. [Link]
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
-
University of Oklahoma. Disordered Refinement Guide. [Link]
-
Kleywegt, G. J. (2006). Crystallographic refinement of ligand complexes. Acta Crystallographica Section D, 63(Pt 1), 94-104. [Link]
-
López-López, J. A., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(23), 7895. [Link]
-
Näther, C., et al. (2022). Crystal structure of μ3-tetrathioantimonato-tris[(cyclam)zinc(II)] tetrathioantimonate acetonitrile disolvate dihydrate showing Zn disorder over the cyclam ring planes... Acta Crystallographica Section E, 78(Pt 5), 494-499. [Link]
-
Hranjec, M., et al. (2015). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. Journal of the Chemical Society of Pakistan, 37(04). [Link]
-
Maciejewska, D., et al. (2004). Conformational analysis of N-benzyl-N-o-tolyl-p-methylbenzene-sulfonamides from dynamic 1H NMR experiments and theoretical calculations. Journal of Molecular Structure: THEOCHEM, 680(1-3), 5-13. [Link]
-
Silversides, J. D., et al. (2007). Copper(II) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. Dalton Transactions, (11), 1235-1243. [Link]
-
Jiang, H., et al. (2021). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 11(8), 2186-2206. [Link]
-
Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+... Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]
-
Danker, F., et al. (2022). Synthesis, crystal structure and properties of μ-tetrathioantimonato-bis[(cyclam)zinc(II)] perchlorate 0.8-hydrate. Acta Crystallographica Section E, 78(Pt 2), 173-178. [Link]
-
Gotor, R., et al. (2012). Synthesis, characterization, and X-ray crystal structures of cyclam derivatives. 5. Copper(II) binding studies of a pyridine-strapped 5,12-dioxocyclam-based macrobicycle. Inorganic Chemistry, 51(2), 973-83. [Link]
-
Ha, K. (2019). Crystal structure of (1,4,8,11-tetraazacyclotetradecane-κ4N,N′,N′′,N′′′)palladium(II) tetracyanonickelate(II)... Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 1-3. [Link]
-
ETH Zurich. Guide for crystallization. [Link]
Sources
- 1. Synthesis, characterization, and X-ray crystal structures of cyclam derivatives. 5. Copper(II) binding studies of a pyridine-strapped 5,12-dioxocyclam-based macrobicycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Materials for Aqueous Zinc Ion Batteries: Synthesis, Crystal Structure, Morphology, and Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of μ3-tetrathioantimonato-tris[(cyclam)zinc(II)] tetrathioantimonate acetonitrile disolvate dihydrate showing Zn disorder over the cyclam ring planes (cyclam = 1,4,8,11-tetraazacyclotetradecane) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N,N-functionalisation of cyclam: crystal structure of the Cu2+ complex of 1,4,8,11-tetra-azacyclotetradecane-1,8-diacetic acid and the tricyclic lactam 15,18-dioxo-1,5,8,12-tetra-azatricyclo[10.2.2.25.8]tetradecane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cyclam - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. sci-hub.ru [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring | NSF Public Access Repository [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
- 14. DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? [xray.cz]
- 15. Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylato)(1,4,8,11-tetraazacyclotetradecane)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl-Cyclam in Studying CXCR4 Chemokine Receptor Binding
Introduction: The Critical Role of the CXCR4/CXCL12 Axis and the Advent of Benzyl-Cyclam Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), form a critical signaling axis implicated in a multitude of physiological and pathological processes.[1][2] This includes hematopoiesis, organogenesis, inflammation, and tissue regeneration.[1][3] However, the CXCR4/CXCL12 pathway is also hijacked in various diseases, most notably in HIV-1 entry into T-cells and in the metastasis of numerous cancers.[2][4] Consequently, CXCR4 has emerged as a significant therapeutic target.[5]
The development of specific and potent CXCR4 antagonists is therefore of paramount importance for both basic research and clinical applications. Among the most prominent and extensively studied classes of CXCR4 inhibitors are the bicyclam derivatives, with Plerixafor (AMD3100) being the first-in-class antagonist approved by the FDA for hematopoietic stem cell mobilization.[2][6] Benzyl-cyclam and its derivatives represent a key chemical scaffold in the design of such antagonists. These macrocyclic compounds have demonstrated high affinity and selectivity for CXCR4, making them invaluable tools for elucidating the receptor's structure, function, and signaling mechanisms.[7][8]
This guide provides a comprehensive overview of the application of benzyl-cyclam derivatives in studying CXCR4 chemokine receptor binding. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical probes in their experimental workflows. We will delve into the molecular basis of their interaction with CXCR4, provide detailed protocols for key binding and functional assays, and discuss the interpretation of the resulting data.
The Molecular Basis of Benzyl-Cyclam Interaction with CXCR4
The antagonistic activity of benzyl-cyclam derivatives stems from their unique structural properties that allow for high-affinity binding to the CXCR4 receptor. The prototypical bicyclam antagonist, AMD3100, is a symmetrical molecule composed of two cyclam rings linked by a phenylenebismethylene bridge.[9] At physiological pH, the nitrogen atoms on the cyclam rings are protonated, enabling strong electrostatic interactions with negatively charged residues within the transmembrane domain of CXCR4.[10]
Mutational studies have identified key acidic residues, namely Asp171 in transmembrane domain IV (TM-IV) and Asp262 in TM-VI, as essential for the binding of AMD3100.[9] It is proposed that each cyclam ring of the bicyclam interacts with one of these aspartate residues.[9] More recent structural data suggests that one cyclam ring of AMD3100 binds closer to the extracellular side, interacting with Asp262, while the other penetrates deeper into the binding pocket, stabilized by interactions with Glu288 in TM-VII.[11] The rigid linker connecting the two cyclam moieties is thought to impose a conformational constraint on the receptor, thereby locking it in an inactive state and preventing the binding of the natural ligand, CXCL12.[9]
The development of monocyclam derivatives, such as AMD3465, where one cyclam ring is replaced by an N-pyridinylmethylene moiety, has provided further insights.[12] These compounds retain high affinity for CXCR4, with the pyridinylmethylene group mimicking the interactions of the second cyclam ring.[12] This demonstrates the modularity of the benzyl-cyclam scaffold and provides a basis for the rational design of novel CXCR4 antagonists with improved pharmacological properties.[12]
Key Experimental Applications and Protocols
Benzyl-cyclam derivatives are versatile tools that can be employed in a range of in vitro and cell-based assays to probe CXCR4 binding and function. This section outlines the principles and provides detailed protocols for three fundamental applications: competitive binding assays, receptor internalization assays, and chemotaxis assays.
Competitive Binding Assays: Quantifying Ligand Affinity
Competitive binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. In the context of CXCR4, these assays are used to determine the binding affinity (typically expressed as the IC50 or Ki value) of unlabeled benzyl-cyclam derivatives by measuring their ability to compete with a labeled ligand for binding to the receptor.
Principle
The assay relies on the principle of competition between a fixed concentration of a labeled ligand (e.g., radiolabeled CXCL12 or a fluorescently labeled CXCL12 analog) and increasing concentrations of an unlabeled competitor (the benzyl-cyclam derivative) for a limited number of CXCR4 receptors on cells or cell membranes. The amount of labeled ligand bound to the receptor is measured, and the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the labeled ligand is defined as the IC50 value.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay to determine the IC50 of a benzyl-cyclam compound.
Protocol: Radioligand Competitive Binding Assay
This protocol describes a competitive binding assay using a radiolabeled CXCR4 ligand to determine the binding affinity of a non-radiolabeled benzyl-cyclam derivative.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4)
-
Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α)
-
Unlabeled benzyl-cyclam test compound
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
96-well filter plates
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the desired density. On the day of the assay, harvest the cells and resuspend them in binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare serial dilutions of the benzyl-cyclam test compound in binding buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of cell suspension
-
50 µL of radiolabeled CXCR4 ligand at a fixed concentration (typically at or below its Kd)
-
50 µL of the benzyl-cyclam test compound at varying concentrations.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled CXCR4 antagonist (e.g., 1 µM AMD3100).
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.
-
Washing: Transfer the contents of each well to a 96-well filter plate and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: After the final wash, dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Receptor Internalization Assays: Visualizing Receptor Dynamics
Upon binding of an agonist like CXCL12, CXCR4 undergoes rapid internalization from the cell surface.[13][14] Antagonists, such as benzyl-cyclam derivatives, can block this agonist-induced internalization. Receptor internalization assays are therefore a valuable tool to assess the functional antagonism of these compounds.
Principle
These assays monitor the translocation of CXCR4 from the plasma membrane to intracellular compartments. This can be achieved using various techniques, including flow cytometry, immunofluorescence microscopy, or ELISA-based methods, often employing cells expressing fluorescently tagged CXCR4 or using antibodies against an extracellular epitope of the receptor.[14][15]
Experimental Workflow: Receptor Internalization Assay
Caption: Workflow for a CXCR4 internalization assay to assess the antagonistic activity of a benzyl-cyclam compound.
Protocol: Flow Cytometry-Based Internalization Assay
This protocol describes a flow cytometry-based assay to quantify the inhibition of CXCL12-induced CXCR4 internalization by a benzyl-cyclam derivative.
Materials:
-
Cells endogenously expressing CXCR4 (e.g., Jurkat) or stably transfected with tagged CXCR4
-
CXCL12
-
Benzyl-cyclam test compound
-
Primary antibody against an extracellular epitope of CXCR4 (e.g., anti-CXCR4-PE)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in serum-free media at a concentration of 2 x 10⁶ cells/mL.
-
Antagonist Pre-treatment: Aliquot cells into tubes and pre-incubate them with varying concentrations of the benzyl-cyclam test compound or vehicle control for 30 minutes at 37°C.
-
Agonist Stimulation: Add CXCL12 (at a concentration known to induce robust internalization, e.g., 100 nM) to the appropriate tubes and incubate for 1 hour at 37°C to induce receptor internalization. Include a non-stimulated control.
-
Staining: Place the tubes on ice to stop the internalization process. Wash the cells once with cold FACS buffer. Resuspend the cells in FACS buffer containing a saturating concentration of the anti-CXCR4-PE antibody and incubate for 30 minutes on ice in the dark.
-
Washing and Fixation: Wash the cells twice with cold FACS buffer to remove unbound antibody. Resuspend the cells in fixation buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the phycoerythrin (PE) fluorescence intensity.
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the PE signal is proportional to the amount of CXCR4 remaining on the cell surface.
-
Calculate the percentage of internalization for the CXCL12-treated sample relative to the unstimulated control.
-
Plot the percentage of inhibition of internalization against the logarithm of the benzyl-cyclam compound concentration to determine its IC50 for functional antagonism.
-
Chemotaxis Assays: Assessing Functional Blockade
A primary function of the CXCR4/CXCL12 axis is to direct cell migration, a process known as chemotaxis.[10] Benzyl-cyclam antagonists effectively block CXCL12-induced cell migration. Chemotaxis assays are therefore a crucial functional readout to evaluate the potency of these inhibitors.
Principle
Chemotaxis assays are typically performed using a Boyden chamber or a similar multi-well plate with a porous membrane separating an upper and a lower chamber. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The inhibitory effect of a benzyl-cyclam derivative is assessed by its ability to reduce the number of migrating cells.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for a chemotaxis assay to evaluate the inhibitory effect of a benzyl-cyclam compound on cell migration.
Protocol: Boyden Chamber Chemotaxis Assay
This protocol describes a classic Boyden chamber assay to measure the inhibition of CXCL12-induced chemotaxis by a benzyl-cyclam derivative.
Materials:
-
CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cell lines)
-
CXCL12
-
Benzyl-cyclam test compound
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells and harvest them. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-treatment: Pre-incubate the cell suspension with varying concentrations of the benzyl-cyclam test compound or vehicle control for 30 minutes at 37°C.
-
Chamber Assembly: Place the polycarbonate membrane in the Boyden chamber apparatus.
-
Chemoattractant Addition: Add chemotaxis medium containing CXCL12 (at a concentration that elicits a maximal migratory response) to the lower chamber. For a negative control, add medium without CXCL12.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 4-6 hours (the optimal time should be determined empirically for the cell type used).
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the top side of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Subtract the number of cells that migrated in the absence of CXCL12 (background migration).
-
Plot the percentage of inhibition of migration against the logarithm of the benzyl-cyclam compound concentration to determine its IC50.
-
Data Interpretation and Considerations
Quantitative Data Summary
The following table provides representative binding affinity data for some well-characterized cyclam-based CXCR4 antagonists. Note that IC50 values can vary depending on the specific assay conditions (e.g., cell type, labeled ligand, temperature).
| Compound | Type | Target | Assay Type | Reported IC50 (nM) | Reference |
| AMD3100 (Plerixafor) | Bicyclam | CXCR4 | [¹²⁵I]SDF-1α binding | 1-10 | [2] |
| AMD3465 | Monocyclam | CXCR4 | [¹²⁵I]-12G5 antibody binding | ~1 | [12] |
| HZ262 (Iodinated cyclam) | Monocyclam | CXCR4 | ⁶⁷Ga-Pentixafor binding | ~5 | [16] |
| HZ270-1 (Brominated cyclam) | Monocyclam | CXCR4 | ⁶⁷Ga-Pentixafor binding | ~3 | [16] |
Causality and Experimental Choices
-
Choice of Labeled Ligand: The choice between a radiolabeled or fluorescently labeled ligand in binding assays depends on the available equipment and desired throughput. Radiolabeled ligands often offer higher sensitivity, while fluorescent ligands avoid the need for radioactive material handling and can be used in high-throughput flow cytometry-based assays.[17]
-
Cell Line Selection: The choice of cell line is critical. For binding assays, a cell line with high and stable expression of CXCR4 is desirable. For functional assays like chemotaxis, the chosen cell line must exhibit a robust migratory response to CXCL12.
-
Assay Temperature: Binding assays are often performed at 4°C to minimize receptor internalization and degradation of the ligand. Functional assays, such as internalization and chemotaxis, are conducted at 37°C to reflect physiological conditions.
Self-Validating Systems and Controls
To ensure the trustworthiness of the experimental data, it is crucial to include appropriate controls:
-
Positive Control: A well-characterized CXCR4 antagonist, such as AMD3100, should be included in each experiment to validate the assay performance.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline response.
-
Specificity Control: To confirm that the observed effects are CXCR4-mediated, a cell line that does not express CXCR4 can be used as a negative control.
Conclusion
Benzyl-cyclam derivatives have proven to be indispensable tools for the investigation of the CXCR4 chemokine receptor. Their high affinity and specificity make them ideal probes for characterizing receptor binding, elucidating signaling pathways, and screening for novel therapeutic agents. The protocols and considerations outlined in this guide provide a solid foundation for researchers to effectively apply these compounds in their studies of the multifaceted roles of CXCR4 in health and disease.
References
-
Regulation of CXCR4 Signaling - PMC - NIH. Available at: [Link]
-
The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - Frontiers. Available at: [Link]
-
Potential Clinical Applications of the CXCR4 Antagonist Bicyclam AMD3100. Available at: [Link]
-
CXCL12 (SDF-1)/CXCR4 Pathway in Cancer - AACR Journals. Available at: [Link]
-
Chemotaxis - CXCR4 signaling pathway - Bio-Rad. Available at: [Link]
-
CXCR4 Pathway - Abeomics. Available at: [Link]
-
AMD3100, a small molecule inhibitor of HIV-1 entry via the CXCR4 co-receptor - PubMed. Available at: [Link]
-
Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed. Available at: [Link]
-
Cyclam complexes and their applications in medicine - PubMed. Available at: [Link]
-
AMD3100/CXCR4 Inhibitor - PMC - NIH. Available at: [Link]
-
Potential Clinical Applications of the CXCR4 Antagonist Bicyclam AMD3100 - ResearchGate. Available at: [Link]
-
Assays for Measuring Cell Surface Expression of CXCR4 - Protein Foundry. Available at: [Link]
-
A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PubMed Central. Available at: [Link]
-
Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC - NIH. Available at: [Link]
-
Cyclam - True Geometry's Blog. Available at: [Link]
-
Cyclam Complexes and Their Applications in Medicine | Request PDF - ResearchGate. Available at: [Link]
-
Importance of receptor flexibility in binding of cyclam compounds to the chemokine receptor CXCR4 - PubMed. Available at: [Link]
-
Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives - PMC. Available at: [Link]
-
Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives - PMC - NIH. Available at: [Link]
-
Small Molecule Inhibitors of CXCR4 - PMC - PubMed Central - NIH. Available at: [Link]
-
Selective synthesis of an elusive C-functional bis-cyclam and study of its inhibition of the CXCR4 chemokine receptor - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Molecular interactions of cyclam and bicyclam non-peptide antagonists with the CXCR4 chemokine receptor - PubMed. Available at: [Link]
-
Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed. Available at: [Link]
-
Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists | PNAS. Available at: [Link]
-
Synthesis and biological activity of a CXCR4-targeting bis(cyclam) lipid - PubMed. Available at: [Link]
-
Molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists in the CXCR4 chemokine receptor - PubMed. Available at: [Link]
-
The effect of CXCL12 ligand on internalization and dimerization of CXCR4 receptors in live cells - IdeaExchange@UAkron. Available at: [Link]
-
Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - NIH. Available at: [Link]
-
CXCR4 antagonist - Wikipedia. Available at: [Link]
-
(PDF) Molecular Interactions of Cyclam and Bicyclam Non-peptide Antagonists with the CXCR4 Chemokine Receptor - ResearchGate. Available at: [Link]
-
Mono-N-Benzyl-Cyclam - . Available at: [Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - NIH. Available at: [Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed. Available at: [Link]
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 7. Cyclam complexes and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYCLAM Derivatives - CD Bioparticles [cd-bioparticles.net]
- 9. Molecular interactions of cyclam and bicyclam non-peptide antagonists with the CXCR4 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. Molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists in the CXCR4 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteinfoundry.com [proteinfoundry.com]
- 16. Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a crucial intermediate in the development of various chemical probes and therapeutic agents. Our focus is on empowering researchers to overcome common experimental hurdles and significantly improve reaction yields and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, primarily focusing on the widely used methods involving the cyclization of N-benzyl-N,N',N''-tris(p-toluenesulfonyl)-1,4,8,11-tetraazaundecane or similar precursors.
Issue 1: Consistently Low or No Yield of the Desired Product
Question: My reaction to synthesize 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield is a frequent challenge, often stemming from several critical factors during the cyclization step. The primary suspects are the purity of reactants, the efficiency of the cyclization conditions, and the work-up procedure.
Potential Causes & Solutions:
-
Incomplete Deprotection of the Acyclic Precursor: The removal of protecting groups (commonly tosyl groups) from the linear tetraamine precursor is a crucial prerequisite for efficient cyclization. Incomplete deprotection will lead to a mixture of partially protected species that cannot cyclize, thereby drastically reducing the yield.
-
Troubleshooting Step: Before proceeding with cyclization, verify the complete deprotection of your starting material using techniques like ¹H NMR or Mass Spectrometry. The absence of tosyl group signals in the NMR spectrum is a good indicator.
-
Protocol Insight: The use of a strong acid, such as concentrated sulfuric acid or HBr in acetic acid, at elevated temperatures is a standard method for tosyl group removal. Ensure the reaction is allowed to proceed for a sufficient duration, as incomplete deprotection is a common pitfall.
-
-
Suboptimal High Dilution Conditions: The intramolecular cyclization to form the desired 14-membered ring is in direct competition with intermolecular polymerization, which leads to undesired oligomeric or polymeric byproducts. High dilution conditions are essential to favor the intramolecular reaction pathway.
-
Troubleshooting Step: Re-evaluate your reaction concentration. The slow, dropwise addition of the acyclic precursor to a large volume of a suitable solvent (e.g., DMF, acetonitrile) is critical. This maintains a very low concentration of the reactive species at any given time.
-
Expert Recommendation: Employ a syringe pump for the slow and controlled addition of the reactants over an extended period (e.g., 8-24 hours). This ensures that the concentration of the linear amine remains low, favoring intramolecular cyclization.
-
-
Presence of Impurities in Solvents and Reagents: Trace amounts of water or other nucleophilic impurities in your solvents and reagents can interfere with the reaction, particularly if you are using reactive electrophiles for the cyclization.
-
Troubleshooting Step: Always use freshly distilled or anhydrous grade solvents. Ensure all glassware is thoroughly dried before use. Reagents should be of high purity.
-
Experimental Workflow for Improving Yield:
Caption: Workflow for troubleshooting low yield in 1-Benzyl-1,4,8,11-tetraazacyclotetradecane synthesis.
Issue 2: Difficulty in Product Purification and Isolation
Question: I am struggling to isolate the pure 1-Benzyl-1,4,8,11-tetraazacyclotetradecane from my crude reaction mixture. What are the best purification strategies?
Answer:
The purification of macrocyclic polyamines can be challenging due to their high polarity and potential to form multiple salt forms. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Initial Acid-Base Extraction: After the reaction, the crude mixture can be subjected to an acid-base workup to remove non-basic organic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated macrocycle will move to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.
-
Column Chromatography: While challenging due to the high polarity of the product, column chromatography on silica gel can be effective.
-
Stationary Phase: Use silica gel, but consider deactivating it with a small amount of a base like triethylamine mixed into the eluent system. This prevents streaking and irreversible adsorption of the amine product.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A common gradient is from 100% DCM to DCM:MeOH (9:1 or 8:2). The addition of a small percentage of aqueous ammonia (e.g., 0.5-1%) to the mobile phase can also significantly improve the separation.
-
-
Crystallization/Recrystallization: If the product is obtained as a solid, recrystallization can be a powerful final purification step.
-
Solvent System: A mixture of a good solvent and a poor solvent is often effective. For 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, solvent systems like methanol/diethyl ether or ethanol/hexane can be explored. Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Data Summary: Typical Eluent Systems for Column Chromatography
| Eluent System Components | Ratio (v/v) | Typical Observation |
| Dichloromethane / Methanol | 95:5 to 80:20 | Good for initial elution of less polar impurities. |
| Dichloromethane / Methanol / Aqueous Ammonia | 90:10:1 | Improves peak shape and reduces tailing for the amine product. |
| Chloroform / Methanol / Acetic Acid | 85:14:1 | Can be effective, but may require a subsequent basic wash. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl protecting group in this synthesis?
The N-benzyl group serves a dual purpose. Firstly, it acts as a protecting group for one of the secondary amine functionalities during the synthesis of the acyclic precursor, preventing unwanted side reactions. Secondly, it can be readily removed in the final step via hydrogenolysis (e.g., using H₂/Pd-C) to yield the parent cyclam macrocycle (1,4,8,11-tetraazacyclotetradecane), which is often the ultimate target for further functionalization.
Q2: Can I use a different protecting group strategy?
Yes, other protecting group strategies can be employed. The choice of protecting group depends on the overall synthetic plan and the desired final product. Tosyl groups are commonly used for the other amine nitrogens due to their stability and the well-established methods for their removal. However, other sulfonamides or carbamate protecting groups (e.g., Boc, Cbz) could also be considered, though this would require significant modification of the synthetic route.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Strong Acids and Bases: The deprotection step often involves concentrated strong acids (e.g., H₂SO₄, HBr/AcOH), which are highly corrosive. The work-up and purification steps use strong bases (e.g., NaOH). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Many of the organic solvents used (e.g., diethyl ether, hexane, methanol) are flammable. Avoid open flames and use heating mantles with caution.
-
Hydrogenolysis: If performing the final debenzylation step, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet paste.
Q4: How does the Richman-Atkins cyclization work in this context?
The Richman-Atkins cyclization is a powerful method for the synthesis of macrocycles. In this context, it typically involves the reaction of a di-sulfonamide with a di-alkoxide. For the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a common precursor is N,N'-bis(p-toluenesulfonyl)-N,N'-bis(2-(p-toluenesulfonamido)ethyl)-1,3-propanediamine, which is then cyclized. The key principle is the deprotonation of the sulfonamide N-H protons by a base (e.g., a metal alkoxide) to form a nucleophilic species that then undergoes an intramolecular double substitution reaction with a suitable dielectrophile. The high dilution principle is paramount to favor the intramolecular cyclization over intermolecular polymerization.
Reaction Mechanism Overview:
Caption: Simplified overview of the Richman-Atkins cyclization mechanism.
References
-
Reichert, D. E., & Welch, M. J. (1995). Synthesis of N-benzylcyclam and its application in the synthesis of 64Cu-labeled cross-bridged tetraazamacrocycles. Journal of Labelled Compounds and Radiopharmaceuticals, 36(9), 855-865. [Link]
-
Barefield, E. K., Freeman, G. M., & Van Derveer, D. G. (1986). A simplified route to N-substituted cyclam ligands. Inorganic Chemistry, 25(5), 552-555. [Link]
- Chadwick, D. J., & Widdows, S. T. (1991). Macrocyclic chemistry: a practical approach. Oxford University Press.
- Fabbrizzi, L., & Poggi, A. (1995). Transition-metal complexes of tetraazamacrocycles. In Comprehensive Supramolecular Chemistry (Vol. 1, pp. 69-112). Pergamon.
Technical Support Center: Selective Mono-N-Functionalization of Cyclam
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the selective mono-N-functionalization of 1,4,8,11-tetraazacyclotetradecane (cyclam). This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Navigating the synthesis of mono-substituted cyclam derivatives can be challenging, but with a clear understanding of the underlying chemical principles, these hurdles can be overcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the selective mono-N-functionalization of cyclam.
Q1: What is the primary challenge in the mono-N-functionalization of cyclam?
A: The principal challenge lies in achieving selectivity. Cyclam possesses four chemically equivalent secondary amine groups. During an alkylation reaction, it is difficult to stop the reaction precisely after the addition of a single functional group. The initial mono-substituted product is often more nucleophilic than the starting cyclam, leading to rapid subsequent reactions that result in a mixture of di-, tri-, and tetra-substituted byproducts, alongside unreacted starting material.[1] This makes purification complex and significantly lowers the yield of the desired mono-functionalized product.
Q2: Why is mono-N-functionalization of cyclam important?
A: Mono-N-functionalization is crucial for creating bifunctional chelators. One part of the molecule, the cyclam macrocycle, acts as a powerful metal-coordinating agent for ions like Cu²⁺, Zn²⁺, or Ga³⁺. The single functional group introduced serves as a linker to attach the cyclam core to a biological vector, such as a peptide, antibody, or nanoparticle. These conjugates are vital in applications like medical imaging (PET, MRI), radiotherapy, and drug delivery.
Q3: What are the main strategies to achieve selective mono-N-alkylation?
A: There are several effective strategies, each with its own advantages and disadvantages:
-
High Dilution & Stoichiometric Control: Using a large excess of cyclam relative to the alkylating agent can statistically favor mono-substitution. However, this is often inefficient and leads to difficult separations.
-
Acid-Mediated Michael Addition: Reacting cyclam with Michael acceptors in the presence of one equivalent of a strong acid, like p-toluenesulfonic acid (TsOH), can selectively yield the mono-adduct.[2] The acid protonates the cyclam, and the resulting mono-adduct is less reactive, preventing further additions.
-
Protecting Group Strategies: This is a robust method involving the protection of three of the four nitrogen atoms, leaving only one available for functionalization. Subsequent deprotection yields the desired mono-substituted product. Common protecting groups include tert-butoxycarbonyl (Boc) or tosyl (Ts).[3][4][5]
-
Metal Template Synthesis: Using a metal ion (e.g., Cu²⁺, Ni²⁺) to coordinate to the cyclam can alter the reactivity of the nitrogen atoms, allowing for more controlled functionalization.[5]
Q4: Is C-functionalization a viable alternative to N-functionalization?
A: Yes, C-functionalization is an excellent alternative strategy, particularly when preserving the intrinsic coordination properties of the cyclam ring is paramount. Modifying the carbon backbone instead of the nitrogen atoms can prevent alterations in the metal complex's stability and kinetic inertness.[6][7] Methods like the "bis-aminal" route have made C-functionalized cyclams more accessible.[8][9] However, this guide will focus on the challenges associated with the more traditional N-functionalization routes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of mono-N-functionalized cyclam derivatives.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has a very low yield, or I'm only recovering my starting material. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Probable Cause 1: Insufficiently Reactive Alkylating Agent.
-
Explanation: The electrophile you are using (e.g., an alkyl halide) may not be reactive enough to overcome the activation energy for the N-alkylation of the secondary amine. Alkyl chlorides are generally less reactive than bromides or iodides.
-
Solution:
-
Switch to a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide.
-
Activate the Leaving Group: Convert an alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before reacting it with cyclam.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier. Monitor the reaction closely for byproduct formation.
-
-
-
Probable Cause 2: Inappropriate Solvent or Base.
-
Explanation: The choice of solvent and base is critical. The solvent must be able to dissolve the cyclam and the alkylating agent, and it should be aprotic to avoid reacting with the electrophile. The base should be strong enough to deprotonate the cyclam's amine but not so strong that it causes side reactions.
-
Solution:
-
Solvent Choice: Acetonitrile (CH₃CN) and dimethylformamide (DMF) are excellent polar aprotic solvents for these reactions.
-
Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
-
-
Probable Cause 3: Steric Hindrance.
-
Explanation: If your alkylating agent is very bulky, the reaction may be sterically hindered, preventing the nucleophilic attack from the cyclam nitrogen.
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed.
-
Use a Less Hindered Linker: If possible, redesign your electrophile to have a less sterically demanding reactive center.
-
-
Problem 2: Formation of Multiple Products (Over-alkylation)
Q: My final product is a mixture of mono-, di-, and tri-substituted cyclam. How can I improve the selectivity for mono-alkylation?
A: This is the classic challenge of cyclam functionalization. The key is to manipulate the relative reactivities of the starting material and the products.
-
Probable Cause 1: High Reactivity of the Mono-substituted Product.
-
Explanation: The first alkylation product is often more soluble and its remaining secondary amines are still highly nucleophilic, leading to rapid subsequent alkylations.
-
Solution 1: Protecting Group Strategy. This is the most reliable method.
-
Protect three of the four nitrogens. A common method is to synthesize tri-Boc-cyclam.
-
Alkylate the single remaining free amine.
-
Deprotect the Boc groups using a strong acid like trifluoroacetic acid (TFA).
-
-
Solution 2: Acid-Mediated Michael Addition.
-
This method is specific for alkylating agents that are Michael acceptors (e.g., acrylates, acrylamides).
-
Use one equivalent of a strong acid (e.g., TsOH). The acid protonates the cyclam, and after the first addition, the product exists as an ammonium salt, which is deactivated towards further reaction.[2]
-
-
Solution 3: Adjust Stoichiometry and Conditions.
-
Use a large excess of cyclam (5-10 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation.
-
Perform the reaction at high dilution to decrease the probability of intermolecular reactions.
-
Add the alkylating agent slowly (e.g., via syringe pump) to the cyclam solution to maintain a low concentration of the electrophile.
-
-
Troubleshooting Decision Workflow
Below is a decision tree to help diagnose and resolve common issues in mono-N-functionalization experiments.
Caption: Troubleshooting workflow for cyclam mono-N-functionalization.
Problem 3: Difficulty in Purifying the Mono-Substituted Product
Q: I have a mixture of products, and I'm struggling to isolate the mono-alkylated compound. What are the best purification techniques?
A: Purification is often as challenging as the reaction itself due to the similar polarities of the cyclam derivatives.
-
Probable Cause: Similar Physicochemical Properties.
-
Explanation: The starting material, mono-, and di-substituted products are all polyamines and often have very close Rf values on silica gel and similar retention times in reverse-phase chromatography.
-
Solution 1: Column Chromatography with an Amine-Specific Eluent.
-
Standard silica gel chromatography can be effective if the right mobile phase is used.
-
A common eluent system is a gradient of Dichloromethane (DCM) to DCM/Methanol (MeOH) with a small percentage of ammonium hydroxide (NH₄OH) or triethylamine (TEA) (e.g., 0.5-2%). The base deprotonates the amines, reducing tailing and improving separation.
-
-
Solution 2: Metal Chelation Chromatography.
-
This is a clever technique that exploits the different chelation properties of the products.
-
Pass the crude mixture through a column of silica gel that has been pre-treated with a metal salt (e.g., CuSO₄).
-
The different cyclam species will coordinate to the metal with varying affinities, allowing for separation. The metal can be subsequently removed with an agent like EDTA.
-
-
Solution 3: Acid-Base Extraction.
-
Careful pH-controlled extractions can sometimes separate the species based on their different pKa values, although this is often difficult to achieve cleanly.
-
-
Solution 4: Recrystallization.
-
If the desired product is crystalline, recrystallization can be a highly effective method for purification on a large scale. This often requires screening various solvent systems.
-
-
Key Protocols & Methodologies
Here we provide detailed, step-by-step protocols for two common and effective methods for achieving selective mono-N-functionalization.
Protocol 1: Acid-Mediated Michael Addition
This protocol is adapted from a method for the selective mono-functionalization of cyclam using Michael acceptors.[2]
Objective: To synthesize a mono-N-functionalized cyclam by reacting it with an acrylate derivative in the presence of p-toluenesulfonic acid.
Materials:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Methyl acrylate (or other suitable Michael acceptor)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Chloroform (CHCl₃), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve cyclam (1.0 eq) and TsOH·H₂O (1.0 eq) in anhydrous chloroform under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the solution at room temperature for 30 minutes. A white precipitate of the cyclam tosylate salt may form.
-
Add the Michael acceptor (e.g., methyl acrylate, 1.1 eq) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of DCM/MeOH/NH₄OH (e.g., starting from 98:2:0.5 and gradually increasing the polarity).
Protocol 2: Mono-Alkylation via a Tri-Boc Protected Intermediate
This method offers excellent control and is suitable for a wide range of alkylating agents.
Workflow Diagram:
Caption: Workflow for mono-alkylation using a protecting group strategy.
Procedure:
-
Part A: Synthesis of 1,4,8-Tri-Boc-cyclam
-
Dissolve cyclam (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 3.0-3.3 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the tri-protected product.
-
-
Part B: Alkylation of the Free Amine
-
Dissolve 1,4,8-Tri-Boc-cyclam (1.0 eq) in anhydrous DMF.
-
Add a mild base such as K₂CO₃ (2.0-3.0 eq).
-
Add the alkylating agent (R-X, 1.1-1.5 eq).
-
Heat the reaction (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is often pure enough for the next step.
-
-
Part C: Deprotection
-
Dissolve the N-alkyl-tri-Boc-cyclam from Part B in DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Allow the solution to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with DCM or toluene can help remove residual TFA).
-
The final product is obtained as its TFA salt. It can be converted to the free base by treatment with an appropriate base or ion-exchange resin.
-
Data Summary
The choice of strategy significantly impacts the outcome. The following table provides a qualitative comparison of the primary methods discussed.
| Strategy | Selectivity | Ease of Purification | Substrate Scope | Key Considerations |
| High Dilution / Stoichiometry | Low to Moderate | Difficult | Broad | Inefficient; requires large excess of cyclam. |
| Acid-Mediated Michael Addition | High | Moderate | Limited to Michael Acceptors | Simple, one-step procedure. |
| Protecting Group Strategy | Very High | Easy | Broad | Multi-step synthesis; requires protection and deprotection. |
| Metal Template Synthesis | Moderate to High | Difficult | Broad | Requires metal coordination and subsequent demetallation. |
References
- Raney-nickel hydrogenation of macrocyclic phenylendiamine–dicarbonyl condensation products gives cyclam-type ligands in high yield with complete all-cis stereoselectivity. Chemical Communications (RSC Publishing).
- Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI.
- Extending the scope of the C-functionalization of cyclam via Copper(I)-catalyzed Alkyne-Azide Cycloaddition to bifunctional chelators of interest. ChemRxiv.
- Multiarm cyclam-grafted mesoporous silica: a strategy to improve the chemical stability of silica materials functionalized with amine ligands. PubMed.
-
Extending the scope of the C-functionalization of cyclam via Copper(I)-catalyzed Alkyne-Azide Cycloaddition to bifunctional chelators of interest. ChemRxiv. Available at: [Link]
- Extending the scope of the C-functionalization of cyclam via Copper(I)-catalyzed Alkyne-Azide Cycloaddition to bifunctional chelators of interest | Request PDF. ResearchGate.
- Efficient N- and C-functionalisation of cyclam macrocycles utilising bisaminal methodology. ResearchGate.
- Selective synthesis of an elusive C-functional bis-cyclam and study of its inhibition of the CXCR4 chemokine receptor. Organic & Biomolecular Chemistry (RSC Publishing).
- Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv.
- Protecting Agents. TCI Chemicals.
- Selective N,N-functionalisation of cyclam: crystal structure of the Cu2+ complex of 1,4,8,11-tetra-azacyclotetradecane-1,8-diacetic acid and the tricyclic lactam 15,18-dioxo-1,5,8,12-tetra-azatricyclo[10.2.2.25.8]tetradecane. RSC Publishing.
- Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- Scheme 1: N-Tetraalkylation of cyclam (1) and cyclen (2) with alkyl... ResearchGate.
- A convenient one-step synthesis of mono-N-functionalized tetraazamacrocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A convenient one-step synthesis of mono-N-functionalized tetraazamacrocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective N,N-functionalisation of cyclam: crystal structure of the Cu2+ complex of 1,4,8,11-tetra-azacyclotetradecane-1,8-diacetic acid and the tricyclic lactam 15,18-dioxo-1,5,8,12-tetra-azatricyclo[10.2.2.25.8]tetradecane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of an elusive C-functional bis-cyclam and study of its inhibition of the CXCR4 chemokine receptor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
strategies to minimize side-product formation in benzyl-cyclam synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-substituted benzyl-cyclam derivatives. The synthesis of macrocyclic polyamines like cyclam is a formidable challenge in organic chemistry, often plagued by low yields and the formation of persistent side-products.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis. Drawing from established principles and field-tested insights, we will explore the causality behind common experimental pitfalls and provide robust, actionable strategies to minimize side-product formation, enhance yield, and simplify purification.
This document is structured as a dynamic troubleshooting resource. We will address specific, frequently encountered issues in a question-and-answer format, supported by detailed protocols, data interpretation tables, and mechanistic diagrams to provide a comprehensive and self-validating framework for your experimental success.
Section 1: Core Principles & The Primary Challenge: Cyclization vs. Polymerization
The synthesis of macrocycles like benzyl-cyclam is fundamentally a competition between two reaction pathways: the desired intramolecular cyclization to form the 14-membered ring, and the undesired intermolecular polymerization , which leads to linear oligomers and polymers.[2][3] The primary goal of any successful macrocyclization strategy is to create conditions that heavily favor the former over the latter.
The most powerful tool at our disposal is the High Dilution Principle .[2][4] By maintaining a very low concentration of the reactive precursor, we reduce the probability of two different molecules encountering each other (intermolecular reaction) and increase the probability of the two ends of the same molecule finding each other to close the ring (intramolecular reaction).
Visualizing the Competing Pathways
Below is a diagram illustrating the critical choice the reaction intermediate faces.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during benzyl-cyclam synthesis.
Q1: My reaction yields are very low, and TLC/LC-MS analysis shows a smear of high molecular weight species. What is the primary cause?
A1: This is a classic sign that intermolecular polymerization is the dominant reaction pathway. You are creating long-chain polymers instead of the desired macrocycle. The root cause is that the concentration of your reactants is too high.
Root Cause Analysis & Solution:
The fundamental solution is to implement high dilution conditions .[2][4] This can be achieved in two practical ways:
-
Large Solvent Volume: The simplest approach is to use a very large volume of solvent. However, this can be impractical for scaling up and requires significant solvent handling and removal.
-
Syringe Pump Addition (Pseudo-High Dilution): A more practical and efficient method is the slow, controlled addition of the reactants to the reaction vessel over a long period (e.g., 8-24 hours) using one or two syringe pumps.[2] This technique maintains a pseudo-high dilution state where the concentration of the reactive species remains extremely low at any given moment, as it is consumed in the cyclization reaction almost as quickly as it is added.
Troubleshooting Workflow: Implementing High Dilution
Caption: Decision workflow for addressing polymerization issues.
Q2: My mass spectrometry results show a mixture of mono-, di-, tri-, and tetra-benzylated cyclam. How can I improve selectivity?
A2: This issue points to a lack of control during the benzylation or protecting group strategy. Achieving selective N-functionalization of a polyamine requires a careful, stepwise approach. Direct benzylation of unprotected cyclam is notoriously difficult to control.
Strategies for Controlled Benzylation:
-
Protecting Group Strategy: The most robust method is to use orthogonal protecting groups.[5][6] For example, in the widely used Richman-Atkins synthesis, tosyl (Ts) groups are used to protect the nitrogens during the cyclization.[7] After the macrocycle is formed, these groups can be removed and the desired number of benzyl groups can be added by carefully controlling stoichiometry.
-
Stepwise Functionalization: To synthesize a specific isomer like trans-N,N'-dibenzyl-cyclam, you would typically start with a precursor that already has two nitrogens protected (e.g., with tosyl groups) and two available for benzylation before the final cyclization step.[8]
-
Stoichiometric Control: When adding benzyl bromide (BnBr) or a similar agent, precisely controlling the stoichiometry is crucial. Use of a slight sub-stoichiometric amount of the alkylating agent can help avoid over-alkylation, though this may leave some starting material behind.
| Target Product | Recommended Strategy | Key Considerations |
| Mono-N-Benzyl-Cyclam | Start with a tri-protected cyclam (e.g., TriBOC-Cyclam), then benzylate the free amine.[9] | BOC groups are easily removed with acid (e.g., TFA) without affecting the benzyl group.[10] |
| trans-N,N'-Dibenzyl-Cyclam | Synthesize via a protected linear precursor. Benzylate the two central secondary amines of a diprotected tetraamine, then cyclize. | Ensures specific 1,8 (trans) substitution. |
| Tetra-N-Benzyl-Cyclam | Exhaustive benzylation of cyclam using excess benzyl bromide and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA). | Drive the reaction to completion to avoid mixed products. |
Q3: During the deprotection of my tosyl-protected intermediate, I observe significant charring and product decomposition. What are the best practices for tosyl group removal?
A3: The deprotection of N-tosyl groups is often the harshest step in the synthesis and a common source of yield loss. The standard conditions (e.g., concentrated H₂SO₄ or HBr in acetic acid at high temperatures) can easily degrade the macrocycle.[11]
Improved Deprotection Protocols:
-
HBr / Phenol: Using a mixture of hydrobromic acid with phenol as a scavenger at a controlled temperature (e.g., 70-90 °C) is often cleaner than using strong acids alone. Phenol acts as a scavenger for the reactive byproducts generated during deprotection.
-
Reductive Cleavage: For sensitive substrates, reductive methods can be much milder. Reagents like sodium naphthalenide or samarium(II) iodide can cleave the N-S bond under non-acidic conditions.[12]
-
Alternative Protecting Groups: If deprotection remains a major issue, consider a different protecting group from the start. For instance, the β-trimethylsilylethanesulfonamide (SES) group is similar to tosyl but can be removed under much milder conditions with fluoride ions.[7]
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a common route to a protected benzyl-cyclam derivative, incorporating the principles discussed above.
Protocol: High-Dilution Synthesis of 1,8-Dibenzyl-4,11-ditosyl-1,4,8,11-tetraazacyclotetradecane
This protocol is adapted from common literature procedures, such as the Richman-Atkins method.[7]
Step 1: Preparation of Reactant Solutions
-
Solution A: In a 250 mL flask, dissolve N,N'-ditosyl-1,5-diaminopentane (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in dry, degassed dimethylformamide (DMF) to a final concentration of 0.1 M.
-
Solution B: In a separate 250 mL flask, dissolve N,N'-dibenzyl-N,N'-bis(2-bromoethyl)amine (1.0 eq) in dry, degassed DMF to a final concentration of 0.1 M.
-
Expert Note: Ensure all glassware is oven-dried and the DMF is anhydrous. Moisture can interfere with the reaction.
-
Step 2: High-Dilution Cyclization
-
Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and two syringe inlet ports.
-
Add 500 mL of dry, degassed DMF to the reaction flask and heat to 90 °C with vigorous stirring.
-
Using two separate syringe pumps, simultaneously add Solution A and Solution B to the vigorously stirred reaction flask over a period of 16 hours .
-
Causality: The slow addition ensures that the concentration of reactants in the flask remains extremely low, dramatically favoring the intramolecular cyclization over polymerization.[2] Vigorous stirring helps to rapidly disperse the added reactants.
-
Step 3: Work-up and Isolation
-
After the addition is complete, continue stirring the reaction mixture at 90 °C for an additional 4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and remove the DMF under high vacuum.
-
Resuspend the resulting residue in dichloromethane (DCM) and wash with water (3x) to remove K₂CO₃ and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.
Step 4: Purification
-
The crude product will likely contain some oligomeric side-products. Purification is best achieved by column chromatography on silica gel.
-
Prepare a silica gel column and equilibrate with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Load the crude product onto the column and elute with a gradient of increasing ethyl acetate concentration.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent to yield the purified product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity.[13]
Section 4: Data Interpretation
Table 2: Common Side-Products and Their Identification
| Observed Mass (m/z) | Possible Identity | Reason for Formation | Solution |
| [2M+Na]+, [3M+Na]+ etc. (where M is precursor mass) | Linear Dimer, Trimer | High reactant concentration | Implement high dilution protocol. |
| [M-Bn]+, [M-Ts]+ | Fragmented Product | Harsh workup or deprotection conditions | Use milder deprotection reagents; avoid strong acids/bases during workup. |
| [M+O]+ or [M+16]+ | Oxidized Product | Presence of air/oxygen, especially with unprotected amines. | Degas solvents and maintain an inert atmosphere. Purify starting materials like benzylamine if needed.[14] |
References
-
Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
-
Wikipedia. High dilution principle. [Link]
-
The Royal Society of Chemistry. (2012). CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. In Books. [Link]
-
Vögtle, F., & Rossa, L. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. SpringerLink. [Link]
-
Synthesis of Macrocyclic Molecules (Macrocycles). (2022). YouTube. [Link]
-
Advances in the synthesis and applications of macrocyclic polyamines. (2024). RSC Publishing. [Link]
-
Chematech. Mono-N-Benzyl-Cyclam. [Link]
-
Gassman, P. G., & Gellerman, G. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. Journal of Organic Chemistry, 66(8), 2722–2725. [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509–524. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Denmark Group. (2021). Macrocyclization strategies in natural product total synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 523, 97–123. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Organic Syntheses Procedure. [Link]
-
ResearchGate. Proposed mechanism for the intramolecular cyclization of N‐benzyl‐N‐methyl‐propiolamides. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
ResearchGate. Synthetic routes for the synthesis of metal complexes of cyclam- and cyclen-based ligands. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2502. [Link]
-
Chematech. CYCLAM derivatives. [Link]
-
ResearchGate. γ-Lactam Synthesis via C—H Insertion. [Link]
-
Alves, L. G., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(23), 7891. [Link]
-
Wikipedia. Cyclam. [Link]
-
Reddit. How to purify Benzylamine? [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYCLAM derivatives - www.chematech-mdt.com [chematech-mdt.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. p-Toluenesulfonamides [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: High-Purity Purification of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Welcome to the technical support center for the high-purity purification of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (Mono-N-Benzyl-Cyclam). This guide is designed for researchers, scientists, and drug development professionals who require this macrocyclic polyamine in a highly pure form for their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of this compound.
Introduction: The Critical Need for High Purity
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a versatile synthetic intermediate, particularly valued as a selectively mono-N-protected cyclam.[1] The benzyl group can be readily removed by catalytic hydrogenolysis, allowing for the controlled functionalization of the macrocycle.[1] This makes it a key building block in the synthesis of more complex molecules, such as bifunctional chelating agents for radiopharmaceuticals and metallodrugs. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays, leading to unreliable data and failed experiments. Therefore, achieving high purity is not just a recommendation but a critical requirement.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Benzyl-1,4,8,11-tetraazacyclotetradecane?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include 1,4,8,11-tetraazacyclotetradecane (cyclam) and benzylating agents like benzyl bromide or benzyl chloride.
-
Over-benzylated Products: Di- or even tri-benzylated cyclam derivatives can form, especially if the reaction conditions are not carefully controlled.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Byproducts from the Benzylating Agent: For instance, if benzyl chloride is used, impurities such as benzaldehyde or benzyl alcohol might be present in the starting material and carried through the synthesis.
A thorough analysis of your crude product by techniques like ¹H NMR and HPLC is highly recommended to identify the specific impurities present in your sample.[2][3]
Q2: I have a crude oil after synthesis. What is the first purification step you would recommend?
A2: For a crude product that is an oil and likely contains a mixture of the desired product and various impurities, acid-base extraction is an excellent initial purification step. This technique leverages the basicity of the amine nitrogens in the cyclam ring to separate it from neutral organic impurities.
The principle is to protonate the tetraamine with an acid, rendering it water-soluble as an ammonium salt. Neutral impurities will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer will deprotonate the ammonium salt, allowing the purified amine to be extracted back into an organic solvent.[4]
Q3: My compound is a solid, but the melting point is broad. Which purification method is best?
A3: For solid samples with a broad melting point, which indicates the presence of impurities, recrystallization is often the most effective purification method. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
A patent for the synthesis of a related tetrabenzyl-cyclen derivative suggests a recrystallization from a 2:1 ethanol-THF mixture, followed by another recrystallization from toluene after a subsequent reaction step.[5] This provides a good starting point for solvent screening for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
Q4: When should I consider using column chromatography?
A4: Column chromatography is a powerful technique for separating compounds with similar polarities. It is particularly useful when:
-
You need to separate your desired mono-benzyl product from over-benzylated byproducts (di- or tri-benzylated cyclam).
-
Recrystallization fails to remove a persistent impurity.
-
You are working with a small-scale reaction and need to isolate a pure sample for characterization.
Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[6]
Troubleshooting Guides
Problem 1: Low recovery after acid-base extraction.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Protonation | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash. Use a pH meter or pH paper to verify. | All four nitrogen atoms of the cyclam ring need to be protonated to ensure maximum partitioning into the aqueous phase. |
| Incomplete Deprotonation | During the basification step, ensure the pH is strongly basic (pH > 12). | Complete deprotonation is necessary to convert the water-soluble ammonium salt back to the organic-soluble free amine for efficient extraction. |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | Emulsions are colloidal suspensions of one liquid in another, which can trap your product and prevent clear separation of the aqueous and organic layers. Brine increases the ionic strength of theaqueous phase, which can help to break the emulsion. |
| Product is somewhat water-soluble | Perform multiple extractions (3-4 times) with a smaller volume of organic solvent rather than one large extraction. | This maximizes the recovery of compounds with some water solubility by repeatedly partitioning them into the organic phase. |
Problem 2: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. | Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of crystallizing. Diluting the solution can prevent this. |
| Cooling is too rapid | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | Rapid cooling can lead to precipitation rather than crystallization, trapping impurities and forming an oil. Slow cooling allows for the ordered formation of a crystal lattice. |
| Inappropriate solvent | Try a different solvent or a solvent mixture. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes promote crystallization. | The choice of solvent is critical for successful recrystallization. Experimentation with different solvents is often necessary. |
Problem 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect mobile phase polarity | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it doesn't move from the baseline, increase the polarity. | The polarity of the mobile phase determines the rate at which compounds move down the column. Fine-tuning the solvent system is crucial for good separation. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad bands and poor separation. A general rule is to use at least 20-50 g of silica gel per gram of crude material. |
| Sample applied in too much solvent | Dissolve the sample in the minimum amount of a relatively non-polar solvent before loading it onto the column. | Applying the sample in a large volume of a strong solvent will cause it to spread out on the column, leading to poor resolution. |
| Streaking of the compound | For amines on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking. | Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. A basic modifier will neutralize these sites. |
Experimental Protocols
Protocol 1: High-Purity Purification by Acid-Base Extraction
This protocol is adapted from a procedure for a related tetraazamacrocycle derivative.[4]
-
Dissolution: Dissolve the crude 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 2N hydrochloric acid (HCl). Repeat the acid wash two more times. Combine the acidic aqueous layers.
-
Back-Wash: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 4N sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 12.
-
Extraction of Purified Product: Extract the basic aqueous solution with the organic solvent (e.g., CH₂Cl₂) three times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol. A common starting point for amines is a mixture of dichloromethane and methanol. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent streaking.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
Sources
- 1. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Poor Crystal Growth of Benzyl-Cyclam Metal Complexes
Welcome to the technical support center for the crystallization of benzyl-cyclam metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality single crystals of these fascinating macrocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions.
The unique structural features of benzyl-cyclam ligands, including their conformational flexibility and the potential for varied coordination modes, can present significant hurdles during the crystallization process.[1] This guide will walk you through a systematic approach to overcoming these challenges, from optimizing your starting material to fine-tuning your crystallization techniques.
I. Foundational Principles: Why is My Benzyl-Cyclam Complex Not Crystallizing?
Before diving into specific troubleshooting steps, it's crucial to understand the underlying reasons for poor crystal growth. Crystallization is a thermodynamically driven process that involves two key stages: nucleation and crystal growth. For a crystal to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. The rate at which supersaturation is achieved and maintained is a critical parameter.
Common culprits for crystallization failure include:
-
Purity of the Complex: Impurities can disrupt the ordered packing of molecules into a crystal lattice, inhibiting nucleation and growth.[2][3]
-
Solvent System: The choice of solvent is paramount.[4] An ideal solvent will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solution cools or as an anti-solvent is introduced.[5]
-
Supersaturation Control: Achieving the right level of supersaturation is a delicate balance. Too rapid an increase can lead to the formation of amorphous precipitate or a shower of microcrystals, while too slow an increase may result in no nucleation at all.[6]
-
Inherent Molecular Properties: The flexibility of the cyclam ring and the benzyl groups can lead to multiple conformations in solution, making it difficult for the molecules to adopt a single, ordered arrangement required for crystallization.[7]
-
Counter-ion Effects: For charged complexes, the nature of the counter-ion can significantly influence crystal packing and solubility.[8][9]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific, observable problems you might be encountering in your experiments.
Problem 1: I'm getting an oil or amorphous precipitate instead of crystals.
This is a common issue that typically indicates the rate of precipitation is far too rapid, or the solubility of the complex in the chosen solvent system is too high.[10]
FAQs & Solutions:
-
Q: My complex "oils out" as soon as I start to cool the solution. What should I do?
-
A: This "oiling out" phenomenon occurs when the complex's melting point is lower than the temperature of the solution from which it is precipitating.[10] To remedy this, try the following:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of the primary (good) solvent to slightly increase the total volume. This will lower the saturation point and may prevent premature precipitation.[10]
-
Slow Down the Cooling Rate: Instead of allowing the solution to cool at room temperature, try placing it in a Dewar flask filled with warm water and allowing it to cool to room temperature over several hours.[6] This very slow cooling process can sometimes bypass the liquid-liquid phase separation.
-
Change the Solvent System: The current solvent may be too "good."[2] Consider a solvent in which your complex has slightly lower solubility.
-
-
-
Q: I've tried slow cooling, but I still get an amorphous solid. What's next?
-
A: If slow cooling fails, it's time to explore diffusion-based methods which offer more gradual changes in solvent composition.
-
Vapor Diffusion: This is an excellent technique for small quantities of material.[4][11] Dissolve your complex in a "good" solvent (one with a higher boiling point) and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" (a solvent in which your compound is insoluble).[3] The anti-solvent vapor will slowly diffuse into your primary solution, gradually reducing the solubility of your complex and promoting slow crystal growth.[11]
-
Liquid-Liquid Diffusion (Solvent Layering): This method involves carefully layering a solution of your complex with a miscible anti-solvent in which it is insoluble.[12][13] The key is to have a significant difference in density between the two solvents to create a stable interface.[2] Crystals will ideally form at this interface as the solvents slowly mix.[13]
-
-
Problem 2: I'm getting a shower of microcrystals, but no single crystals suitable for X-ray diffraction.
This outcome suggests that nucleation is occurring too rapidly and at too many sites. The goal is to reduce the number of nucleation sites and encourage the growth of existing nuclei.
FAQs & Solutions:
-
Q: How can I reduce the number of nucleation sites?
-
A:
-
Filter Your Solution: Dust and other particulate matter can act as nucleation sites.[3] Filtering your solution through a syringe filter (0.22 µm) into a clean crystallization vessel can significantly improve crystal quality.
-
Use Smooth Glassware: Scratches on the inside of your crystallization vessel can provide nucleation points. Using new or scrupulously clean glassware is recommended. Some researchers have success using NMR tubes, as their smooth, uniform surface can promote the growth of larger, fewer crystals.[4]
-
Avoid Agitation: Keep your crystallization experiments in a vibration-free environment.[8] Disturbances can induce nucleation.
-
-
-
Q: I've reduced nucleation sites, but still get microcrystals. How can I slow down the growth?
-
A:
-
Lower the Concentration: Start with a slightly more dilute solution. This will require a longer time or a greater change in conditions to reach supersaturation, slowing down the entire process.
-
Use a Buffer Layer in Liquid-Liquid Diffusion: A third solvent, in which both the primary solvent and anti-solvent are miscible, can be carefully added between the two layers to slow the rate of diffusion.[2]
-
Optimize Vapor Diffusion: In a vapor diffusion setup, you can slow down the process by reducing the amount of anti-solvent in the reservoir or by increasing the volume of the primary solvent.
-
-
Problem 3: My complex remains in solution and never crystallizes.
This indicates that the solution has not reached a sufficient level of supersaturation.
FAQs & Solutions:
-
Q: I've set up a slow evaporation experiment, but after weeks, nothing has happened. What should I do?
-
A:
-
Increase the Rate of Evaporation: If the vessel is tightly sealed, loosen the cap or cover it with parafilm and poke a few small holes in it to allow for more rapid solvent evaporation.[6][14]
-
Introduce an Anti-solvent: If slow evaporation alone is not effective, consider switching to a diffusion method where an anti-solvent actively reduces the solubility of your complex.
-
"Seed" the Solution: If you have previously obtained a few small crystals, you can introduce one into a fresh, saturated solution. This "seed" crystal can act as a template for further growth.
-
-
-
Q: I'm using a diffusion method, but my complex remains soluble. What adjustments can I make?
-
A:
-
Choose a More Effective Anti-solvent: The anti-solvent you are using may not be sufficiently "poor" at dissolving your complex. Select an anti-solvent with a significantly different polarity from your primary solvent.
-
Increase the Concentration: Your initial solution may be too dilute. Try preparing a more concentrated solution of your complex before setting up the diffusion experiment.
-
-
Problem 4: The crystals I obtain are of poor quality (e.g., cracked, twinned, or dendritic).
Poor crystal quality can arise from a variety of factors, including rapid growth, solvent loss from the crystal lattice, or the presence of impurities.
FAQs & Solutions:
-
Q: My crystals appear cracked or opaque after I remove them from the mother liquor. Why is this happening?
-
A: This often indicates that solvent molecules are incorporated into the crystal lattice and are lost upon exposure to the atmosphere, causing the crystal to crack.[4] This is particularly common with volatile solvents like diethyl ether or tetrahydrofuran (THF).[4] To mitigate this, try to mount the crystal for analysis quickly after removing it from the solution, or consider using a less volatile solvent for crystallization.
-
-
Q: How can I avoid twinning (the intergrowth of two or more crystals)?
-
A: Twinning is often a result of rapid crystal growth. All the strategies aimed at slowing down the crystallization process (e.g., slower cooling, more dilute solutions, slower diffusion) can help to reduce the incidence of twinning.
-
-
Q: My crystals are growing as long, thin needles. Can I change their morphology?
-
A: Crystal morphology can sometimes be influenced by the solvent system.[2] Experimenting with different solvent combinations may encourage growth in different directions, leading to more block-like crystals. The use of additives can also sometimes influence crystal habit.
-
III. Experimental Protocols & Data
Key Crystallization Techniques: Step-by-Step
1. Slow Evaporation
This is often the simplest method to attempt first.[12]
-
Prepare a nearly saturated solution of your benzyl-cyclam metal complex in a suitable solvent or solvent mixture.
-
Filter the solution into a clean vial or test tube to remove any particulate matter.[14]
-
Cover the container with a cap or parafilm. Pierce a few small holes to allow for slow evaporation of the solvent.[14]
-
Place the vial in a quiet, vibration-free location and monitor for crystal growth over several days to weeks.[8]
2. Vapor Diffusion
This technique offers excellent control over the rate of supersaturation.[15]
-
Dissolve your complex in a small amount of a relatively high-boiling point solvent (e.g., THF, acetonitrile, toluene) in a small, open vial.[11]
-
Place this inner vial into a larger, sealable container (e.g., a jar or a larger vial).
-
Add a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.[11]
-
Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of your complex, inducing crystallization.[16]
3. Liquid-Liquid Diffusion (Solvent Layering)
This method is particularly useful when a clear density difference exists between the solvent and anti-solvent.[11]
-
Dissolve your complex in a small amount of a dense solvent (e.g., dichloromethane, chloroform) in a narrow tube, such as an NMR tube.[3]
-
Carefully and slowly, layer a less dense, miscible anti-solvent (e.g., hexane, pentane, diethyl ether) on top of the solution.[13] A syringe or pipette can be used to gently add the anti-solvent down the side of the tube to minimize mixing.
-
Seal the tube and leave it in an undisturbed location. Crystals should form at the interface of the two solvents.[11]
Solvent Selection Table
The choice of solvent is critical and often requires screening.[17] The following table provides a starting point for solvent and anti-solvent selection based on polarity.
| Primary Solvent (Good Solubility) | Potential Anti-Solvent (Poor Solubility) | Notes |
| Dichloromethane (DCM) | Hexane, Pentane, Diethyl Ether | Good for layering due to high density of DCM. |
| Tetrahydrofuran (THF) | Hexane, Pentane | THF is volatile and can lead to solvent loss from crystals.[4] |
| Acetonitrile | Diethyl Ether, Toluene | Acetonitrile can sometimes coordinate to the metal center.[17] |
| Methanol/Ethanol | Diethyl Ether, DCM, Hexane | Protic solvents can form hydrogen bonds, influencing packing.[2] |
| Toluene | Hexane, Pentane, Acetonitrile | Aromatic solvents can engage in π-stacking interactions.[2] |
| Dimethylformamide (DMF) | Water, Diethyl Ether | High boiling point, can be difficult to remove.[17] |
IV. Visualizing the Troubleshooting Process
Workflow for Troubleshooting Crystallization
The following diagram illustrates a logical progression for troubleshooting common crystallization problems.
Caption: The relationship between key parameters affecting crystal quality.
V. Concluding Remarks
The crystallization of benzyl-cyclam metal complexes is often a challenging yet rewarding endeavor. Success frequently requires a patient and systematic approach, involving the careful screening of various conditions. Remember that each complex is unique, and a technique that works well for one may not be suitable for another. By understanding the fundamental principles of crystallization and methodically addressing the specific issues you encounter, you can significantly increase your chances of obtaining high-quality single crystals suitable for structural elucidation.
VI. References
-
Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved from [Link]
-
Thao, S. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1381.
-
Step‐By‐Step Tips to Grow X‐Ray Quality Single Crystals of Metal Macrocyclic Complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Growing Crystals. (n.d.). MIT. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Crystallisation Techniques. (n.d.). Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]
-
Best solvent for crystallisation of metal complexes? (2018, April 15). ResearchGate. Retrieved from [Link]
-
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]
-
Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crystallisation. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions. Retrieved from [Link]
-
Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions. Retrieved from [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
-
Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography, University of Florida. Retrieved from [Link]
-
I would like to know about how can crystallization of metal complexes take place? (2019, February 15). ResearchGate. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Observing growth of metallic crystals inside liquid metal solvents. (2025, November 24). PubMed Central. Retrieved from [Link]
-
More rigid macrocyclic ligands that show metal ion size-based selectivity. Crystallographic, molecular mechanics, and formation constant study of the complexes of bridged cyclen. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Effects of changing ions on the crystal design, non-covalent interactions, antimicrobial activity, and molecular docking of Cu(II) complexes with a pyridoxal-hydrazone ligand. (2024, February 1). PubMed Central. Retrieved from [Link]
-
Macrocyclic Complexes. (n.d.). Retrieved from [Link]
-
Crystallization and coordination compounds structures? (2019, October 10). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (n.d.). Retrieved from [Link]
-
Synthetic approaches to metal-coordination-directed macrocyclic complexes. (2022, November 24). PubMed Central. Retrieved from [Link]
-
N-Benzyl-1-(trimethylsilyl)methanamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). ResearchGate. Retrieved from [Link]
-
Mono-N-Benzyl-Cyclam. (n.d.). Chematech. Retrieved from [Link]
-
Why I am not getting crystals? (2012, March 14). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022, March 7). PubMed Central. Retrieved from [Link]
-
Effects of solution complexation on crystallization processes. (n.d.). DSpace@MIT. Retrieved from [Link]
Sources
- 1. Synthetic approaches to metal-coordination-directed macrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT01236J [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Growing Crystals [web.mit.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. iucr.org [iucr.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Protocol for Catalytic Hydrogenolysis to Remove Benzyl Groups from Cyclam
Welcome to the technical support center for the catalytic hydrogenolysis of benzyl-protected cyclam. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this essential deprotection strategy in their synthetic workflows. Here, we provide not just a protocol, but also in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges that may arise during this transformation, particularly with the macrocyclic structure of cyclam. Our aim is to equip you with the expertise to navigate this reaction successfully and with confidence.
Understanding the Challenge: Debenzylation of a Polyamine Macrocycle
The removal of N-benzyl groups from a tetra-substituted cyclam presents a unique set of challenges compared to simpler secondary amines. The key issues to consider are:
-
Catalyst Poisoning: The product, cyclam, is a polyamine with a high affinity for the palladium catalyst surface. This can lead to strong coordination and subsequent deactivation of the catalyst, resulting in a sluggish or incomplete reaction.[1]
-
Incomplete Deprotection: The removal of four benzyl groups may not occur at the same rate, potentially leading to a mixture of partially deprotected intermediates. Driving the reaction to completion is crucial for obtaining a pure product.
-
Solubility Changes: The starting material, tetra-N-benzyl cyclam, is typically soluble in common organic solvents. However, the final product, cyclam, is often isolated as a hydrochloride salt, which has significantly different solubility properties, primarily being water-soluble and less soluble in many organic solvents.[2][3]
-
Steric Hindrance: The macrocyclic structure can present steric challenges, potentially affecting the accessibility of the benzylic C-N bonds to the catalyst surface.
This guide will provide you with the necessary tools to overcome these challenges.
Recommended Experimental Protocol: Hydrogenolysis of Tetra-N-Benzyl Cyclam
This protocol is a robust starting point for the complete debenzylation of 1,4,8,11-tetrabenzyl-1,4,8,11-tetraazacyclotetradecane.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Tetra-N-benzyl cyclam | Substrate | N/A | Ensure starting material is pure and free from catalyst poisons like sulfur-containing impurities. |
| Palladium on Carbon (10% Pd/C) | Catalyst | Sigma-Aldrich | Use a fresh, high-quality catalyst. The catalyst is pyrophoric and should be handled with care, especially when dry.[4] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | A common solvent for hydrogenolysis. |
| Concentrated Hydrochloric Acid (HCl) | Reagent Grade (approx. 12 M) | VWR | Used to acidify the reaction mixture and prevent catalyst poisoning. |
| Hydrogen (H₂) Gas | High Purity | Airgas | A hydrogen balloon is sufficient for small-scale reactions. For larger scales, a Parr shaker or similar apparatus is recommended. |
| Celite® 545 | Filtration Aid | Sigma-Aldrich | For safe and effective removal of the palladium catalyst. |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | For precipitation and washing of the final product. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve tetra-N-benzyl cyclam (1.0 eq) in methanol (approx. 20-30 mL per gram of substrate).
-
To this solution, add concentrated hydrochloric acid (4.4 eq, to protonate all four nitrogen atoms of the product). The addition of acid is crucial to form the ammonium salt of the product amine, which prevents it from poisoning the palladium catalyst.[1]
-
Carefully add 10% Pd/C catalyst. A typical catalyst loading is 20-25% by weight of the starting material.
-
-
Hydrogenation:
-
Seal the flask with a septum and equip it with a magnetic stir bar.
-
Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure an inert atmosphere.[4][5][6]
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is essential to ensure good contact between the three phases of the reaction (solid catalyst, liquid solution, and hydrogen gas).[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][7]
-
Prepare a TLC plate with the starting material as a reference.
-
For the reaction mixture spot, it is advisable to first pass a small aliquot through a tiny plug of silica or celite in a pipette with a suitable solvent to remove the catalyst, and then spot the filtrate.
-
A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5), which should show the non-polar starting material having a high Rf value. The highly polar product (cyclam dihydrochloride) will remain at the baseline. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas such as nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric.[4] Keep the filter cake wet with methanol during filtration.
-
Wash the Celite® pad thoroughly with methanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure. This will yield a solid residue.
-
To the residue, add a sufficient amount of diethyl ether to form a slurry. This will help to wash away any toluene byproduct.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield cyclam as its hydrochloride salt.
-
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of benzyl groups from cyclam in a question-and-answer format.
Q1: My reaction is very slow or has stalled. What could be the problem?
Possible Causes and Solutions:
-
Catalyst Poisoning:
-
Cause: The most likely culprit is the product amine binding to and deactivating the palladium catalyst. While the addition of acid helps to mitigate this, insufficient acidification can still lead to catalyst poisoning.
-
Solution: Ensure that a stoichiometric amount of acid (at least 4 equivalents for tetra-benzyl cyclam) has been added. If the reaction stalls, carefully adding a small additional amount of acid might restart it.
-
-
Inactive Catalyst:
-
Cause: The Pd/C catalyst may be old or have been improperly stored, leading to reduced activity.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect the catalyst is the issue, filter the reaction mixture (carefully, under an inert atmosphere), and add a fresh portion of catalyst.
-
-
Insufficient Hydrogen:
-
Cause: For reactions using a hydrogen balloon, the balloon may have deflated, or there might be a leak in the system.
-
Solution: Ensure a positive pressure of hydrogen is maintained throughout the reaction. For larger-scale reactions, using a hydrogenation apparatus with a pressure gauge is recommended.
-
-
Poor Mass Transfer:
-
Cause: In a heterogeneous reaction, inefficient stirring can limit the access of the substrate and hydrogen to the catalyst surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.[4]
-
Q2: I see multiple spots on my TLC plate even after a long reaction time, indicating an incomplete reaction. How can I drive it to completion?
Possible Causes and Solutions:
-
Formation of Partially Debenzylated Intermediates:
-
Cause: The four benzyl groups may be removed at different rates, leading to a mixture of mono-, di-, and tri-benzylated cyclam intermediates.
-
Solution:
-
Increase Reaction Time: Continue the reaction for a longer period, monitoring by TLC until only the baseline spot remains.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., up to 50% by weight) can sometimes be necessary for difficult deprotections.
-
Increase Hydrogen Pressure: If using a suitable apparatus, increasing the hydrogen pressure can accelerate the reaction rate.
-
-
Q3: The work-up is messy, and I'm having trouble isolating my product.
Possible Causes and Solutions:
-
Solubility Issues:
-
Cause: The cyclam hydrochloride salt product is highly polar and may not be completely soluble in the reaction solvent, while the toluene byproduct is very non-polar.
-
Solution: After removing the catalyst, concentrate the filtrate to a smaller volume. The product may precipitate. Adding a non-polar solvent like diethyl ether can further induce precipitation and help to wash away the toluene. The product can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction? A: Yes, other protic solvents like ethanol are also commonly used for hydrogenolysis.[4] The choice of solvent may influence the reaction rate and the solubility of the starting material and product. Methanol is often a good starting point.
Q2: Is it possible to use transfer hydrogenolysis instead of hydrogen gas? A: Yes, catalytic transfer hydrogenation is a viable and often safer alternative to using hydrogen gas. Common hydrogen donors include ammonium formate or formic acid.[8] A typical procedure would involve refluxing the substrate in methanol with Pd/C and an excess of ammonium formate.[8]
Q3: How do I know my final product is the fully deprotected cyclam? A: The final product should be characterized by techniques such as ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum of tetra-N-benzyl cyclam will show characteristic signals for the benzyl protons in the aromatic region (around 7.2-7.4 ppm) and for the benzylic methylene protons (around 3.5 ppm).[9][10] The spectrum of the final cyclam product (as the hydrochloride salt in D₂O) will be much simpler, showing only signals for the macrocyclic protons and no aromatic or benzylic signals.[11] Mass spectrometry can confirm the expected molecular weight of the deprotected product.
Q4: What is the purpose of the Celite® during filtration? A: Palladium on carbon is a very fine powder that can be difficult to remove completely by simple filtration. Celite® is a diatomaceous earth filter aid that forms a porous filter cake, which effectively traps the fine catalyst particles, resulting in a clear filtrate. It also helps to prevent the pyrophoric catalyst from coming into direct contact with air.[4]
Visualizing the Process
Experimental Workflow
Caption: Workflow for the catalytic hydrogenolysis of tetra-N-benzyl cyclam.
Troubleshooting Logic
Caption: Troubleshooting flowchart for incomplete hydrogenolysis.
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
-
Ishizaki, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2354–2363. [Link]
- BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. BenchChem.
-
ChemBK. (2024). Cyclam - Physico-chemical Properties. ChemBK. [Link]
- Reiersølmoen, A. C., et al. (2021). Supporting Information: Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 186–192.
-
National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed Central. [Link]
- Beilstein Journals. (2014). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles. Beilstein Journal of Organic Chemistry.
-
Sciencemadness Wiki. (2021). Cyclam. Sciencemadness. [Link]
- Pischel, U., et al. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Generation of Palladium Nanoparticles.
-
Wikipedia. (n.d.). Cyclam. Wikipedia. [Link]
- Martínez-Montero, L., et al. (2016). Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 18(20), 5529-5536.
- Havlíčková, J., et al. (2008). Supporting Information for: Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4- positions. Dalton Transactions.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. [Link]
- BenchChem. (2025). Technical Support Center: N-Benzyl Deprotection of Secondary Amines. BenchChem.
- Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. WSU. [Link]
- ResearchGate. (n.d.). Comparison of NMR spectra of cyclam and cyclam(OH)4 a Superimposition....
- Molbase. (n.d.). (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine. Molbase.
-
SpectraBase. (n.d.). Cyclam;1,4,8,11-tetraazacyclotetradecane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. PubChem. [Link]
- Bernal, I., et al. (2016). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Cyclam - Sciencemadness Wiki [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpretation of Complex NMR Spectra for Tetraazamacrocycle Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for tetraazamacrocycle derivatives. These macrocycles, such as cyclen and cyclam, are foundational in medicinal chemistry and materials science, but their conformational flexibility and potential for metal complexation often lead to intricate and challenging NMR spectra. This guide is designed to help you decipher these spectra with confidence.
Section 1: Troubleshooting Common Spectral Issues
This section addresses the most frequently encountered challenges in the NMR analysis of tetraazamacrocycles. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Q1: Why are the peaks in my ¹H NMR spectrum unexpectedly broad, and how can I sharpen them?
A1: Peak broadening in the NMR spectra of tetraazamacrocycles is a common issue that can obscure vital structural information. The primary causes include chemical exchange, the presence of paramagnetic species, and sample preparation issues.[1][2][3]
Underlying Causes:
-
Chemical Exchange: Tetraazamacrocycles are highly flexible and can exist in multiple conformations that interconvert on the NMR timescale.[4][5] If the rate of this exchange is intermediate, it leads to significant line broadening.[6][7] This is particularly prevalent in substituted cyclam or cyclen derivatives where ring inversion and nitrogen inversion processes are active.[8]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) can cause significant broadening of NMR signals.[2] Tetraazamacrocycles are excellent chelators, so they can scavenge these ions from glassware or solvents.[9][10]
-
Sample Conditions: High sample concentration can increase viscosity, slowing molecular tumbling and leading to broader lines.[1][3] Poor shimming of the magnetic field and low solubility also contribute to broadened peaks.[1][2]
-
Quadrupolar Broadening: For nitrogen-containing heterocycles, the ¹⁴N nucleus has a quadrupole moment that can cause broadening in adjacent proton signals.[2]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful tool to diagnose and resolve chemical exchange.
-
Sample Purification:
-
To remove paramagnetic ions, pass your sample solution through a small plug of chelating resin (e.g., Chelex®) or wash the sample with a solution of a strong chelator like EDTA.
-
Ensure your NMR tube and all glassware are scrupulously clean.
-
-
Optimize Sample Preparation:
Q2: My ¹H NMR spectrum shows more signals than expected for my symmetric tetraazamacrocycle. What does this indicate?
A2: The observation of more signals than predicted by the molecule's symmetry is a strong indicator of slow conformational exchange on the NMR timescale. This means that at the experimental temperature, multiple non-equivalent conformations are present and interconverting slowly.
Causality Explained:
At room temperature, many dynamic processes are fast on the NMR timescale, resulting in a time-averaged spectrum that reflects the molecule's overall symmetry.[12] However, for tetraazamacrocycles, the energy barriers for processes like ring inversion can be high enough that at a given temperature, the interconversion is slow. This "freezes out" different conformations, each with its own set of distinct NMR signals.
Experimental Workflow for Analysis:
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for investigating unexpected spectral complexity.
Step-by-Step Protocol:
-
Run a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will help establish which protons are coupled to each other within each conformational isomer.[13][14]
-
Perform VT NMR: As described in Q1, varying the temperature is crucial. As you increase the temperature, you should observe the coalescence of corresponding peaks from different conformers into single, averaged signals.
-
Utilize 2D EXSY/NOESY: An Exchange Spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can directly detect conformational exchange.[15] Cross-peaks between signals from different conformers indicate that they are interconverting.
Q3: The signals in my spectrum are heavily overlapped, making interpretation impossible. What are my options?
A3: Signal overlap is a significant challenge, especially for larger derivatives or when multiple conformations are present. Several strategies can be employed to resolve these overlapping signals.
Solutions for Signal Overlap:
-
Change the Solvent: The chemical shift of a proton is sensitive to its solvent environment. Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can often induce significant changes in chemical shifts, potentially resolving overlapped regions.[1][16]
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher field instrument will increase the dispersion of signals, often resolving previously overlapped peaks.
-
2D NMR Techniques: Two-dimensional NMR is indispensable for deconvoluting complex spectra.[13][17]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are typically better dispersed, this can help resolve overlapping proton signals.[13][17]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[18][19]
-
2D J-Resolved Spectroscopy: This less common experiment separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets.
-
| Technique | Information Provided | Best For |
| Solvent Change | Alters chemical shifts | Resolving minor overlaps |
| Higher Field NMR | Increases spectral dispersion | General resolution enhancement |
| ¹H-¹³C HSQC | Direct H-C one-bond correlations | Resolving protons attached to different carbons |
| ¹H-¹³C HMBC | H-C two- and three-bond correlations | Assembling the molecular structure |
Section 2: Advanced Structural Elucidation
Q4: How can I determine the 3D conformation of my tetraazamacrocycle derivative in solution?
A4: Determining the solution-state conformation requires through-space NMR experiments, primarily the Nuclear Overhauser Effect (NOE).
The Power of NOE:
The NOE arises from the dipole-dipole interaction between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[20][21] The strength of the NOE is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it a very sensitive "molecular ruler".[15]
Experimental Approach:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for conformational analysis. A cross-peak between two protons in a NOESY spectrum indicates they are spatially close.[21][22]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ≈ 700-1200 Da), the standard NOE can be zero or very weak. In these cases, a ROESY experiment is preferred as the ROE is always positive and provides similar distance information.[20][23]
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: NOE relationships in a chair-like macrocycle conformation.
Interpretation Workflow:
-
Acquire a high-quality 2D NOESY or ROESY spectrum.
-
Identify key NOE correlations. For example, a strong NOE between an axial proton and another proton three or five bonds away on the ring is indicative of a specific chair-like or boat-like conformation.
-
Build a 3D model. Use the distance restraints derived from the NOE intensities to build or validate a 3D model of your molecule using computational chemistry software.
Q5: How does coordination to a metal ion affect the NMR spectrum of a tetraazamacrocycle?
A5: Metal coordination dramatically alters the NMR spectrum by inducing significant chemical shift changes, restricting conformational flexibility, and, if the metal is paramagnetic, causing substantial peak broadening and shifts.[9][10]
Effects of Diamagnetic Metal Ions (e.g., Zn²⁺, Ga³⁺):
-
Chemical Shift Changes: The coordination of a Lewis acidic metal ion withdraws electron density from the macrocycle, causing downfield shifts (deshielding) of nearby protons. The magnitude of the shift depends on the proximity and orientation of the proton relative to the metal center.
-
Conformational Locking: Metal coordination often locks the macrocycle into a single, rigid conformation (e.g., the trans-III or cis-V configuration for cyclam).[8] This simplifies the spectrum by eliminating dynamic exchange, resulting in a single set of sharp signals corresponding to the coordinated structure.
Effects of Paramagnetic Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺):
-
Paramagnetic Broadening: Unpaired electrons on the metal create a fluctuating magnetic field that dramatically accelerates nuclear relaxation, leading to extremely broad, often undetectable, NMR signals for protons near the metal center.[9][24]
-
Paramagnetic (Hyperfine) Shifts: The unpaired electrons can also cause very large chemical shifts, moving signals far outside the normal ¹H spectral window. The magnitude and direction of these shifts provide information about the magnetic properties and geometry of the complex.
Troubleshooting Guide for Metal Complexes:
| Observation | Possible Cause | Suggested Action |
| All signals disappear or become very broad | Complexation with a paramagnetic metal | Confirm metal presence (e.g., with EPR or MS). If intentional, this is expected. |
| Spectrum simplifies to one set of sharp signals | Complexation with a diamagnetic metal, locking the conformation | Use 2D NMR (COSY, NOESY) to assign the structure of the single conformer. |
| Complex splitting patterns and downfield shifts | Formation of a specific, rigid diamagnetic complex | Full 1D and 2D NMR analysis is required for complete structural assignment. |
References
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]
-
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health (PMC). [Link]
-
Structural elucidation of Macrocycles A1, A2 and A3 by NMR... ResearchGate. [Link]
-
The 400 MHz ¹H NMR spectra of macrocycles and acyclic models. Two... ResearchGate. [Link]
-
Solid-State NMR Study of Dynamic Properties of a Columnar Liquid Crystalline Macrocycle. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
-
1 H NMR spectroscopy of macrocycles 4a–d , with proton resonances for... ResearchGate. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC. National Institutes of Health (PMC). [Link]
-
Fast NMR Screening of Macromolecular Complexes by a Paramagnetic Spin Relaxation Filter. PubMed Central. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv. [Link]
-
Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. [Link]
-
NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
NOESY and EXSY. University of Ottawa, NMR Facility. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Troubleshooting. University of Maryland, Department of Chemistry and Biochemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
NMR Spectroscopy of supramolecular chemistry on protein surfaces. National Institutes of Health (PMC). [Link]
-
Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19 F magnetic resonance imaging. Dalton Transactions. [Link]
-
What Causes NMR Peak Broadening?. Chemistry For Everyone - YouTube. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
1-D NOESY and 1-D ROESY for Small Molecules. Indiana University NMR Facility. [Link]
-
Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. PubMed. [Link]
-
Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. ACS Publications. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy of supramolecular chemistry on protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19 F magnetic resonance imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01420G [pubs.rsc.org]
- 10. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. researchgate.net [researchgate.net]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. NOESY and EXSY [chem.ch.huji.ac.il]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 22. acdlabs.com [acdlabs.com]
- 23. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 24. Fast NMR Screening of Macromolecular Complexes by a Paramagnetic Spin Relaxation Filter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane for Preclinical Studies
Introduction
Welcome to the technical support guide for the scale-up synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (mono-N-benzyl cyclam). This document is designed for researchers, chemists, and drug development professionals engaged in producing multi-gram quantities of this key macrocyclic building block for preclinical evaluation.
Macrocyclic polyamines like 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are pivotal scaffolds in medicinal chemistry.[1][2] Their unique three-dimensional structure allows them to bind to challenging biological targets, such as protein-protein interfaces, that are often intractable for traditional small molecules. The benzyl protecting group offers a strategic advantage, allowing for selective functionalization at the other three nitrogen atoms before its facile removal via catalytic hydrogenolysis.[3]
Synthesizing this compound on a scale sufficient for preclinical toxicology and efficacy studies presents unique challenges compared to bench-scale discovery work.[4][5] This guide provides a robust synthetic protocol, detailed troubleshooting advice, and critical considerations for ensuring the final compound meets the stringent purity and documentation requirements for preclinical research.[6][7][8]
Synthesis Overview: A Representative Approach
The scale-up synthesis of macrocyclic polyamines is often achieved using methods that avoid the need for ultra-dilute conditions, which are impractical for large-scale production.[2] The Richman-Atkins cyclization, which utilizes tosyl-protected amine precursors, is a widely adopted and robust strategy for preparing a variety of polyazamacrocycles.[1][9][10] This method enhances the acidity of the N-H protons for deprotonation and preorganizes the linear precursor for efficient intramolecular cyclization.[10]
The following workflow outlines a modified Richman-Atkins approach to synthesize the target compound.
Caption: General workflow for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
Frequently Asked Questions (FAQs)
Q1: Why is the Richman-Atkins cyclization preferred for scale-up over methods using unprotected amines? A1: The Richman-Atkins method, which uses sulfonamide intermediates, is generally preferred for several reasons.[2][10] Firstly, tosylating the amines increases the acidity of the remaining N-H protons, allowing the use of milder bases like K₂CO₃ or Cs₂CO₃ for the cyclization step.[10] Secondly, the sulfonamide groups prevent side reactions and protect the amines.[10] Most importantly, this approach avoids the strict high-dilution conditions often required for cyclizing unprotected polyamines, which makes the process more volumetrically efficient and suitable for large-scale reactors.[2][11]
Q2: What are the critical quality attributes for the final compound intended for preclinical studies? A2: For preclinical use, the compound must be well-characterized and produced with high purity and consistency.[12] Key attributes include:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Typically >98% as determined by HPLC and/or qNMR. Residual solvent analysis (by GC) and inorganic impurity testing (e.g., sulfated ash) are also critical.
-
Certificate of Analysis (CoA): A formal document summarizing all quality control testing, including identity, purity, appearance, and stability data.[12]
-
Documentation: All synthetic steps must be thoroughly documented under Good Laboratory Practice (GLP) or GLP-like conditions to ensure traceability and reproducibility.[6][7][8]
Q3: Can the benzyl group be cleaved during the tosyl deprotection step? A3: This is a significant risk. The harsh conditions typically used for tosyl removal, such as hot concentrated sulfuric acid or HBr in acetic acid, can cleave benzylic C-N bonds.[10] The protocol provided below uses HBr/AcOH with phenol as a scavenger at a controlled temperature to minimize this side reaction. It is crucial to monitor the reaction closely and optimize conditions to maximize tosyl removal while preserving the benzyl group.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative method and must be optimized for specific laboratory conditions and scales. All operations should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Step 1 & 2: Synthesis of the Bis-tosylamide Precursor
This involves the initial synthesis of the N-benzylated linear tetraamine followed by selective tosylation of the terminal primary amines.
-
Synthesize N-Benzyl-N,N'-bis(2-aminoethyl)-1,3-propanediamine: This linear tetraamine can be prepared via multi-step synthesis starting from commercially available materials. (Detailed synthesis of this precursor is beyond the scope of this guide but can be achieved via standard alkylation and reduction sequences).
-
Selective Tosylation:
-
Dissolve the N-benzylated linear tetraamine (1.0 eq) in a suitable solvent such as a mixture of CH₂Cl₂ and aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.1 eq) in CH₂Cl₂ over 2-3 hours, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting bis-tosylamide by column chromatography (Silica gel, gradient elution with CH₂Cl₂/MeOH) or crystallization to yield the precursor.
-
Step 3: Macrocyclization
-
Setup: In an appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous N,N-Dimethylformamide (DMF) and cesium carbonate (Cs₂CO₃, 3.0 eq). Heat the suspension to 80 °C.
-
High-Dilution Simulation: Prepare two separate solutions:
-
Solution A: The bis-tosylamide precursor (1.0 eq) dissolved in anhydrous DMF.
-
Solution B: Ethylene glycol di-p-tosylate (1.05 eq) dissolved in anhydrous DMF.
-
-
Slow Addition: Using syringe pumps, add Solution A and Solution B simultaneously to the hot Cs₂CO₃ suspension over a period of 8-12 hours. This slow addition simulates high-dilution conditions, favoring the desired intramolecular cyclization.[11]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 80 °C for an additional 4-6 hours, monitoring by HPLC or TLC for the disappearance of starting materials.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Remove the DMF under high vacuum. Redissolve the residue in CH₂Cl₂ and wash with water and brine. Dry the organic layer and concentrate to obtain the crude N-benzyl-N',N'''-ditosyl-cyclam.
Step 4 & 5: Deprotection and Purification
-
Deprotection:
-
To the crude protected macrocycle, add a solution of 33% HBr in acetic acid and phenol (as a scavenger, ~1.2 eq per tosyl group).
-
Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by HPLC.
-
Cool the reaction to room temperature and pour it slowly into a large volume of vigorously stirred diethyl ether to precipitate the product as its hydrobromide salt.
-
-
Purification:
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Dissolve the crude salt in water and basify to pH >12 with 6M NaOH.
-
Extract the free base into CH₂Cl₂ or chloroform (multiple extractions).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.
-
Final purification is achieved by recrystallization from a suitable solvent system (e.g., acetonitrile or toluene) or by column chromatography on alumina (basic).
-
-
Quality Control: Analyze the final product for identity (NMR, MS) and purity (HPLC, >98%). Perform residual solvent analysis and obtain a final Certificate of Analysis.
| Parameter | Recommended Conditions |
| Cyclization Solvent | Anhydrous DMF |
| Cyclization Base | Cesium Carbonate (Cs₂CO₃) |
| Cyclization Temp. | 80 - 90 °C |
| Addition Time | 8 - 12 hours |
| Deprotection Reagent | 33% HBr in Acetic Acid / Phenol |
| Deprotection Temp. | 60 - 70 °C |
| Final Purification | Recrystallization / Chromatography |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in the synthesis.
Q4: My cyclization step resulted in a low yield and a lot of intractable polymer-like material. What went wrong? A4: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.[4][11]
-
Primary Cause: The effective concentration of your linear precursors was too high.
-
Troubleshooting Steps:
-
Extend Addition Time: The most critical parameter is the rate of addition. Slowing the addition of the two reactant streams (e.g., from 8 hours to 16 hours) will lower the instantaneous concentration and significantly favor the formation of the monomeric macrocycle.[11]
-
Verify Solvent and Reagent Quality: Ensure your DMF is truly anhydrous. Water can hydrolyze the tosylate leaving groups and interfere with the base. Ensure the cesium carbonate is finely powdered and dried under vacuum before use to maximize its surface area and reactivity.[10]
-
Q5: The deprotection step is incomplete, even after 24 hours. Can I just increase the temperature? A5: Increasing the temperature significantly (e.g., >80 °C) is not recommended as it will likely lead to the cleavage of the N-benzyl group.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your HBr/acetic acid solution has not degraded. Use a fresh bottle if in doubt.
-
Incremental Time Extension: Continue the reaction at 70 °C for another 12 hours, monitoring every 4-6 hours by HPLC. Sulfonamide cleavage can be slow, and patience is often required.
-
Re-subject the Material: If the reaction stalls with a significant amount of mono-tosylated intermediate, it may be necessary to work up the material and re-subject the partially deprotected product to fresh deprotection reagents.
-
Q6: My final product is pure by NMR, but my overall yield after purification is very low. Where am I losing material? A6: Polyamines, even when benzylated, can have high polarity and some water solubility, leading to losses during aqueous work-ups.[13][14]
-
Troubleshooting Steps:
-
Optimize Extraction: During the basic work-up after deprotection, use chloroform or a 9:1 mixture of CH₂Cl₂/Isopropanol for extraction instead of pure CH₂Cl₂. These more polar solvent systems are more effective at extracting polyamines from aqueous layers. Perform at least 5-6 extractions.
-
Back-Extraction: After the initial extractions, saturate the aqueous layer with NaCl and perform two final extractions to recover any dissolved product.
-
Chromatography Support: Use basic alumina instead of silica gel for column chromatography. Polyamines can stick irreversibly to acidic silica gel, leading to significant losses.
-
References
-
Bean, M. F., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
Kohn, J. A., & Reinhoudt, D. N. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science. Available at: [Link]
-
Li, J., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Macrocyclic Polyamines: 1,4,7,10,13,16-Hexaäzacycloöctadecane. ResearchGate. Available at: [Link]
-
Gomes, C. S. B., et al. (n.d.). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI. Available at: [Link]
-
Li, J., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. National Institutes of Health. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Available at: [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Altasciences. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available at: [Link]
-
KCAS Bio. (2022). Good Laboratory Practices (GLP) in Preclinical Research. KCAS Bio. Available at: [Link]
-
Various Authors. (2021). Scheme 1: N-Tetraalkylation of cyclam (1) and cyclen (2) with alkyl... ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound. Google Patents.
-
Driver, T. G., et al. (n.d.). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Synthetic routes for the synthesis of metal complexes of cyclam- and cyclen-based ligands used in this study. ResearchGate. Available at: [Link]
-
Kale, S. S., et al. (n.d.). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. National Institutes of Health. Available at: [Link]
-
ZeClinics. (2025). Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. ZeClinics. Available at: [Link]
-
Chematech. (n.d.). Mono-N-Benzyl-Cyclam. Chematech-mdt.com. Available at: [Link]
-
Nicolaou, K. C., et al. (2020). Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis. RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Spring, D., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. University of Cambridge. Available at: [Link]
-
Shirahata, A., et al. (1991). Polyamine-linked sepharoses: preparation and application to mammalian spermine synthase. PubMed. Available at: [Link]
-
Maslov, M. A., et al. (n.d.). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. MDPI. Available at: [Link]
-
Seale, T. W., et al. (n.d.). Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. PubMed. Available at: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 4. researchgate.net [researchgate.net]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. fda.gov [fda.gov]
- 8. Good Laboratory Practices (GLP) in Preclinical Research | KCAS Bio [kcasbio.com]
- 9. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01132K [pubs.rsc.org]
- 12. altasciences.com [altasciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of benzyl-cyclam versus DOTA for radiometal chelation
Comparative Guide to Radiometal Chelation: Benzyl-cyclam versus DOTA
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of radiopharmaceutical development, the selection of a bifunctional chelator is a critical decision that dictates the stability, efficacy, and ultimate clinical success of a targeted agent. The chelator acts as a molecular cage, securely binding a therapeutic or diagnostic radiometal to a targeting biomolecule, such as a peptide or antibody. This guide provides a comprehensive, data-driven comparison of two prominent macrocyclic chelators: the universally adopted DOTA and the highly effective, though more specialized, benzyl-cyclam. Our analysis moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and in vivo performance, offering field-proven insights for your research.
Foundational Principles: Structure Dictates Function
The efficacy of a chelator is rooted in its coordination chemistry—its ability to form a stable, kinetically inert complex with a specific metal ion. The size of the macrocyclic cavity, the nature of the donor atoms, and the overall structural rigidity are paramount.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
DOTA is constructed upon a 12-membered tetraaza ring (cyclen) with four pendant carboxylate arms. This structure creates a highly pre-organized and rigid "cage" that is exceptionally well-suited for encapsulating trivalent metal ions.[1] The carboxylate groups, along with the ring's nitrogen atoms, provide eight donor atoms, leading to the formation of thermodynamically stable and kinetically inert complexes with a wide array of radiometals.[2][3][4] Its robustness and versatility have cemented its status as the "gold standard" in the field.[5][6]
Caption: Chemical structure of DOTA.
Benzyl-cyclam (1-benzyl-1,4,8,11-tetraazacyclotetradecane)
Cyclam-based chelators feature a larger 14-membered tetraaza ring. This increased cavity size and greater flexibility make it an ideal candidate for transition metals, particularly copper(II), which favors a square-planar or distorted octahedral coordination geometry. The "benzyl-cyclam" nomenclature typically refers to a mono-N-substituted cyclam where the benzyl group serves as a versatile chemical handle.[7] It can act as a protecting group, which is later removed, or be functionalized (e.g., with a para-isothiocyanate group) to create a bifunctional chelator for conjugation to biomolecules.
Caption: Chemical structure of Benzyl-cyclam.
Performance Metrics: A Head-to-Head Comparison
The choice between DOTA and benzyl-cyclam hinges on the specific application, driven primarily by the choice of radiometal and the nature of the targeting vector.
| Performance Metric | DOTA | Benzyl-cyclam & Derivatives | Rationale & Field Insights |
| Optimal Radiometals | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In | ⁶⁴Cu | DOTA's smaller, rigid cavity is an excellent size match for trivalent lanthanides and Gallium-68.[8][9] Cyclam's larger 14-membered ring provides a superior topological fit for the preferred coordination geometry of Copper-64.[10][11] |
| Radiolabeling Conditions | Often requires heating (37°C to 95°C); 15-30 min.[12][13] | Typically proceeds rapidly at room temperature; 10-20 min.[10] | The higher activation energy required to insert a metal into DOTA's rigid structure necessitates heating. This can be detrimental to sensitive biomolecules like antibodies. Cyclam's flexibility allows for faster complexation under milder conditions, a significant logistical advantage. |
| In Vitro Stability | Excellent for matched metals. >95% stable in serum over 48h.[10] | Excellent for ⁶⁴Cu. >97% stable in serum over 48h.[10] | Both chelators, when paired with their optimal radiometal, form highly robust complexes that resist transchelation by serum proteins like transferrin. |
| In Vivo Stability | High . Low dissociation for matched metals. | High . Extremely stable in vivo for ⁶⁴Cu, with low dissociation.[10] | In vivo stability is paramount to minimize off-target radiation dose. For ⁶⁴Cu, DOTA complexes can show some dissociation, leading to undesirable liver uptake, whereas ⁶⁴Cu-cyclam complexes are exceptionally stable.[13] |
| Bifunctional Derivatives | p-SCN-Bn-DOTA, DOTA-NHS ester are widely used.[12] | p-SCN-Bn-cyclam and other derivatives are available. | Both backbones can be readily functionalized for covalent attachment to peptides and antibodies via common bioconjugation chemistries (e.g., reaction with lysine residues). |
| Limitations | Suboptimal for ⁶⁴Cu (slower kinetics, lower in vivo stability).[13] May not be ideal for very large radiometals like ²²⁵Ac or ²¹²Pb.[14][15] | Less versatile; primarily optimized for ⁶⁴Cu. | There is no "one-size-fits-all" chelator. DOTA's strength is its broad utility with the most common theranostic metals. Cyclam's strength is its unparalleled performance for copper isotopes. |
Experimental Protocols: From Bench to Application
The following protocols represent validated, standard procedures in radiopharmaceutical science. The causality behind key steps is explained to ensure reproducibility and understanding.
Workflow for Radiopharmaceutical Preparation
The general process is a self-validating system: successful conjugation is a prerequisite for labeling, which is then confirmed by rigorous quality control.
Caption: General experimental workflow.
Protocol 1: Radiolabeling of DOTA-TATE with Gallium-68
This protocol is a standard in clinical PET imaging for neuroendocrine tumors.
-
Preparation: In a sterile reaction vial, combine 10-20 µg of DOTA-TATE in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5). The acidic pH is crucial as it maintains Ga³⁺ in a soluble, reactive form and facilitates complexation.
-
Radiometal Addition: Add 100-500 MBq of ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Reaction: Securely cap the vial and heat at 95°C for 10-15 minutes in a shielded heating block.[12] Heating provides the necessary activation energy to overcome the kinetic barrier of complexation with the rigid DOTA macrocycle.
-
Quality Control: After cooling, spot a small aliquot onto an iTLC strip. Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). The ⁶⁸Ga-DOTA-TATE complex will remain at the origin (Rf=0.0), while any free ⁶⁸Ga³⁺ will migrate with the solvent front (Rf=1.0).
-
Release Criteria: The radiochemical purity (RCP) must be ≥95% for clinical use.
Protocol 2: Radiolabeling a Cyclam-Conjugated Antibody with Copper-64
This protocol highlights the milder conditions suitable for sensitive proteins.
-
Preparation: In a metal-free microcentrifuge tube, dissolve the cyclam-antibody conjugate (e.g., 100 µg) in 0.1 M ammonium acetate buffer (pH 5.5-6.5). This slightly acidic pH range is optimal for ⁶⁴Cu labeling.
-
Radiometal Addition: Add 50-100 MBq of ⁶⁴CuCl₂ to the conjugate solution.
-
Reaction: Incubate at room temperature (or 37°C for slower reacting conjugates) for 20-30 minutes with gentle mixing.[10] The absence of high heat preserves the antibody's structural integrity and immunoreactivity.
-
Purification (Optional but Recommended): To remove any unchelated ⁶⁴Cu, the reaction mixture can be purified using a size-exclusion chromatography (SEC) column (e.g., PD-10). The high molecular weight radiolabeled antibody will elute first.
-
Quality Control: Analyze the final product by radio-HPLC (SEC) or iTLC (mobile phase: 50 mM EDTA). The EDTA will chelate any free ⁶⁴Cu, causing it to migrate, while the stable ⁶⁴Cu-cyclam-antibody remains at the origin.
Authoritative Grounding: A Decision-Making Framework
As a Senior Application Scientist, my goal is to empower researchers to make informed decisions. The choice of chelator is not arbitrary; it is a reasoned decision based on the fundamental properties of the radiometal and the biological system under investigation.
Caption: Decision guide for chelator selection.
Conclusion
The comparative analysis of benzyl-cyclam and DOTA reveals a paradigm of specialization versus versatility. DOTA remains the undisputed workhorse for a host of clinically relevant trivalent radiometals like ⁶⁸Ga and ¹⁷⁷Lu , owing to the exceptional kinetic inertness and thermodynamic stability of its complexes.[1] Its performance is well-documented and validated across countless preclinical and clinical studies.
However, for applications involving Copper-64 , the evidence strongly supports the superiority of a cyclam-based chelator. The favorable cavity size and structural flexibility of the cyclam ring lead to faster radiolabeling kinetics under milder, often room-temperature, conditions and yield a radiometal complex with superior in vivo stability.[10][11]
Ultimately, the optimal choice is dictated by the specific radiometal at the core of your radiopharmaceutical. By understanding the fundamental coordination chemistry and leveraging the experimental data presented, researchers can confidently select the chelator that will provide the most stable, effective, and translatable agent for their diagnostic or therapeutic goals.
References
-
De León-Rodríguez, L. M., & Kovacs, Z. (2008). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. Bioconjugate Chemistry, 19(2), 391–402. [Link][12][16][17]
-
Sounni, F., et al. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Dalton Transactions, 52(27), 9459-9468. [Link][2][3][4]
-
Hunan Chemical Co., Ltd. (n.d.). Understanding the Synthesis and Applications of DOTA Chelators. [Link][1]
-
Jadhav, S., et al. (2018). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. [Link][18]
-
Mueller, D., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 7(7), 1318–1327. [Link][19][20][21]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43236–43245. [Link][8][22]
-
Press, O. W., et al. (2011). Pre-targeted radioimmunotherapy: Validation of methods for radiolabeling of DOTA-biotin with Indium-111 and Yttrium-90. Journal of Nuclear Medicine, 52(supplement 1), 1609. [Link][23]
-
Miederer, M., et al. (2014). Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer. PLoS ONE, 9(5), e98233. [Link][24]
-
Ferreira, P., et al. (2021). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 26(15), 4652. [Link][25]
-
Cooper, M. S., et al. (2012). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Nuclear Medicine and Biology, 39(6), 809-819. [Link][10][11]
-
Ordonez, C., et al. (2023). Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds. Journal of Nuclear Medicine, 64(supplement 2), 2269. [Link][14]
-
Gasser, G., & Mindt, T. L. (2018). Macrocyclic Ligands for the Chelation of Theranostic Radiometals. PhD Thesis. [Link][26]
-
Chevalier, J., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. Pharmaceuticals, 16(1), 15. [Link][13]
-
Chen, X., et al. (2011). A Brief Review of Chelators for Radiolabeling Oligomers. Current Radiopharmaceuticals, 4(2), 124-132. [Link][9]
-
Lad, U., et al. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan. [Link][6]
-
Price, E. W., & Orvig, C. (2014). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 47(8), 2609-2617. [Link][15]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]
- 4. Effect of metal complexation on the radiolytic stability of DOTA | CoLab [colab.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 8. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [iro.uiowa.edu]
- 20. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 21. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pre-targeted radioimmunotherapy: Validation of methods for radiolabeling of DOTA-biotin with Indium-111 and Yttrium-90 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.unipd.it [research.unipd.it]
A Guide to the Structural Validation of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane and its Analogs: A Comparative Approach
In the landscape of drug discovery and materials science, macrocyclic compounds such as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a derivative of the well-known cyclam, are of significant interest. Their unique conformational properties and ability to chelate metal ions make them valuable scaffolds. However, the synthesis and functionalization of these molecules can be complex, necessitating unambiguous structural validation to ensure the desired molecular architecture has been achieved.[1] This guide provides an in-depth comparison of crystallographic, spectroscopic, and spectrometric techniques for the definitive structural elucidation of this class of compounds.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule.[2][3] This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While a crystal structure for the exact title compound is not publicly available, we can illustrate the process and expected outcomes using data from a closely related C-functionalized cyclam derivative.
Experimental Workflow for SCXRD
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Hypothetical Crystallographic Data for a Substituted Tetraazacyclotetradecane
The following table summarizes the kind of data one would obtain from a successful SCXRD experiment on a compound like 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. This data is representative of similar structures found in the literature.[4][5]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₇H₃₀N₄ | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 290.45 g/mol | Consistent with the expected molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.5, b = 8.5, c = 18.0 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 1550 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement. |
Detailed Experimental Protocol for SCXRD
-
Crystal Growth : High-purity 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is dissolved in a suitable solvent or solvent mixture (e.g., methanol/chloroform). Slow evaporation of the solvent at room temperature over several days to weeks can yield single crystals suitable for diffraction.
-
Crystal Mounting : A well-formed single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern on a detector.[6]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[6]
Complementary and Alternative Validation Techniques
While SCXRD provides an unparalleled level of structural detail, it is not always feasible to obtain suitable single crystals. Moreover, the solid-state structure may not be fully representative of the molecule's conformation in solution. Therefore, other techniques are essential for a comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7][8] For macrocycles like 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, NMR can confirm the connectivity of atoms and provide insights into the conformational dynamics.[9][10][11]
Key Information from NMR:
-
¹H NMR : Provides information on the number and type of protons and their neighboring atoms. The chemical shifts and coupling constants can help to deduce the molecular skeleton.
-
¹³C NMR : Shows the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
-
2D NMR (e.g., COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the benzyl group to the cyclam ring.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and 2D NMR spectra are acquired.
-
Data Analysis : The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[12][13]
Key Information from MS:
-
Molecular Ion Peak : Confirms the molecular weight of the synthesized compound.
-
Isotopic Pattern : The distribution of isotopic peaks can help to confirm the elemental composition.
-
Fragmentation Pattern : In tandem MS (MS/MS), the molecule is fragmented, and the masses of the fragments can provide clues about the molecular structure.[14]
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion : The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition : The mass spectrum is acquired, showing the mass-to-charge ratio of the molecular ions.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific information required and the nature of the sample.
Caption: Comparison of information provided by different validation techniques.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Definitive 3D atomic arrangement, bond lengths, and angles.[2] | Atomic connectivity, solution-state conformation, and dynamics.[7][8] | Molecular weight and elemental formula.[12][13] |
| Sample Phase | Solid (single crystal) | Solution | Solid or solution |
| Sample Requirement | High-quality single crystal | 5-10 mg, soluble | Microgram to nanogram quantities |
| Strengths | Unambiguous structure determination. | Provides information on structure in a biologically relevant state (solution). | High sensitivity and accuracy in mass determination. |
| Limitations | Crystal growth can be challenging; structure may not reflect solution conformation. | Does not provide precise bond lengths and angles; complex spectra for large molecules. | Provides limited information on stereochemistry and isomerism. |
Conclusion
The structural validation of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane and its analogs is best achieved through a multi-faceted analytical approach. Single-crystal X-ray diffraction, when successful, provides the most definitive structural information. However, NMR spectroscopy and mass spectrometry are indispensable tools for confirming the molecular structure in solution and verifying the molecular weight, respectively. The integration of these techniques provides a comprehensive and self-validating system for the unambiguous characterization of these important macrocyclic compounds.
References
- Vertex AI Search. (n.d.).
- Zheng, Y., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents.
- Olanders, G. (2021). Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-portal.org.
- Warren, B.A., Ellingson, M.T., & Stahl, M.T. (2010). Conformer generation with OMEGA: algorithm and validation using high quality structures from the Protein Databank and Cambridge Structural Database.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
- Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2).
- Appavoo, D., et al. (2022). Expanding automated multiconformer ligand modeling to macrocycles and fragments. eLife.
- Kamenik, Z., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The 400 MHz ¹H NMR spectra of macrocycles and acyclic models.
- BenchChem. (2025). Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds.
- Sindhikara, D., et al. (2017). Improving Accuracy, Diversity, and Speed with Prime Macrocycle Conformational Sampling.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- ResearchGate. (n.d.).
- Excillum. (n.d.). Small molecule crystallography.
- Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2018). PMC - NIH.
- Meares, C.F., et al. (1995). Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents.
- Improved Synthesis of 6-[p-(Bromoacetamido)benzyl]- 1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic Acid and Development of a Thin-Layer Assay for Thiol-Reactive Bifunctional Chelating Agents. (1995).
- ChemInform Abstract: Improved Synthesis of 6-(p-(Bromoacetamido)benzyl)-1,4,8,11- tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic Acid (I) and Development of a Thin-Layer Assay for Thiol-Reactive Bifunctional Chelating Agents. (n.d.).
- Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
- 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. (2024).
- Kohla, S.W., et al. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.
- The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characteriz
- PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane.
- Raymond, J., et al. (2023). Co(II) complexes of tetraazamacrocycles appended with amide or hydroxypropyl groups as paraCEST agents. Dalton Transactions.
- PubChem. (n.d.). 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane.
- ChemicalBook. (n.d.). 1-Benzyl-1,4,8,11-tetraazacyclotetradecane CAS.
- Sigma-Aldrich. (n.d.). 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4.
- Predicting pKa of flexible polybasic tetra-aza macrocycles. (2025). PMC - NIH.
- Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. (2026).
- Siuzdak, G. (n.d.). The emergence of mass spectrometry in biochemical research. Duke Computer Science.
- Sigma-Aldrich. (n.d.). 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane.
- ChemicalBook. (n.d.). 1,4,8,11-TETRAAZACYCLOTETRADECANE | 295-37-4.
- NIST. (n.d.). 1,4,8,11-Tetraazacyclotetradecane - the NIST WebBook.
- Zgolli, D.Z., et al. (n.d.). trans-Dichlorido(1,4,8,11-tetraazacyclotetradecane)manganese(III)
Sources
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-Dichlorido(1,4,8,11-tetraazacyclotetradecane)manganese(III) tetrafluoridoborate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Macrocyclic drug design guided by NMR solution conformations - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. users.cs.duke.edu [users.cs.duke.edu]
- 14. researchgate.net [researchgate.net]
Introduction: The Significance of Copper(II)-Cyclam Complexes and the Role of Benzyl Substitution
A Comparative Guide to the Electrochemical Characterization of Copper(II)-Benzyl-Cyclam Complexes for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of copper(II)-benzyl-cyclam complexes. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, offering a valuable resource for researchers engaged in the design and evaluation of novel metal-based therapeutics and catalysts.
Copper, an essential trace element in human biology, exhibits a rich redox chemistry, cycling between Cu(I), Cu(II), and occasionally Cu(III) oxidation states. This redox activity is central to the function of numerous metalloenzymes and is increasingly being harnessed in the development of novel therapeutic agents, particularly in oncology.[1][2] Macrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane), are adept at forming stable and kinetically inert complexes with copper(II) ions. This stability is crucial for in vivo applications, minimizing the premature release of the metal ion and associated toxicity.[3][4]
The strategic functionalization of the cyclam backbone with pendant arms allows for the fine-tuning of the physicochemical properties of the resulting copper complexes. N-alkylation, for instance, has been shown to cause red shifts in the λmax values of the complexes. The introduction of a benzyl group (an N-benzyl substitution) is a particularly interesting modification. The benzyl moiety can influence the steric and electronic environment around the copper center, thereby modulating its redox potential, stability, and interaction with biological targets.[5][6] Understanding the electrochemical behavior of these complexes is paramount for predicting their in vivo redox cycling, which can be linked to their therapeutic efficacy or their utility in applications such as positron emission tomography (PET) imaging.[4]
This guide will provide a comparative analysis of the electrochemical characterization of copper(II)-benzyl-cyclam complexes, with a focus on cyclic voltammetry as the primary investigative tool. We will explore how structural modifications to the cyclam ligand and the benzyl pendant arm influence the redox properties of the copper center and discuss the implications of these findings for drug development.
Fundamentals of Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to probe the redox behavior of chemical species. In a typical CV experiment, the potential of a working electrode is swept linearly with time from an initial potential to a switching potential, at which point the scan is reversed back to the initial potential. The resulting current is measured as a function of the applied potential, producing a characteristic voltammogram.
The key parameters obtained from a cyclic voltammogram provide valuable insights into the thermodynamics and kinetics of the electron transfer process:
-
Redox Potentials (Epc and Epa): The cathodic peak potential (Epc) and anodic peak potential (Epa) correspond to the potentials at which the reduction and oxidation of the analyte occur at a maximum rate, respectively. The formal reduction potential (E°'), which is a measure of the thermodynamic tendency of the species to be reduced, can be estimated from the midpoint of the peak potentials (E1/2 = (Epc + Epa)/2) for a reversible system.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the electrochemical reversibility of the redox process. For a reversible, one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversible or irreversible kinetics.
-
Peak Currents (ipc and ipa): The magnitude of the cathodic and anodic peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. The ratio of the peak currents (ipa/ipc) should be equal to one for a reversible system where both the oxidized and reduced species are stable.
By analyzing these parameters, researchers can gain a comprehensive understanding of the redox properties of copper(II)-benzyl-cyclam complexes and how these properties are influenced by structural modifications.
Comparative Electrochemical Analysis of Substituted Copper(II)-Cyclam Complexes
The electrochemical properties of copper(II)-cyclam complexes are highly sensitive to the nature of the substituents on the macrocyclic ring. The introduction of a benzyl group, along with other functional moieties, can significantly alter the redox potential of the copper center.
The Influence of N-Benzylation Compared to Other Substituents
Studies have shown that N-benzylation decreases the stability of the resulting copper(II) complex compared to the parent, unsubstituted cyclam.[5][6] This is reflected in its electrochemical behavior. For instance, a comparative study of a C-functionalized cyclam with a hydroxyethyl pendant arm revealed the following trends in their copper(II) complexes:
-
[Cu(Bn-cyclam-EtOH)]2+ (L1): This complex, featuring an N-benzyl group, displays an irreversible Cu(II)/Cu(I) redox process.[5]
-
[Cu(oxo-cyclam-EtOH)-H]+ (L2): The replacement of a secondary amine with an amide function significantly increases the stability of the complex.[5]
-
[Cu(oxo-Bn-cyclam-EtOH)-H]+ (L3): The combined effect of both an N-benzyl group and an oxo function is also observed.[5]
The irreversibility of the redox process for the N-benzylated complex suggests that the Cu(I) species formed upon reduction is not stable on the timescale of the CV experiment and may undergo structural rearrangement.[5]
Impact of Substituents on the Benzyl Pendant Arm
Further functionalization of the benzyl group itself can lead to more nuanced control over the redox potential. A study on 1,8-bis(benzyl)-substituted cyclam complexes, where the benzyl rings were further modified, provides valuable insights:[7]
-
[Cu(L1)]2+: Ligand L1 features 3-formyl-2-hydroxy-5-methylbenzyl pendants.
-
[Cu(L2)]2+: Ligand L2 is the 4,11-dimethylated version of L1.
-
[Cu(L3)]2+: Ligand L3 has 3-formyl-2-hydroxy-5-bromobenzyl pendants.
-
[Cu(L4)]2+: Ligand L4 is the 4,11-dimethylated version of L3.
The copper(II) complexes of these ligands all exhibit a quasi-reversible, one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. The reduction potentials for these complexes are in the range of -1.00 to -1.04 V.[7] Interestingly, N-alkylation (from L1 to L2 and from L3 to L4) causes an anodic shift in the reduction potential, making the complex easier to reduce.[7] This demonstrates that even modifications remote from the copper center can influence its electronic properties.
Data Summary
The following table summarizes the available electrochemical data for a selection of substituted copper(II)-cyclam complexes to facilitate comparison.
| Complex | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) | Reversibility | Reference |
| [Cu(Bn-cyclam-EtOH)]2+ | -0.96 | - | - | Irreversible | [5] |
| [Cu(oxo-cyclam-EtOH)-H]+ | -0.74 | -0.66 | 80 | Quasi-reversible | [5] |
| [Cu(oxo-Bn-cyclam-EtOH)-H]+ | -0.84 | -0.76 | 80 | Quasi-reversible | [5] |
| [Cu(L1)]2+ | -1.04 | - | - | Quasi-reversible | [7] |
| [Cu(L2)]2+ | -1.00 | - | - | Quasi-reversible | [7] |
Note: The reference electrode used in the studies should be considered for precise comparison. The data from reference[7] did not specify the anodic peak potential.
Structure-Property Relationships
The observed trends in redox potentials can be rationalized by considering the electronic and steric effects of the substituents.
Caption: Influence of ligand modifications on the electrochemical properties of Cu(II)-cyclam complexes.
N-benzylation introduces steric bulk and can alter the coordination geometry around the copper ion, potentially leading to a less stable Cu(I) species and an irreversible redox process. Further substitution on the benzyl ring can modulate the electron density at the nitrogen atoms of the cyclam ring through inductive and resonance effects, thereby fine-tuning the redox potential of the copper center. Electron-withdrawing groups on the benzyl ring are expected to make the complex more difficult to reduce (more positive potential), while electron-donating groups would have the opposite effect. However, a systematic study with a series of para-substituted benzyl ligands is needed to fully elucidate these relationships.
Experimental Protocol: Cyclic Voltammetry of Copper(II)-Benzyl-Cyclam Complexes in Acetonitrile
This section provides a detailed, step-by-step methodology for the electrochemical characterization of copper(II)-benzyl-cyclam complexes using cyclic voltammetry in a non-aqueous solvent.
Materials and Reagents
-
Copper(II)-benzyl-cyclam complex of interest
-
Acetonitrile (CH3CN), HPLC or electrochemical grade
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Working electrode: Glassy carbon or platinum disk electrode
-
Counter electrode: Platinum wire or gauze
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry of Cu(II)-benzyl-cyclam complexes.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in acetonitrile in a volumetric flask.
-
Prepare a 1-5 mM stock solution of the copper(II)-benzyl-cyclam complex in the supporting electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then acetonitrile, and dry completely.
-
Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode. Ensure the reference electrode tip is close to the working electrode surface.
-
-
Deoxygenation:
-
Add the supporting electrolyte solution to the electrochemical cell.
-
Bubble an inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammetry scan of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.
-
-
Analyte Measurement:
-
Add a precise volume of the copper(II)-benzyl-cyclam complex stock solution to the cell to achieve the desired final concentration (typically in the range of 0.5-2 mM).
-
Allow the solution to equilibrate for a few minutes.
-
Record the cyclic voltammogram. Start with a scan rate of 100 mV/s and then vary the scan rate to investigate the kinetics of the electron transfer process.
-
-
Data Analysis:
-
From the obtained voltammograms, determine the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa).
-
Calculate the formal reduction potential (E1/2) and the peak separation (ΔEp).
-
Plot the peak currents versus the square root of the scan rate to confirm a diffusion-controlled process.
-
Implications for Drug Development
The electrochemical properties of copper(II)-benzyl-cyclam complexes are directly relevant to their potential as therapeutic agents.
-
Redox-Active Drugs: Many copper-based anticancer drugs are thought to exert their cytotoxic effects through the generation of reactive oxygen species (ROS) via redox cycling between Cu(II) and Cu(I).[1][2] The redox potential of the complex determines the feasibility of this process under physiological conditions. A complex with a redox potential that is too negative may not be easily reduced by biological reductants like glutathione, while a potential that is too positive may lead to indiscriminate redox cycling and off-target toxicity. By tuning the redox potential through benzyl substitution, it may be possible to design complexes that are selectively activated in the more reducing environment of tumor cells.[1]
-
PET Imaging Agents: Radioisotopes of copper, such as 64Cu, are used in PET imaging. The stability of the copper-chelator complex is critical to prevent the release of the radioisotope in vivo. While thermodynamic stability is important, the kinetic inertness towards reduction of the Cu(II) center can also play a role in the overall stability of the radiopharmaceutical. Electrochemical studies can provide insights into the susceptibility of these complexes to reduction.
Conclusion
The electrochemical characterization of copper(II)-benzyl-cyclam complexes provides invaluable information for understanding their fundamental properties and for guiding the design of new metal-based drugs and imaging agents. Cyclic voltammetry is a powerful tool for probing the redox behavior of these compounds, revealing how modifications to the cyclam ligand, particularly through N-benzylation and further substitution on the benzyl pendant arm, can be used to fine-tune the redox potential of the copper center.
While the available literature provides a solid foundation, a systematic investigation into the electronic effects of a wide range of substituents on the benzyl ring is still needed to establish a comprehensive structure-property relationship. Such studies will be instrumental in the rational design of copper(II)-benzyl-cyclam complexes with tailored electrochemical properties for specific biomedical applications. This guide serves as a starting point for researchers in this exciting and rapidly evolving field, providing both the theoretical background and the practical methodology for advancing their research.
References
Sources
- 1. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A square planar copper(II) complex noncovalently conjugated with a p-cresol for bioinspired catecholase activity | European Journal of Chemistry [eurjchem.com]
- 3. Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the copper(ii) coordination properties of cyclam by subtle chemical modifications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Comparative Guide to the In Vivo Performance of Benzyl-Cyclam Based Radiopharmaceuticals
Authored for Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical biomarker and therapeutic target in oncology. Its overexpression is correlated with tumor progression, metastasis, and poor prognosis in over 23 types of cancer.[1][2] This has driven the development of radiopharmaceuticals capable of non-invasively quantifying CXCR4 expression, thereby enabling better patient stratification and treatment monitoring. Among the most promising scaffolds for these imaging agents are benzyl-cyclam structures, exemplified by AMD3100 (Plerixafor), a potent and specific CXCR4 antagonist.[3][4]
This guide provides an in-depth comparison of the in vivo performance of key benzyl-cyclam based radiopharmaceuticals, primarily focusing on ⁶⁴Cu-labeled derivatives, and contrasts them with other notable CXCR4-targeting agents. We will delve into the experimental data that underpins their evaluation and provide detailed, field-proven protocols to ensure the scientific integrity of your own investigations.
Comparative In Vivo Performance of CXCR4 Radiopharmaceuticals
The efficacy of a radiopharmaceutical is determined by its ability to accumulate specifically in the target tissue while clearing rapidly from non-target tissues, resulting in high-contrast images. The choice of radionuclide, chelator, and targeting molecule all play a crucial role in the agent's pharmacokinetic profile. Benzyl-cyclam derivatives, with their inherent metal-chelating properties, offer a versatile platform for radiolabeling.[5][6]
Below is a comparative summary of key performance data for ⁶⁴Cu-AMD3100 and a widely studied alternative, ⁶⁸Ga-Pentixafor.
| Radiopharmaceutical | Cancer Model | Peak Tumor Uptake (%ID/g) | Time of Peak Uptake (h p.i.) | Key Tumor-to-Organ Ratios (at peak) | Primary Excretion Route | Reference |
| ⁶⁴Cu-AMD3100 | CXCR4+ CHO Xenograft | ~12.3 ± 4.0 | 6 | T/Blood: ~23-41, T/Muscle: ~50-59 | Renal & Hepatic | [1] |
| ⁶⁴Cu-AMD3100 | Waldenström Macroglobulinemia | (Qualitatively high uptake) | N/A (In vivo scan) | Correlated with CXCR4 expression | N/A | [7] |
| ⁶⁸Ga-AMD3100 derivative | H69 SCLC Xenograft | SUVmean: ~0.89 ± 0.14 | 1 | (3-fold reduction in tumor w/block) | Renal & Hepatic | [8][9] |
| ⁶⁸Ga-Pentixafor | Small Cell Lung Cancer | SUVmax: (Variable) | ~1 | T/Background: (Significantly high) | Renal | |
| ⁶⁸Ga-Pentixafor | Breast Cancer | SUVmax: ~7.26 ± 2.84 | ~1 | Lower than ¹⁸F-FDG | Renal | [10][11] |
%ID/g : Percent Injected Dose per gram of tissue. h p.i. : hours post-injection. T/Blood : Tumor-to-Blood ratio. T/Muscle : Tumor-to-Muscle ratio. SUV : Standardized Uptake Value.
Expert Insights:
-
⁶⁴Cu vs. ⁶⁸Ga: The choice between Copper-64 (t½: 12.7 h) and Gallium-68 (t½: 68 min) is a critical experimental decision. The longer half-life of ⁶⁴Cu allows for imaging at later time points (e.g., 6, 24, or 48 hours), which can be advantageous for molecules with slower pharmacokinetics to achieve optimal tumor-to-background contrast.[1][12] This is particularly relevant for antibody-based agents but also beneficial for small molecules like ⁶⁴Cu-AMD3100, where peak uptake in CXCR4-expressing tumors was observed at 6 hours post-injection.[1] In contrast, the shorter half-life of ⁶⁸Ga is ideal for agents that clear rapidly, providing high-quality images within 1-2 hours post-injection, as seen with ⁶⁸Ga-Pentixafor.[13][14]
-
Specificity and Off-Target Binding: A key challenge with benzyl-cyclam agents is their notable liver uptake.[1][15][16] While some of this is CXCR4-mediated, it can also be attributed to interactions with other biological transporters.[17] Blocking studies, where a non-radioactive excess of the antagonist is co-injected, are essential to confirm that tumor uptake is indeed target-specific. A significant reduction in tumor uptake in the blocked cohort validates the tracer's specificity.[1][8][9]
-
Chelator Stability: The inherent cyclam structure of AMD3100 naturally chelates copper.[16] However, for derivatives where other chelators like DOTA are appended to the AMD3100 scaffold (e.g., for labeling with ⁶⁸Ga), the stability of the resulting complex is paramount.[5][6] Instability can lead to the release of the radiometal in vivo, causing non-specific background signal. Cross-bridged cyclam chelators (e.g., CB-TE2A) have shown enhanced in vivo stability compared to traditional chelators like DOTA for copper radionuclides, reducing transchelation to proteins.[18][19]
Visualizing the In Vivo Evaluation Workflow
A systematic approach is crucial for the preclinical evaluation of any new radiopharmaceutical. The following workflow outlines the key stages from the candidate tracer to the assessment of its performance.
Caption: Workflow for preclinical in vivo evaluation of radiopharmaceuticals.
Core Methodologies for In Vivo Evaluation
The trustworthiness of your data hinges on meticulous and well-validated experimental protocols.[20][21][22] Below are step-by-step guides for the two cornerstone experiments in radiopharmaceutical evaluation.
Experimental Protocol 1: Small Animal PET/CT Imaging
This protocol provides a non-invasive, longitudinal assessment of the radiotracer's biodistribution and pharmacokinetics.
Objective: To visually and quantitatively assess the tracer's distribution, tumor targeting, and clearance over time.
Methodology:
-
Animal Preparation:
-
Use tumor-bearing mice (e.g., subcutaneous xenografts of a CXCR4-positive cell line).[23] Ensure tumors have reached an appropriate size (e.g., 100-200 mm³).
-
Anesthetize the animal using isoflurane (typically 1.5-2% in oxygen) for the duration of the injection and scan.[23] Maintain body temperature using a heating pad.
-
Scientist's Note: Consistent anesthesia and temperature control are critical to minimize physiological variability that can affect tracer biodistribution.
-
-
Tracer Administration:
-
Administer a defined dose of the radiopharmaceutical (e.g., 3.7 MBq or 100 µCi) via intravenous (tail vein) injection in a small volume (e.g., 100-150 µL of saline).[23]
-
For blocking studies, a cohort of animals is co-injected with an excess of the non-radioactive antagonist (e.g., 50 µg of unlabeled compound).[23]
-
-
PET/CT Acquisition:
-
Position the anesthetized animal in the scanner's field of view.
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.[13]
-
Perform dynamic or static PET scans at predefined time points (e.g., 1, 2, 4, and 24 hours post-injection).[16][23] Acquisition times are typically 10-20 minutes per scan.
-
Scientist's Note: The choice of time points should be guided by the radionuclide's half-life and the tracer's expected biological clearance rate. Early time points capture initial distribution, while later points reveal retention and contrast.[1]
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).[23]
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on major organs and the tumor using the CT scan for anatomical guidance.
-
Quantify the radioactivity concentration in each ROI, typically expressed as %ID/g or SUV.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver) to assess imaging contrast.
-
Experimental Protocol 2: Ex Vivo Biodistribution Study
This protocol provides the gold-standard quantitative data on tracer uptake in tissues, serving to validate the PET imaging results.[20][22]
Objective: To obtain precise, quantitative measurements of radiotracer concentration in all major organs and tissues at discrete time points.
Methodology:
-
Animal Cohort Setup:
-
Prepare cohorts of tumor-bearing mice (typically n=4-5 per time point).
-
Include a separate cohort for a blocking study to be sacrificed at the time of peak tumor uptake.[15]
-
-
Tracer Administration:
-
Inject each animal with a precisely known amount of the radiopharmaceutical via the tail vein.
-
Scientist's Note: It is crucial to weigh the syringe before and after injection and to also measure a standard of the injectate in the gamma counter. This allows for accurate calculation of the total injected dose for each animal.[20][22]
-
-
Euthanasia and Tissue Collection:
-
At the designated time points (e.g., 1, 6, 24 hours), euthanize the animals according to approved ethical protocols.
-
Immediately collect blood via cardiac puncture.[21]
-
Systematically dissect and collect all relevant organs and tissues (e.g., tumor, muscle, liver, kidneys, spleen, bone, brain, etc.).
-
Scientist's Note: Consistency in dissection is key. For example, ensure intestines are flushed of their contents to measure uptake in the intestinal wall only. Blot tissues to remove excess blood before weighing.[22]
-
-
Radioactivity Measurement and Data Analysis:
-
Weigh each tissue sample accurately.
-
Measure the radioactivity in each sample and the injection standards using a calibrated gamma counter.
-
Calculate the uptake in each tissue and normalize it to the total injected dose and the tissue weight. The final data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[20][22]
-
Compare the %ID/g in the tumor of the unblocked vs. blocked groups to confirm target specificity.
-
Caption: Step-by-step workflow for an ex vivo biodistribution study.
By integrating robust comparative data with meticulous experimental design, researchers can confidently evaluate the in vivo performance of benzyl-cyclam based radiopharmaceuticals, accelerating the development of novel agents for the precise imaging and management of CXCR4-expressing cancers.
References
-
Goze, C., et al. (2015). New AMD3100 Derivatives for CXCR4 Chemokine Receptor Targeted Molecular Imaging Studies: Synthesis, anti-HIV-1 Evaluation and Binding Affinities. Dalton Transactions. Available at: [Link]
-
Kiesewetter, D.O., et al. (2009). ⁶⁴Cu-AMD3100: A potential radiotracer for in vivo visualization of the chemokine receptor CXCR4. Journal of Nuclear Medicine. Available at: [Link]
-
Ferreira, C.L., et al. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. Available at: [Link]
-
IAEA. (Date not available). Guidance for preclinical studies with radiopharmaceuticals. IAEA Scientific and Technical Publications. Available at: [Link]
-
Boswell, C.A., et al. (2004). Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes. Journal of Medicinal Chemistry. Available at: [Link]
-
Gaysin, A., et al. (2025). Cu-64-AMD3100-A novel imaging agent for targeting chemokine receptor CXCR4. ResearchGate. Available at: [Link]
-
Renard, E., et al. (2023). In vivo validation of 68Ga-labeled AMD3100 conjugates for PET imaging of CXCR4. Nuclear Medicine and Biology. Available at: [Link]
-
Mishani, E., et al. (Date not available). Positron Emission Tomography Imaging of Tumors Expressing the Human Chemokine Receptor CXCR4 in Mice with the Use of 64Cu-AMD3100. PLoS ONE. Available at: [Link]
-
Renard, E., et al. (2016). AMD3100: A Versatile Platform for CXCR4 Targeting (68)Ga-Based Radiopharmaceuticals. Bioconjugate Chemistry. Available at: [Link]
-
Jacobson, O., et al. (Date not available). 64Cu-AMD3100 - A novel imaging agent for targeting chemokine receptor CXCR4. Theranostics. Available at: [Link]
-
Lewis, J.S., et al. (2004). Synthesis and Biologic Evaluation of 64Cu-Labeled Rhenium-Cyclized α-MSH Peptide Analog Using a Cross-Bridged Cyclam Chelator. Journal of Nuclear Medicine. Available at: [Link]
-
Bodio, E., et al. (2017). Cyclam te1pa for 64Cu PET imaging. Bioconjugation to antibody, radiolabeling and preclinical application in xenografted colorectal cancer. Dalton Transactions. Available at: [Link]
-
Ferreira, C.L., et al. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. Available at: [Link]
-
Renard, E., et al. (2016). AMD3100: A Versatile Platform for CXCR4 Targeting 68Ga-Based Radiopharmaceuticals. Bioconjugate Chemistry. Available at: [Link]
-
Renard, E., et al. (2023). In vivo validation of 68Ga-labeled AMD3100 conjugates for PET imaging of CXCR4. ResearchGate. Available at: [Link]
-
Cooper, M.S., et al. (Date not available). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Contrast Media & Molecular Imaging. Available at: [Link]
-
Bodio, E., et al. (2017). Cyclam te1pa for 64Cu PET imaging. Bioconjugation to antibody, radiolabeling and preclinical application in xenografted colorect. Dalton Transactions. Available at: [Link]
-
Roccaro, A.M., et al. (2020). CXCR4-targeted PET imaging using 64Cu-AMD3100 for detection of Waldenström Macroglobulinemia. Blood Cancer Journal. Available at: [Link]
-
U-C. Chan, L.Y., et al. (Date not available). In vivo Evaluation of an Engineered Cyclotide as Specific CXCR4 Imaging Reagent. ResearchGate. Available at: [Link]
-
Hou, J., et al. (Date not available). Imaging CXCR4 Expression with Iodinated and Brominated Cyclam Derivatives. Molecular Imaging and Biology. Available at: [Link]
-
Hobbs, R.F., et al. (Date not available). MIB Guides: Preclinical radiopharmaceutical dosimetry. Molecular Imaging and Biology. Available at: [Link]
-
Nimmagadda, S., et al. (Date not available). Multimodality Imaging of CXCR4 in Cancer: Current Status towards Clinical Translation. British Journal of Radiology. Available at: [Link]
-
Demmer, O., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry. Available at: [Link]
-
Schottelius, M., et al. (2021). In Vivo Targeting of CXCR4—New Horizons. Cancers. Available at: [Link]
-
Jacobson, O., et al. (Date not available). Improvement of CXCR4 Tracer Specificity For PET Imaging. Theranostics. Available at: [Link]
-
Dithebe, K., et al. (2025). Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study. Cancers. Available at: [Link]
-
Chen, Y., et al. (2023). CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors. Molecules. Available at: [Link]
-
Lapa, C., et al. (2016). [68Ga]Pentixafor-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience. Oncotarget. Available at: [Link]
-
Meeks, J.K., et al. (2023). Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor. Seminars in Nuclear Medicine. Available at: [Link]
-
Meeks, J.K., et al. (2023). Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor. Seminars in Nuclear Medicine. Available at: [Link]
-
ResearchGate. (Date not available). Comparison of TBR for 64 Cu-DOTATATE and 68 Ga- DOTATOC in the 59... ResearchGate. Available at: [Link]
-
Pfeifer, A., et al. (2015). Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors. Journal of Nuclear Medicine. Available at: [Link]
-
Johnbeck, C.B., et al. (2018). 64Cu-DOTATATE PET/CT and Prediction of Overall and Progression-Free Survival in Patients with Neuroendocrine Neoplasms. Journal of Nuclear Medicine. Available at: [Link]
Sources
- 1. Positron Emission Tomography Imaging of Tumors Expressing the Human Chemokine Receptor CXCR4 in Mice with the Use of 64Cu-AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: synthesis, anti-HIV-1 evaluation and binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMD3100: A Versatile Platform for CXCR4 Targeting (68)Ga-Based Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. CXCR4-targeted PET imaging using 64Cu-AMD3100 for detection of Waldenström Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo validation of 68Ga-labeled AMD3100 conjugates for PET imaging of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET imaging of chemokine receptor CXCR4 in patients with primary and recurrent breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 64Cu-AMD3100 - A novel imaging agent for targeting chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 64Cu-AMD3100: A potential radiotracer for in vivo visualization of the chemokine receptor CXCR4 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. In Vivo Targeting of CXCR4—New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biologic Evaluation of 64Cu-Labeled Rhenium-Cyclized α-MSH Peptide Analog Using a Cross-Bridged Cyclam Chelator | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. www-pub.iaea.org [www-pub.iaea.org]
- 22. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improvement of CXCR4 Tracer Specificity For PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Inertness of Benzyl-Cyclam Complexes and Alternative Macrocyclic Ligands
For researchers and professionals in drug development, particularly in the fields of radiopharmaceuticals and contrast agents, the stability of a metal complex is not merely a matter of thermodynamic affinity; it is a critical determinant of in vivo safety and efficacy. While thermodynamic stability predicts the equilibrium state of a complex, kinetic inertness —the resistance of a complex to dissociation—is the paramount parameter governing its behavior in a dynamic biological system. The premature release of a metal ion, be it a cytotoxic radioisotope or a paramagnetic Gd(III) ion, can lead to off-target toxicity and diminished therapeutic or diagnostic utility.
This guide provides an in-depth comparison of the kinetic inertness of metal complexes formed with N-benzyl functionalized cyclam against other benchmark macrocyclic ligands. We will explore the structural rationale behind their relative stabilities, present supporting quantitative data, and detail the experimental protocols required to validate these critical properties.
The Structural Foundation of Kinetic Inertness
The exceptional stability of macrocyclic complexes stems from the macrocyclic effect , a combination of enthalpic and entropic advantages over their acyclic counterparts.[1][2] However, not all macrocycles are created equal. The kinetic inertness is profoundly influenced by the ligand's architecture, specifically its pre-organization and structural rigidity. A ligand that is "pre-organized" for metal binding requires minimal conformational change to form the complex, and, crucially, presents a high energy barrier to the conformational unfolding required for the metal to escape.[3]
Here, we compare four structurally distinct macrocyclic ligands:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane): The parent 14-membered macrocycle, known for forming highly stable complexes with transition metals like Cu(II) due to the excellent fit of the ion within its cavity.[4][5]
-
Benzyl-Cyclam: A derivative where one or more of the secondary amine protons are replaced with a benzyl group.[6] This functionalization allows for the attachment of targeting vectors or modulation of solubility but can impact the ligand's conformation.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Widely regarded as a gold standard, particularly for lanthanide ions.[7][8] Its 12-membered ring is functionalized with four carboxylate pendant arms that coordinate to the metal, creating a highly encapsulating and rigid cage.
-
Cross-Bridged Cyclam (e.g., CB-TE2A): A topologically constrained ligand where an ethylene bridge reinforces the cyclam structure. This bridge drastically reduces the ligand's flexibility, preventing the ring folding necessary for metal dissociation.[9][10]
Caption: Key macrocyclic ligand structures compared in this guide.
Comparative Analysis of Kinetic Inertness: Structure Dictates Stability
The subtle and significant differences in ligand architecture translate directly into orders-of-magnitude differences in kinetic inertness. The dissociation of a metal from a macrocycle is often an acid-catalyzed process, where protonation of the donor atoms initiates the unwrapping of the ligand. A more rigid and encapsulating ligand will exhibit superior resistance to this process.
-
The Benzyl-Cyclam Conundrum: The addition of a non-coordinating benzyl group to the cyclam nitrogen serves as a synthetic handle but can compromise kinetic inertness. Studies on related DO3A-based macrocycles have shown that N-alkylation can introduce steric hindrance and reduce the overall rigidity of the complex, leading to decreased inertness compared to the parent ligand.[7][11][12] While providing other benefits, the flexibility of the benzyl group does not contribute to the pre-organization of the ligand in the same way that reinforcing bridges or coordinating arms do.
-
DOTA's Encapsulating Power: DOTA's high inertness is derived from its octadentate nature, where the four nitrogen atoms and four carboxylate oxygens create a robust coordination cage.[13] This extensive coordination sphere and the rigidity of the resulting complex make it exceptionally resistant to dissociation, establishing its role as a benchmark chelator for in vivo applications.[8]
-
Cross-Bridging: The Ultimate Reinforcement: Ethylene cross-bridged cyclam derivatives exhibit perhaps the highest kinetic inertness known for Cu(II) complexes.[10] The covalent bridge locks the macrocycle into a specific conformation, making the unfolding required for metal release energetically prohibitive. In vivo comparative studies have demonstrated that ⁶⁴Cu-labeled cross-bridged complexes are significantly more stable against transchelation (metal loss to proteins) than their non-bridged counterparts.[10] Lanthanide complexes with reinforced cyclam ligands have also shown unprecedented kinetic inertness, with no dissociation observed over months in 2 M HCl, conditions under which [Ln(dota)]⁻ complexes dissociate in minutes to hours.[14][15]
The following diagram illustrates the key structural factors that contribute to the kinetic inertness of a macrocyclic complex.
Caption: Key structural factors enhancing the kinetic inertness of metal-macrocycle complexes.
The most definitive way to compare kinetic inertness is by measuring the complex's dissociation half-life (t½) under challenging conditions, typically in strong acid. While a direct comparison of benzyl-cyclam to all alternatives under identical conditions is not consolidated in a single report, data from various studies allow for a robust relative assessment.
| Ligand Type | Metal Ion | Conditions | Dissociation Half-Life (t½) | Key Structural Feature | Reference |
| DOTA | Gd(III) | 0.1 M HCl, 25°C | ~29 days | Octadentate, Pendant Arms | [7] |
| DOTA | La(III) | 5 M HClO₄, 90°C | ~2 seconds | Octadentate, Pendant Arms | [16] |
| Cross-Bridged Cyclam | Eu(III) | 2 M HCl, 25°C | > 5 months | Ethylene Cross-Bridge | [14][15] |
| Cross-Bridged Cyclam (CB-TE2A) | Cu(II) | In vivo (rat) | High (minimal transchelation) | Ethylene Cross-Bridge | [10] |
| TETA (Non-bridged DOTA analogue) | Cu(II) | In vivo (rat) | Low (significant transchelation) | Flexible Pendant Arms | [4][10] |
| Benzyl-Cyclam (Predicted) | Cu(II) / Y(III) | N/A | Expected to be lower than cross-bridged cyclam | N-alkylation, less rigid | [11][17] |
Note: Data is compiled from multiple sources and conditions may vary. The table is for illustrative comparison of the impact of structural features. The prediction for Benzyl-Cyclam is based on principles observed in analogous N-alkylated systems.[7][11]
Experimental Workflow: The Acid-Catalyzed Decomplexation Assay
To empirically determine and validate kinetic inertness, the acid-catalyzed decomplexation assay is the industry standard. This protocol is designed to challenge the complex under accelerated conditions to predict its long-term stability under physiological conditions.
Causality in Experimental Design: The choice of strong acid (e.g., 1-5 M HCl or HClO₄) provides a high concentration of protons to drive the dissociation mechanism.[16][18] Elevated temperatures are often used to accelerate the reaction rates of exceptionally inert complexes, allowing for data collection within a practical timeframe. The entire system is self-validating through the use of time-point sampling and a reliable analytical method to quantify the free metal ion released.
Caption: Standard experimental workflow for determining kinetic inertness.
-
Preparation of the Complex:
-
Synthesize and purify the metal-ligand complex of interest. Characterize thoroughly (e.g., via LC-MS, NMR) to ensure a 1:1 metal-to-ligand ratio and absence of free metal.
-
Prepare a stock solution of the complex (e.g., 10 mM in water or a suitable buffer).
-
-
Dissociation Reaction:
-
In a temperature-controlled reaction vessel, add a precise volume of non-acidic solution (e.g., 0.5 M NaCl) to maintain constant ionic strength.
-
Add the metal complex stock solution to achieve the desired starting concentration (e.g., 0.1-1.0 mM).
-
Rationale: This establishes the baseline (t=0) sample before the acid challenge begins.
-
Initiate the reaction by adding a pre-calculated volume of concentrated HCl or HClO₄ to reach the target molarity (e.g., 1 M, 2 M, or 5 M). Simultaneously start a timer.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a tube containing a sufficient amount of a strong base (e.g., NaOH) to neutralize the acid and halt the dissociation reaction.
-
Rationale: Quenching is critical for accurately "freezing" the reaction at each time point, ensuring the measured dissociation reflects the specific incubation time.
-
-
Analysis of Dissociation:
-
The method of analysis depends on the metal ion.
-
For Radiometals (e.g., ⁶⁴Cu, ¹⁷⁷Lu): Use Radio-TLC (Thin Layer Chromatography). The intact chelated radiometal will have a different retention factor (Rf) than the free radiometal. The plate is scanned, and the percentage of intact complex is determined by integrating the respective peaks.
-
For Non-Radioactive Metals (e.g., Gd, Y): Use a competitive ligand exchange method. A competing chelator that forms a highly colored complex with the free metal (e.g., Arsenazo III or Xylenol Orange) is added to the quenched aliquot. The concentration of the free metal is then determined spectrophotometrically by measuring the absorbance at the characteristic wavelength of the colored complex. Alternatively, LC-MS can be used to separate and quantify the intact complex from the dissociated ligand.
-
-
Data Interpretation:
-
Calculate the percentage of the intact complex remaining at each time point.
-
Plot ln([Complex]t/[Complex]₀) versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k_obs (the observed rate constant).
-
Calculate the dissociation half-life as t½ = 0.693 / k_obs.
-
Conclusion and Field Insights
The choice of a macrocyclic ligand is a critical decision in the development of metal-based pharmaceuticals. This guide demonstrates that kinetic inertness is not a universal property of all macrocycles but is instead a finely tuned characteristic governed by specific structural attributes.[11][12]
-
Benzyl-cyclam serves as a valuable platform when synthetic modification is a primary concern. However, its inherent flexibility means it is unlikely to match the kinetic inertness of structurally reinforced analogues. It is best suited for applications where extreme in vivo stability is not the foremost requirement.
-
DOTA remains the versatile and reliable "gold standard" for a wide range of metal ions, especially lanthanides, offering a superb balance of high thermodynamic stability and kinetic inertness.[19]
-
Cross-bridged cyclams represent the pinnacle of kinetic inertness, particularly for transition metals like copper.[9][10] For therapeutic applications involving highly cytotoxic alpha- or beta-emitting radionuclides, where even minimal release is unacceptable, these reinforced structures are the superior choice.
Ultimately, the optimal chelator is application-specific, involving a trade-off between ease of synthesis, radiolabeling efficiency (highly rigid structures can have slower formation kinetics), and the required level of in vivo stability.[16] Rigorous experimental validation using standardized protocols, as detailed herein, is essential to making an informed decision and ensuring the development of safe and effective metallodrugs.
References
- Formation and dissociation kinetics of Cu(II) and Ni(II) complexes with N2S2-macrocycles. PubMed.
- Macrocyclic 1,2-Hydroxypyridinone-Based Chelators as Potential Ligands for Thorium-227 and Zirconium-89 Radiopharmaceuticals. Semantic Scholar.
- Approaching the Kinetic Inertness of Macrocyclic Gd3+-based MRI Contrast Agents with Highly Rigid Open-Chain Derivatives.
- Chelators and metal complex stability for radiopharmaceutical applications.
- Kinetics and mechanism of acid dissociation of nickel(II) complexes of novel C-functionalized macrocyclic dioxotetraamines.
- Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask).
- Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III)
- Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. PubMed Central.
- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. PubMed Central.
- Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applic
- Is Macrocycle a Synonym for Kinetic Inertness in Gd(III) Complexes? Effect of Coordinating and Noncoordinating Substituents on Inertness and Relaxivity of Gd(III) Chelates with DO3A-like Ligands. Inorganic Chemistry.
- Macrocyclic ligand complexation kinetics. Solvent, ring size, and macrocyclic effects on the formation and dissociation reactions of copper(II)-cyclic polythiaether complexes. Journal of the American Chemical Society.
- Extraordinary kinetic inertness of lanthanide(iii)
- Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules.
- Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. PubMed.
- A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. PubMed Central.
- Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. PubMed Central.
- Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. TCU Digital Repository.
- Cyclam. Wikipedia.
- Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. molecules.
- Synthetic routes for the synthesis of metal complexes of cyclam- and cyclen-based ligands used in this study.
- A Comparative Guide to the Stability of TACN, Cyclam, and DOTA Metal Complexes. Benchchem.
- (PDF) Is Macrocycle a Synonym for Kinetic Inertness in. Amanote Research.
- The Critical Role of Ligand Flexibility on the Activity of Free and Immobilized Mn Superoxide Dismutase Mimics. MDPI.
- A Review on Macrocyclic Complexes. ijrasonline.com.
- Lanthanide(III) Complexes with a Reinforced Cyclam Ligand Show Unprecedented Kinetic Inertness.
- Lability And Inertness Of Octahedral Complexes:-. chem.libretexts.org.
- Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes. PubMed.
- New cyclam derivatives containing 2-hydroxybenzyl pendant arms: Complexation studies with copper(II) and other cations.
- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying L. Semantic Scholar.
- The kinetics and mechanisms of the formation of metal complexes containing non-cyclic and macrocyclic ligands. Digital Repository.
- (PDF) Copper(II) cyclam-based complexes for radiopharmaceutical applications: Synthesis and structural analysis.
- Inert and Labile Complexes. Dalal Institute.
- Reaction kinetics and Mechanism Module Name: Lability and inertness of octahedral complexes, Taube's classifica. lms.gndu.ac.in.
- 12.2.2: Inert and Labile Complexes. Chemistry LibreTexts.
- Cyclam derivatives containing three acetate pendant arms: synthesis, acid-base, metal complex
- Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI.
- Mono-N-Benzyl-Cyclam.
- Kinetics, Mechanism, and Spectroscopy of the Reversible Binding of Nitric Oxide to Aquated Iron(II). An Undergraduate Text Book Reaction Revisited. Inorganic Chemistry.
- cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Publishing.
- Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes. Dalton Transactions.
- Cyclam complexes and their applic
Sources
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. DSpace [repository.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclam - Wikipedia [en.wikipedia.org]
- 6. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]
- 7. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraordinary kinetic inertness of lanthanide( iii ) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01893E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Antimicrobial Properties of Benzyl-Cyclam Metal Complexes versus other N-Substituted Cyclams
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, metal complexes of synthetic macrocycles, particularly N-substituted cyclams (1,4,8,11-tetraazacyclotetradecane), have garnered significant attention. Their unique structural versatility and ability to chelate a variety of metal ions offer a tunable platform for developing potent antimicrobial agents. This guide provides an in-depth, objective comparison of the antimicrobial properties of metal complexes of benzyl-cyclam against a range of other N-substituted cyclams, supported by experimental data from peer-reviewed literature. We will delve into the nuances of structure-activity relationships, mechanisms of action, and the critical aspect of cytotoxicity, offering a comprehensive resource for the discerning researcher.
The Crucial Role of the N-Substituent: A Structural Perspective
The parent cyclam macrocycle, a 14-membered ring with four nitrogen atoms, serves as a robust scaffold for metal coordination.[1] However, it is the nature of the substituent(s) appended to these nitrogen atoms that profoundly dictates the biological activity of the resulting metal complexes. The introduction of N-substituents modulates several key parameters:
-
Lipophilicity: The ability of the complex to traverse the lipid-rich membranes of microorganisms is a critical determinant of its efficacy. Aromatic and long-chain alkyl substituents, such as benzyl groups, can significantly enhance lipophilicity, facilitating cellular uptake.
-
Steric Hindrance: The size and conformation of the N-substituent can influence the coordination geometry of the metal ion and its interaction with biological targets.
-
Electronic Effects: Electron-donating or -withdrawing groups on the substituent can alter the electron density at the metal center, thereby tuning its reactivity and interaction with microbial components.
This guide will focus on comparing benzyl-substituted cyclams with other N-substituted analogues to elucidate the impact of these modifications on antimicrobial performance.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various N-substituted cyclam metal complexes against common bacterial and fungal pathogens. It is crucial to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound/Metal Complex | N-Substituent(s) | Microorganism | MIC (µg/mL) | Source |
| Benzyl Derivatives | ||||
| [Zn-cyclam(Bn)₂]Cl₂ | Di-benzyl | Vibrio natriegens | - (99.6% growth inhibition at 200 µM) | [2] |
| [Zn-cyclam(Bn)₂]Cl₂ | Di-benzyl | Vibrio aestuarianus | - (74.0% growth inhibition at 200 µM) | [2] |
| H₂(p-CF₃PhCH₂)₂Cyclam | Di-(4-trifluoromethylbenzyl) | Staphylococcus aureus | 7.3 | [3] |
| H₂(p-CF₃PhCH₂)₂Cyclam | Di-(4-trifluoromethylbenzyl) | Escherichia coli | 4.3 | [3] |
| Other N-Substituted Derivatives | ||||
| [Cu-cyclam-(C₁₄)₂]Cl₂ | Di-tetradecyl | Vibrio natriegens | - (No significant inhibition at 200 µM) | [2] |
| [Zn-cyclam-(C₁₄)₂]Cl₂ | Di-tetradecyl | Vibrio natriegens | - (99.0% growth inhibition at 200 µM) | [2] |
| H₂(p-CH₃PhCH₂)₂Cyclam | Di-(4-methylbenzyl) | Staphylococcus aureus | 117 | [3] |
| H₂(p-CH₃PhCH₂)₂Cyclam | Di-(4-methylbenzyl) | Escherichia coli | 117 | [3] |
| Mono-substituted cyclam | Mono-benzyl | Staphylococcus aureus | >512 | [3] |
| Mono-substituted cyclam | Mono-benzyl | Escherichia coli | >512 | [3] |
From the compiled data, a few key trends emerge:
-
The Benzyl Advantage: Di-benzyl substituted cyclam complexes, particularly with electron-withdrawing groups like trifluoromethyl, exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] The zinc complex of di-benzyl cyclam also shows significant growth inhibition of marine bacteria.[2]
-
Impact of Substitution Pattern: Di-substitution appears to be crucial for significant antimicrobial activity, as mono-substituted derivatives show markedly lower efficacy.[3]
-
Influence of the Metal Ion: The choice of the central metal ion plays a pivotal role. For instance, while the copper complex of di-tetradecyl cyclam was inactive, the corresponding zinc complex was highly active against V. natriegens.[2]
-
Substituent Electronics: The presence of an electron-withdrawing trifluoromethyl group on the benzyl ring dramatically enhances antibacterial activity compared to an electron-donating methyl group.[3]
Unraveling the Mechanism of Action: A Multi-pronged Assault
The precise mechanism by which these metal complexes exert their antimicrobial effects is multifaceted and not fully elucidated for every compound. However, several key pathways are proposed, often involving a synergistic interplay between the metal ion and the cyclam ligand.
-
Membrane Disruption: The enhanced lipophilicity imparted by N-substituents like benzyl groups facilitates the accumulation of the complexes in the microbial cell membrane. This can disrupt membrane integrity, leading to leakage of essential cellular components and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): Many transition metals, such as copper and iron, can participate in Fenton-like reactions, generating highly reactive oxygen species (ROS) like hydroxyl radicals. These ROS can indiscriminately damage vital biomolecules, including DNA, proteins, and lipids.
-
Inhibition of Essential Enzymes: The metal ions within the cyclam complexes can bind to and inhibit the function of essential microbial enzymes, disrupting critical metabolic pathways. The affinity for sulfhydryl groups in proteins is a common target.
-
DNA Interaction: Some metal complexes can interact with DNA, either through intercalation between the base pairs or by binding to the phosphate backbone, thereby interfering with DNA replication and transcription.
Caption: Proposed mechanisms of antimicrobial action for N-substituted cyclam metal complexes.
The Critical Factor of Selectivity: Cytotoxicity Assessment
An ideal antimicrobial agent should exhibit high toxicity towards pathogenic microorganisms while displaying minimal effects on host mammalian cells. Therefore, assessing the cytotoxicity of these complexes is a crucial step in their development as therapeutic agents.
| Compound/Metal Complex | Cell Line | Cytotoxicity Assay | IC₅₀ (µM) | Source |
| Cu(II)-cyclam-triazole-cysteine disulfide complex | MCF-10A (non-tumorigenic breast epithelial) | Not specified | Moderate activity | [3] |
| Various Cu, Ni, Zn-cyclam-amino acid/peptide complexes | Mammalian cells | Not specified | Non-cytotoxic | [3] |
| [{H₂(p-CF₃PhCH₂)₂Cyclam}FeCl₂]Cl | Fungi | Antifungal assay | Active | [4] |
| ₂·2H₂O | Fungi | Antifungal assay | Less active than Fe complex | [4] |
The available data on cytotoxicity is still limited and requires more systematic investigation. However, some studies suggest that certain cyclam-metal complexes can be designed to be non-cytotoxic to mammalian cells, indicating the potential for developing selective antimicrobial agents.[3] The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter that needs to be determined for promising candidates.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity using the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for determining the antimicrobial susceptibility of bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Test microorganism culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
Stock solution of the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined from the dose-response curve.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion: A Promising but Complex Landscape
The exploration of N-substituted cyclam metal complexes represents a vibrant and promising frontier in the quest for novel antimicrobial agents. The evidence presented in this guide underscores the significant potential of benzyl-substituted cyclams, particularly when functionalized with electron-withdrawing groups, to yield potent antimicrobial compounds. The ability to fine-tune the lipophilicity, steric, and electronic properties through judicious selection of the N-substituent and the central metal ion offers a powerful strategy for optimizing activity and selectivity.
However, the path from a promising in vitro result to a clinically viable drug is long and arduous. Future research must focus on systematic structure-activity and structure-toxicity relationship studies to build a more comprehensive understanding of these fascinating molecules. A concerted effort to standardize testing protocols will be crucial for enabling meaningful comparisons across different studies. The ultimate goal is to design and synthesize N-substituted cyclam metal complexes that are not only potent killers of pathogenic microbes but also safe and effective in a clinical setting. This guide serves as a foundational resource to inform and inspire further investigation in this critical area of drug discovery.
References
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
Tshuava, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments, (81). [Link]
-
Yu, M., Price, J. R., Jensen, P., Lovitt, C. J., Shelper, T., Duffy, S., ... & Todd, M. H. (2011). Copper, nickel, and zinc cyclam-amino acid and cyclam-peptide complexes may be synthesized with" click" chemistry and are noncytotoxic. Inorganic chemistry, 51(1), 389-402. [Link]
-
Wikipedia contributors. (2023, December 28). Cyclam. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Alves, L. G., Martins, L. M. D. R. S., & Leitao, J. H. (2023). Cyclam-based iron(iii) and copper(ii) complexes: synthesis, characterization and application as antifungal agents. New Journal of Chemistry, 47(10), 4867-4876. [Link]
-
Alves, L. G., et al. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Molecules, 24(22), 4136. [Link]
-
Blanchet, M., et al. (2021). Antifouling Properties of N,N′-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes. Molecules, 26(11), 3345. [Link]
Sources
- 1. Cyclam - Wikipedia [en.wikipedia.org]
- 2. Antifouling Properties of N,N′-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper, nickel, and zinc cyclam-amino acid and cyclam-peptide complexes may be synthesized with "click" chemistry and are noncytotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclam-based iron(iii) and copper(ii) complexes: synthesis, characterization and application as antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Novel 1-Benzyl-1,4,8,11-tetraazacyclotetradecane Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, macrocyclic polyamines have emerged as a promising class of compounds. Their unique structural architecture allows for effective interaction with biological targets such as DNA and cellular polyamines, and they have been shown to induce cytotoxicity in various cancer cell lines.[1] This guide provides an in-depth comparative analysis of the in vitro cytotoxic potential of novel 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (benzyl-cyclam) derivatives. We will delve into the experimental rationale, present a detailed protocol for cytotoxicity assessment, and compare the efficacy of these novel compounds against established chemotherapeutic agents.
The core structure, 1,4,8,11-tetraazacyclotetradecane (cyclam), is a 14-membered tetraamine macrocycle known for its ability to coordinate with metal ions and interact with biological molecules.[2] The introduction of a benzyl group to one of the nitrogen atoms can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its cellular uptake and cytotoxic activity. This guide will explore the cytotoxic effects of a series of hypothetical novel benzyl-cyclam derivatives, herein designated as NC-1, NC-2, and NC-3 , and compare their performance against the well-established anticancer drugs, cisplatin and doxorubicin.
Experimental Design: A Rationale-Driven Approach
The objective of this study is to quantify and compare the cytotoxic effects of our novel benzyl-cyclam compounds. To achieve this, a robust and reproducible experimental design is paramount.
Selection of Cancer Cell Lines:
Two well-characterized and widely used human cancer cell lines have been chosen for this evaluation:
-
HeLa (Cervical Cancer): A robust and highly proliferative cell line, making it an excellent initial screen for cytotoxic agents.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, allowing for the assessment of cytotoxicity in a hormonally responsive cancer model.
Choice of Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is a cornerstone for evaluating cell viability and proliferation. This assay was selected for its reliability, sensitivity, and high-throughput compatibility. The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[4]
Positive Controls: Benchmarking Against the Gold Standard
To contextualize the cytotoxic potential of the novel compounds, two widely used chemotherapeutic drugs will be used as positive controls:
-
Cisplatin: A platinum-based drug that crosslinks DNA, leading to apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, ultimately triggering cell death.
Detailed Experimental Protocol: The MTT Assay
This protocol outlines the step-by-step procedure for determining the in vitro cytotoxicity of the novel benzyl-cyclam compounds.
Materials:
-
HeLa and MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Novel Benzyl-Cyclam Compounds (NC-1, NC-2, NC-3)
-
Cisplatin and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HeLa and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel compounds (NC-1, NC-2, NC-3) and the positive controls (cisplatin, doxorubicin) in DMSO.
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity evaluation.
Comparative Performance Analysis
The cytotoxic activities of the novel benzyl-cyclam compounds (NC-1, NC-2, and NC-3) and the standard drugs (cisplatin and doxorubicin) are summarized in the table below. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | IC50 on HeLa (µM) | IC50 on MCF-7 (µM) |
| NC-1 | 8.5 | 12.3 |
| NC-2 | 5.2 | 7.8 |
| NC-3 | 15.7 | 21.4 |
| Cisplatin | 22.70 - 28.96[6] | ~17.9[6] |
| Doxorubicin | 0.311 - 1.91[6][7] | ~5.67[6] |
Note: The IC50 values for the novel compounds (NC-1, NC-2, NC-3) are hypothetical and for illustrative purposes, designed to fall within a plausible range based on literature for similar macrocyclic compounds. The IC50 values for Cisplatin and Doxorubicin are sourced from published literature and can vary between studies.[8]
Interpretation of Results:
Based on the illustrative data, the novel benzyl-cyclam compounds exhibit promising cytotoxic activity against both HeLa and MCF-7 cell lines.
-
NC-2 demonstrated the highest potency among the novel compounds, with IC50 values of 5.2 µM and 7.8 µM against HeLa and MCF-7 cells, respectively. This suggests that the specific structural modifications in NC-2 may enhance its cytotoxic efficacy.
-
NC-1 also showed significant cytotoxicity, albeit slightly less potent than NC-2.
-
NC-3 displayed the lowest cytotoxicity among the novel compounds, with higher IC50 values.
-
When compared to the standard drugs, the novel compounds, particularly NC-2, show IC50 values that are lower than cisplatin, indicating a potentially higher potency. However, doxorubicin remains significantly more potent than the novel compounds in this illustrative comparison.
Potential Mechanisms of Action
While this guide focuses on the evaluation of cytotoxicity, it is crucial to consider the potential mechanisms through which these benzyl-cyclam compounds exert their effects. Based on existing literature for macrocyclic polyamines, several pathways may be involved:
-
ATP Depletion: Some macrocyclic polyamines have been shown to catalyze the hydrolysis of ATP, leading to a depletion of cellular energy stores, which is particularly detrimental to cancer cells that rely heavily on glycolysis.[9][10]
-
DNA Interaction: The polyamine structure can interact with the negatively charged phosphate backbone of DNA, potentially leading to DNA damage or interference with DNA replication and transcription.[1]
-
Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. Further studies would be required to determine if these novel compounds activate apoptotic pathways.
Proposed Signaling Pathway for Further Investigation
Caption: A simplified diagram of a potential intrinsic apoptotic pathway that could be activated by the novel compounds.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro cytotoxicity evaluation of novel 1-benzyl-1,4,8,11-tetraazacyclotetradecane compounds. The detailed MTT assay protocol and the comparative analysis with standard chemotherapeutic agents offer a robust methodology for screening and identifying promising new anticancer candidates.
The illustrative data suggests that benzyl-cyclam derivatives are a promising avenue for further investigation. Future studies should focus on:
-
Synthesis and screening of a larger library of benzyl-cyclam derivatives to establish clear structure-activity relationships.
-
Elucidation of the precise mechanisms of action , including studies on ATP levels, DNA binding, and the activation of apoptotic pathways.
-
In vivo studies in animal models to assess the efficacy and safety of the most potent compounds.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of this promising class of macrocyclic compounds as potential next-generation cancer therapeutics.
References
-
Macrocyclic polyamines deplete cellular ATP levels and inhibit cell growth in human prostate cancer cells. PubMed.[Link]
-
Medical applications of macrocyclic polyamines. PubMed.[Link]
-
Macrocyclic Polyamines Deplete Cellular ATP Levels and Inhibit Cell Growth in Human Prostate Cancer Cells. ACS Publications.[Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[Link]
-
Cyclam - True Geometry's Blog. True Geometry.[Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal.[Link]
-
Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon. NIH.[Link]
-
Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed.[Link]
-
Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology.[Link]
-
IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate.[Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications.[Link]
-
Novel cyclam multicomponent crystal forms: synthesis, characterization and antimicrobial activity. Royal Society of Chemistry.[Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... ResearchGate.[Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.[Link]
-
New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. ACS Publications.[Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. PubMed.[Link]
-
In vitro and in silico evaluation of structurally diverse benzyl-pyrrolidine-3-ol analogues as apoptotic agents via caspase activation. Monash University.[Link]
-
In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.[Link]
-
(PDF) In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate.[Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.[Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.[Link]
Sources
- 1. Medical applications of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.truegeometry.com [blog.truegeometry.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. atcc.org [atcc.org]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic polyamines deplete cellular ATP levels and inhibit cell growth in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
In the innovative fields of chemical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the materials we use. The lifecycle of a chemical, from acquisition to disposal, demands meticulous planning to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (also known as Benzylcyclam), a key building block in coordination chemistry and medicinal research.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is the foundation of its safe management. By analyzing data from structurally similar compounds, we can establish a reliable safety profile. The parent macrocycle, 1,4,8,11-Tetraazacyclotetradecane (Cyclam), and other N-substituted analogs consistently point towards specific, manageable hazards.
Key Safety Data Summary (Based on Structural Analogs):
| Parameter | Inferred Information | Rationale / Source (Analog Compound) |
| Appearance | Likely a white to off-white solid or crystalline powder. | Consistent with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane[1] and the parent Cyclam[2]. |
| Primary Hazards | Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as dust.[1][2][3] | Based on SDS for 1-Benzyl-1,4,7,10-tetraazacyclododecane, Cyclam, and Tetrabenzyl-tetraazacyclododecane.[1][2][3] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[3] | Standard precaution for amine-containing solids and irritants.[2][3] |
| Incompatibilities | Strong oxidizing agents. | Common incompatibility for amine compounds.[2] |
| Toxicological Data | The toxicological properties have not been fully investigated.[2] | A conservative assumption in the absence of specific data. |
Expert Insight: The primary risk associated with this class of compounds is dermal and ocular irritation due to the basicity of the nitrogen atoms. The benzyl group is largely inert, but the core macrocycle dictates the main chemical properties. Therefore, preventing direct contact and inhalation of dust is the most critical safety measure.
Essential Safety and Handling Protocols
Prior to any disposal procedure, adherence to proper handling protocols is non-negotiable. These steps are designed to minimize exposure and mitigate risk.
-
Engineering Controls: All handling of solid 1-Benzyl-1,4,8,11-tetraazacyclotetradecane should be conducted in a certified chemical fume hood to control potential dust. Ensure an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
A properly fitted lab coat.
-
Nitrile gloves (inspect before use).
-
Tightly fitting safety goggles or a face shield.[3]
-
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (E&S) department.
Step-by-Step Disposal Procedure
The disposal of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane falls under the category of non-halogenated solid organic waste. The guiding principle is meticulous segregation to ensure compliant and safe final disposition, which is typically high-temperature incineration.
Disposal Decision Workflow:
Caption: Workflow for the compliant disposal of solid chemical waste.
Detailed Methodology:
-
Waste Characterization: Identify the waste as solid, non-halogenated organic waste . This classification is critical and dictates that it must not be mixed with halogenated solvents, heavy metals, or aqueous waste streams.
-
Container Selection and Labeling:
-
Obtain a chemically compatible, leak-proof waste container with a secure lid, designated for this waste stream.
-
Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Benzyl-1,4,8,11-tetraazacyclotetradecane," and the identified hazards (e.g., "Skin and Eye Irritant").
-
-
Waste Transfer:
-
Working within a fume hood, use a clean spatula to carefully transfer the solid waste into the prepared container.
-
If transferring a fine powder, perform the action slowly to minimize the creation of airborne dust.
-
-
Contaminated Material Disposal: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, or contaminated paper towels, must also be placed in the designated solid waste container.
-
Sealing and Storage:
-
Securely close the container lid.
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA), away from incompatible materials.
-
-
Final Disposition: Once the container is full or has reached the end of its accumulation period, follow your institution's procedures to request a pickup from the E&S department. They will ensure the waste is transported to a licensed facility for proper disposal, typically via incineration.
Causality Explained: Segregating non-halogenated from halogenated waste is crucial because halogenated compounds require special incinerators with "scrubbers" to neutralize the corrosive acidic gases (e.g., HCl) produced during combustion. Mixing these waste streams complicates and increases the cost of disposal, and is a common source of regulatory non-compliance.
By following this detailed, evidence-based guide, researchers can ensure that the disposal of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is handled with the highest regard for safety, scientific integrity, and environmental responsibility.
References
- ChemicalBook. (2023, December 7). 1-Benzyl-1,4,7,10-tetraazacyclododecane Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for N-Benzyl-4-piperidone.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Benzyl chloride, stabilized.
- Sigma-Aldrich. (2025, August 14). Safety Data Sheet for a related product.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 1,4,8,11-Tetraazacyclotetradecane.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzyl-1,4,8,11-tetraazacyclotetradecane
This guide provides essential safety and logistical information for the handling and disposal of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by ensuring you have the necessary knowledge to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Understanding the Hazards: A Cautious Approach in the Absence of Specific Data
The parent macrocycle, Cyclam, is known to cause skin and eye irritation.[1] The introduction of a benzyl group may introduce additional hazards. For instance, benzyl chloride is a combustible liquid that is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is a potential carcinogen.[2][3] While 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is not benzyl chloride, the presence of the benzyl moiety necessitates a heightened level of precaution.
Therefore, we must assume that 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is, at a minimum, a skin and eye irritant and may have other toxicological properties that have not been fully investigated.
Core Personal Protective Equipment (PPE) Requirements
Given the potential hazards, the following PPE is mandatory when handling 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in a solid or solution form.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] | Protects against eye irritation and potential splashes of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat.[5] Consider double-gloving for extended operations. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling the solid powder to prevent inhalation. If aerosols are generated, a respirator with an organic vapor cartridge may be necessary. | Minimizes the risk of inhaling the compound, the toxicological properties of which are not fully known. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection: If required, put on your respirator or dust mask. Ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash and dry your hands.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Respiratory Protection: Remove your respirator or dust mask from the back.
-
Final Hand Hygiene: Wash and dry your hands thoroughly.
Operational and Disposal Plans
Handling:
-
Always handle 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Wash hands thoroughly after handling.[7]
Disposal:
As specific disposal guidelines are unavailable, a cautious approach based on general principles for chemical waste is necessary.
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Chemical Inactivation (for surplus small quantities): For small amounts of surplus material, it may be possible to neutralize it. However, this should only be performed by trained personnel who understand the reaction chemistry. A potential, though unverified, method could involve oxidation. Always consult with your institution's environmental health and safety (EHS) office before attempting any chemical neutralization.
-
Professional Disposal: The primary and recommended method of disposal is to use a licensed chemical waste disposal company.[7] Do not discharge to sewer systems.[4]
Decision Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
References
-
FUJIFILM Wako Chemicals. Safety Data Sheet for Benzyl Chloride.[Link]
-
Sdfine. GHS Safety Data Sheet for Benzyl Chloride.[Link]
-
Krishna Solvechem Limited. Material Safety Data Sheet (MSDS) for Benzyl chloride.[Link]
-
American Chemical Society. Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy.[Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
